(3-Chloropropoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404105. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloropropoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXLOLRTEJEZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187483 | |
| Record name | (3-Chloropropoxy)benzene | |
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Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3384-04-1 | |
| Record name | (3-Chloropropoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3384-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropropoxy)benzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3384-04-1 | |
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| Record name | (3-Chloropropoxy)benzene | |
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| Record name | (3-chloropropoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-CHLOROPROPOXY)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9RMK5BZY9 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(3-Chloropropoxy)benzene chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of (3-Chloropropoxy)benzene
Introduction
This compound is a bifunctional organic compound featuring a phenoxy group and a terminal alkyl chloride. This unique structural arrangement makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. The molecule's reactivity is characterized by the distinct chemical behaviors of the aromatic ether and the primary alkyl halide functional groups. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for researchers and drug development professionals.
Chemical and Physical Properties
This compound is identified by the CAS Number 3384-04-1.[1] Its core physical and chemical properties are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁ClO | [1] |
| Molecular Weight | 170.64 g/mol | [1] |
| Boiling Point | ~250.7 °C at 760 mmHg | |
| Melting Point | 12 °C | [1] |
| Density | 1.081 g/cm³ | |
| Refractive Index | 1.507 | |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds[2] |
| Solubility | Slight solubility in water; soluble in common organic solvents | Inferred from similar compounds[2] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The expected spectral data are as follows:
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ ~7.3-6.9 (m, 5H, Ar-H), ~4.1 (t, 2H, O-CH₂), ~3.7 (t, 2H, CH₂-Cl), ~2.2 (p, 2H, -CH₂-) |
| ¹³C NMR | δ ~158 (Ar C-O), ~129 (Ar C-H), ~121 (Ar C-H), ~114 (Ar C-H), ~67 (O-CH₂), ~41 (CH₂-Cl), ~32 (-CH₂-) |
| IR (Infrared) | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1240 cm⁻¹ (Ar-O stretch), ~750 cm⁻¹ (C-Cl stretch) |
| Mass Spec (MS) | Molecular Ion (M⁺) peak at m/z = 170/172 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments would include loss of the chloropropyl chain. |
Note: The exact chemical shifts and peak intensities can vary depending on the solvent and instrument used. The values provided are based on established principles of spectroscopy for similar structures.[3][4]
Synthesis of this compound
The most common and efficient method for preparing this compound is the Williamson ether synthesis.[5][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, displacing a halide from an alkyl halide.[7][8]
Synthesis Workflow
The synthesis involves the deprotonation of phenol to form the more nucleophilic sodium phenoxide, which then reacts with a suitable 1,3-dihalopropane, such as 1-bromo-3-chloropropane. The use of 1-bromo-3-chloropropane is strategic, as the bromide is a better leaving group than chloride, allowing for selective substitution at the carbon bearing the bromine atom.
Caption: Williamson ether synthesis workflow for this compound.
Experimental Protocol: Williamson Ether Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), sodium hydroxide (1.1 eq), and a suitable solvent such as acetone or ethanol.
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of sodium phenoxide.
-
Alkyl Halide Addition: Add 1-bromo-3-chloropropane (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Workup: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its three key components: the primary alkyl chloride, the ether linkage, and the aromatic ring.
Nucleophilic Substitution at the Alkyl Chain
The primary alkyl chloride moiety is an excellent substrate for SN2 reactions.[10][11] The carbon atom bonded to the chlorine is electrophilic and accessible to a wide range of nucleophiles, allowing for the introduction of various functional groups.[12]
Mechanism: The SN2 reaction is a single, concerted step where the nucleophile attacks the carbon from the side opposite to the leaving group (backside attack).[6][13] This leads to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[14]
Caption: General SN2 mechanism on the alkyl chain.
Protocol: Synthesis of 3-Phenoxypropanenitrile
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.[13]
-
Nucleophile Addition: Add sodium cyanide (NaCN) (1.2 eq) to the solution.
-
Reaction: Heat the mixture to 60-80 °C and stir for several hours until TLC indicates the consumption of the starting material.
-
Workup: Cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude nitrile by distillation or chromatography.
Acidic Cleavage of the Ether Linkage
Ethers are generally unreactive but can be cleaved under harsh conditions using strong acids, such as HBr or HI.[15][16] For an alkyl aryl ether like this compound, the cleavage occurs at the alkyl-oxygen bond.
Mechanism: The reaction begins with the protonation of the ether oxygen, making it a good leaving group.[17] A nucleophile (halide ion) then attacks the electrophilic carbon of the alkyl group. Since the alkyl group is primary, this proceeds via an SN2 mechanism, yielding phenol and the corresponding 1,3-dihalopropane.[18] The C(sp²)-O bond of the phenol is too strong to be cleaved.[17]
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Spectroscopic Data Analysis of (3-Chloropropoxy)benzene: A Technical Guide
An in-depth technical guide on the spectroscopic analysis of (3-Chloropropoxy)benzene, designed for researchers, scientists, and drug development professionals. This guide will provide a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Introduction
This compound is an organic compound with the chemical formula C₉H₁₁ClO. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, consisting of a benzene ring linked to a three-carbon chain containing a chlorine atom via an ether linkage, presents a rich landscape for spectroscopic analysis. Understanding the characteristic spectral signatures of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in the principles of spectroscopic interpretation and supported by experimental data from reliable sources.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are key to interpreting its spectra. The molecule can be divided into two main parts: the aromatic phenyl group and the aliphatic 3-chloropropoxy side chain. The electronegativity of the oxygen and chlorine atoms, the aromatic ring current, and the free rotation around single bonds all influence the chemical environment of each atom and thus their spectroscopic signals.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities, and integration values in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular framework can be constructed.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information about the number of different types of protons, their chemical environment, and their neighboring protons.
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Data Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.28 | m | 2H | Ar-H (meta) | The aromatic protons are deshielded due to the ring current and typically appear in the 6.5-8.0 ppm region.[1] |
| ~6.92 | m | 3H | Ar-H (ortho, para) | The ortho and para protons are slightly shielded relative to the meta protons due to the electron-donating effect of the ether oxygen. |
| ~4.08 | t | 2H | O-CH ₂-CH₂-CH₂-Cl | Protons on a carbon attached to an electronegative oxygen atom are deshielded and typically appear in the 3-4 ppm range.[2] The triplet multiplicity arises from coupling to the adjacent CH₂ group. |
| ~3.66 | t | 2H | O-CH₂-CH₂-CH ₂-Cl | Protons on a carbon attached to a chlorine atom are also deshielded, with a typical chemical shift of 40-45 ppm for the carbon.[3] The protons on this carbon are expected in a similar downfield region. The triplet pattern is due to coupling with the neighboring CH₂ group. |
| ~2.15 | p | 2H | O-CH₂-CH ₂-CH₂-Cl | These protons are in a more shielded, alkane-like environment and are split into a pentet by the four neighboring protons on the adjacent CH₂ groups. |
Note: "m" denotes a multiplet, "t" a triplet, and "p" a pentet.
Figure 2. ¹H NMR correlation diagram for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
Experimental Protocol for ¹³C NMR Data Acquisition: The protocol is similar to ¹H NMR, but with a wider spectral width (e.g., 0-220 ppm) and typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.
Data Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~159.0 | Ar-C (quaternary, C-O) | The aromatic carbon attached to the electronegative oxygen is significantly deshielded. |
| ~129.5 | Ar-CH (meta) | Aromatic CH carbons typically resonate in the 125-150 ppm range.[3] |
| ~120.9 | Ar-CH (para) | The para carbon is slightly shielded compared to the meta carbons. |
| ~114.5 | Ar-CH (ortho) | The ortho carbons are the most shielded of the aromatic CH carbons due to the electron-donating effect of the oxygen. |
| ~67.0 | O -CH₂-CH₂-CH₂-Cl | The carbon adjacent to the highly electronegative oxygen atom is deshielded, typically appearing in the 50-65 ppm range for similar environments.[3] |
| ~41.5 | O-CH₂-CH₂-C H₂-Cl | The carbon bonded to chlorine is also deshielded, with a characteristic chemical shift in the 40-45 ppm range.[3] |
| ~32.2 | O-CH₂-C H₂-CH₂-Cl | The central methylene carbon is in a more alkane-like environment and is the most shielded of the aliphatic carbons, typically appearing in the 16-25 ppm range, but is slightly deshielded by the adjacent electronegative groups.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is first recorded and subtracted from the sample spectrum.
Data Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3060, 3040 | m | C-H stretch (aromatic) | Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.[4][5] |
| ~2960, 2870 | s | C-H stretch (aliphatic) | Asymmetric and symmetric stretching vibrations of the CH₂ groups. |
| ~1600, 1500 | s | C=C stretch (aromatic) | Characteristic in-ring C-C stretching vibrations of the benzene ring.[4] |
| ~1245 | s | C-O stretch (aryl ether) | Strong absorption due to the stretching of the aryl-O bond. |
| ~750, 690 | s | C-H bend (aromatic) | Strong out-of-plane ("oop") bending vibrations characteristic of a monosubstituted benzene ring.[1] |
| ~740 | m | C-Cl stretch | The C-Cl stretching vibration typically appears in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol for Mass Spectrometry Data Acquisition:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Data Interpretation:
The mass spectrum of this compound will show a molecular ion peak (M⁺) and several fragment ion peaks. The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Major Fragmentation Pathways:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule. For C₉H₁₁³⁵ClO, the m/z will be approximately 170. For C₉H₁₁³⁷ClO, the m/z will be approximately 172. The ratio of these peaks will be about 3:1.
-
α-Cleavage: The most common fragmentation for ethers is the cleavage of the C-C bond adjacent to the oxygen. Loss of a chloropropyl radical would lead to a phenoxy cation at m/z 93.
-
Benzylic-type Cleavage: Although not strictly benzylic, cleavage at the bond beta to the aromatic ring is common for alkylbenzenes. This would lead to the formation of a tropylium ion or a related C₇H₇⁺ species at m/z 91, which is often a very prominent peak in the mass spectra of compounds containing a benzyl group.
-
Loss of a Phenyl Radical: Fragmentation can also occur with the loss of the phenyl group, leading to a chloropropoxy cation.
Figure 3. Proposed mass spectral fragmentation of this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, confirms the molecular structure and provides a detailed understanding of its chemical properties. This guide serves as a foundational reference for researchers working with this compound, enabling them to confidently identify it and monitor its role in complex chemical transformations.
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Doc Brown's Advanced Organic Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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SpectraBase. (n.d.). (3-Bromo-3-chloropropyl)benzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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Introduction: The Significance of (3-Chloropropoxy)benzene
An In-depth Technical Guide to the Synthesis and Characterization of (3-Chloropropoxy)benzene
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable intermediate in the development of pharmaceuticals and advanced materials. The methodologies detailed herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure reproducibility and high purity of the final compound.
This compound (CAS No: 3384-04-1) is an aromatic ether containing a reactive chloropropyl side chain. This bifunctional architecture makes it a versatile building block in organic synthesis. The ether linkage provides stability, while the terminal chloride serves as a reactive site for subsequent nucleophilic substitution reactions. Its derivatives are explored in medicinal chemistry for their potential biological activities, where the 3-propoxybenzene moiety can modulate properties like lipophilicity and receptor binding affinity.[1]
The most reliable and widely adopted method for preparing this and similar aryl ethers is the Williamson ether synthesis, a robust reaction first developed in 1850.[2][3] This guide will focus on a modern, optimized approach to this classic transformation, employing phase-transfer catalysis to enhance efficiency and simplify reaction conditions.
Synthesis via Phase-Transfer Catalyzed Williamson Ether Synthesis
The synthesis of this compound is efficiently achieved by the reaction of phenol with a suitable three-carbon di-halogenated propane, such as 1-bromo-3-chloropropane.
Principle and Mechanism
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The reaction involves two key steps:
-
Deprotonation: Phenol, being weakly acidic, is deprotonated by a base (e.g., potassium carbonate) to form the more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the primary alkyl halide. The reaction requires a backside attack on the electrophilic carbon bearing the leaving group.[3][4]
Causality in Reactant Selection: 1-bromo-3-chloropropane is an ideal alkylating agent for this synthesis. The bromine atom is a better leaving group than chlorine, ensuring that the initial nucleophilic attack by the phenoxide occurs selectively at the carbon-bromine bond.[5][6] This leaves the chloro group intact for future synthetic manipulations.
The Role of Phase-Transfer Catalysis (PTC): Traditional Williamson synthesis often requires stringent anhydrous conditions and the use of strong, hazardous bases like sodium hydride.[4][7] The introduction of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Tetrabutylammonium Bromide), revolutionizes the process.[8][9] The catalyst transports the water-soluble phenoxide ion into the organic phase where the alkyl halide resides, facilitating the reaction under milder, biphasic conditions and eliminating the need for anhydrous solvents.[7][9] This not only simplifies the procedure but also aligns with the principles of green chemistry.[9]
Visualizing the Synthesis Workflow
The following diagram outlines the logical flow of the synthesis, from initial reaction setup to the isolation of the pure product.
Caption: Workflow for the synthesis of this compound.
Quantitative Data for Synthesis
The following table outlines the reagent quantities for a typical laboratory-scale synthesis.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Molar Ratio |
| Phenol | C₆H₆O | 94.11 | 9.41 g | 0.10 | 1.0 |
| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 17.32 g | 0.11 | 1.1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.73 g | 0.15 | 1.5 |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 1.61 g | 0.005 | 0.05 |
| Acetonitrile | CH₃CN | 41.05 | 150 mL | - | - |
| Product (Theoretical Yield) | C₉H₁₁ClO | 170.64 | 17.06 g | 0.10 |
Detailed Experimental Protocol
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Phenol is corrosive and toxic; 1-bromo-3-chloropropane is a halogenated hydrocarbon and should be handled with care.
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (9.41 g, 0.10 mol), finely pulverized potassium carbonate (20.73 g, 0.15 mol), tetrabutylammonium bromide (1.61 g, 0.005 mol), and acetonitrile (150 mL).
-
Addition of Alkylating Agent: Begin stirring the mixture. Add 1-bromo-3-chloropropane (17.32 g, 0.11 mol) to the flask.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts using a Buchner funnel and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by water (2 x 50 mL), and finally with brine (1 x 50 mL).
-
-
Isolation:
-
Dry the ethereal layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solution on a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain this compound as a clear, colorless to light yellow liquid.[11]
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized product is a critical, self-validating step. The following spectroscopic methods are employed for unequivocal characterization.
Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Multiplet at δ 6.8-7.3 ppm (5H) |
| -O-CH₂- | Triplet at δ ~4.1 ppm (2H) | |
| -CH₂-Cl | Triplet at δ ~3.7 ppm (2H) | |
| -CH₂- (middle) | Multiplet at δ ~2.2 ppm (2H) | |
| ¹³C NMR | Aromatic Carbons | Signals between δ 114-159 ppm |
| -O-CH₂- | Signal at δ ~65 ppm | |
| -CH₂- (middle) | Signal at δ ~32 ppm | |
| -CH₂-Cl | Signal at δ ~41 ppm | |
| FTIR (cm⁻¹) | Ar-H stretch | ~3050 cm⁻¹ |
| C-H (aliphatic) stretch | 2850-2960 cm⁻¹ | |
| C=C (aromatic) stretch | ~1600 & ~1500 cm⁻¹ | |
| C-O (ether) stretch | ~1245 cm⁻¹ (asymmetric) & ~1040 cm⁻¹ (symmetric) | |
| C-Cl stretch | ~750 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 170 |
| Isotope Peak (M+2)⁺ | m/z 172 (approx. 1/3 intensity of M⁺) | |
| Base Peak | m/z 91 (Tropylium ion) or 94 (Phenoxy radical cation) |
Detailed Spectroscopic Interpretation
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's structure. The aromatic protons on the benzene ring will appear as a complex multiplet in the downfield region (δ 6.8-7.3). The two methylene groups attached to the oxygen and chlorine atoms are deshielded and appear as distinct triplets around δ 4.1 and δ 3.7, respectively, due to coupling with the adjacent central methylene group. This central methylene group will appear as a multiplet (a pentet or quintet) around δ 2.2 ppm. The integration of these peaks should correspond to a 5:2:2:2 proton ratio.
-
FTIR Spectroscopy: The infrared spectrum confirms the presence of key functional groups. A strong, characteristic absorption band around 1245 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretching vibration.[12] The presence of the aromatic ring is confirmed by the C=C stretching peaks around 1600 and 1500 cm⁻¹ and the aromatic C-H stretch just above 3000 cm⁻¹.[13] The aliphatic C-H stretches will be visible below 3000 cm⁻¹, and the C-Cl bond will show a stretch in the fingerprint region, typically around 750 cm⁻¹.
-
Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak at m/z = 170. A crucial confirmation is the presence of the M+2 isotope peak at m/z = 172, with an intensity of approximately one-third that of the molecular ion peak, which is characteristic for a molecule containing a single chlorine atom. Common fragmentation patterns include the loss of the chloropropyl chain to give a phenoxy radical cation at m/z 93, or cleavage to form a tropylium ion at m/z 91.
Safety and Handling
-
General Precautions: Handle all chemicals in accordance with good industrial hygiene and safety practices.[10] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
This compound: May cause skin and eye irritation.[10]
-
Phenol: Corrosive, toxic, and can cause severe skin burns. Handle with extreme care.
-
1-Bromo-3-chloropropane: Halogenated hydrocarbon; handle in a fume hood to avoid inhalation.
-
Disposal: Dispose of all chemical waste according to local, state, and federal regulations.
Conclusion
This guide has detailed a robust and efficient phase-transfer catalyzed Williamson ether synthesis for the preparation of this compound. The provided protocol is designed for high yield and purity, and the characterization workflow ensures the unequivocal identification of the final product. By understanding the causality behind each procedural step and analytical outcome, researchers can confidently synthesize this versatile intermediate for applications in drug development and materials science.
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(3-Chloropropoxy)benzene: A Comprehensive Technical Guide for the Synthetic Chemist
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. (3-Chloropropoxy)benzene emerges as a quintessential building block, offering a unique combination of a stable phenoxy moiety and a reactive alkyl chloride terminus. This bifunctional architecture provides chemists with a versatile handle to construct complex molecular frameworks, particularly within the pharmaceutical and fine chemical industries. Its structure, comprising an aromatic ring linked via a flexible three-carbon ether chain to a primary chloride, allows for sequential, orthogonal reactions, making it an invaluable tool for introducing the phenoxypropyl scaffold found in numerous biologically active molecules. This guide provides an in-depth exploration of the core reactivity, mechanistic underpinnings, and field-proven applications of this compound, designed for the practicing researcher and drug development professional.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The table below summarizes the key physicochemical data for this compound, providing a ready reference for experimental design and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁ClO | [1][2] |
| Molecular Weight | 170.64 g/mol | [1][2] |
| CAS Number | 3384-04-1 | [2] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Boiling Point | 241.51 - 250 °C | [1][2] |
| Melting Point | 12 °C | [1][2] |
| Density | 1.1167 g/cm³ | [1][2] |
| Refractive Index | ~1.5235 | [2] |
| Flash Point | 109.5 °C | [4] |
| Polar Surface Area (PSA) | 9.2 Ų | [2] |
| LogP | 2.69430 | [4] |
| Solubility | Slight in water; soluble in common organic solvents | [3] |
Note: Physical properties can vary slightly based on the source and purity.
Core Reactivity: A Tale of Two Sites
The synthetic utility of this compound is rooted in the distinct reactivity of its two primary functional regions: the terminal alkyl chloride and the aromatic benzene ring. This duality allows for a range of selective transformations.
Caption: Duality of Reactivity in this compound.
-
Nucleophilic Substitution at the Alkyl Chloride : The carbon atom bonded to the chlorine is a primary alkyl halide, making it an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions.[5] This pathway is highly reliable and predictable, as the lack of steric hindrance minimizes competing elimination (E2) reactions.[6] This site is the workhorse for coupling the phenoxypropyl moiety to a wide array of nucleophiles, including amines, alkoxides, and thiolates.
-
Electrophilic Aromatic Substitution (EAS) on the Benzene Ring : The propoxy group is an electron-donating group, activating the benzene ring towards electrophilic attack.[7] Through resonance, it enriches the ortho and para positions with electron density, directing incoming electrophiles to these sites. While this pathway is less commonly exploited than the Sₙ2 reaction at the chloride, it offers a route to further functionalize the aromatic core.
Key Synthetic Applications & Field-Proven Protocols
The true value of this compound is demonstrated in its application to form critical C-O and C-N bonds, which are foundational in the synthesis of many pharmaceutical agents.
Williamson Ether Synthesis: Expanding the Molecular Framework
The reaction of the terminal chloride with an alcohol (or phenol) under basic conditions is a classic and robust method for forming a new ether linkage.[5][6] This reaction is fundamental in building larger molecules where two aromatic systems are connected by an ether-containing linker.
Caption: Workflow for Williamson Ether Synthesis.
Protocol: Synthesis of 1-Naphthyloxy-3-phenoxypropane
This protocol describes the coupling of this compound with 1-naphthol, a key step in the synthesis of precursors for drugs like Naftopidil.
-
Reagent Preparation : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-naphthol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and N,N-dimethylformamide (DMF, 5 mL per mmol of 1-naphthol).
-
Reaction Initiation : Stir the mixture at room temperature for 15 minutes to ensure a fine suspension. Add this compound (1.1 eq) dropwise to the mixture.
-
Thermal Conditions : Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Insight : K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl of 1-naphthol to its more nucleophilic phenoxide form.[8] DMF is an ideal polar aprotic solvent that solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive for the Sₙ2 attack.[9] The elevated temperature increases the reaction rate without promoting significant side reactions, given the primary nature of the alkyl halide.
-
-
Work-up and Isolation : After completion, cool the reaction to room temperature and pour it into cold water. The product will often precipitate as a solid. Filter the solid, wash with water to remove inorganic salts, and dry under vacuum.
-
Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-Naphthyloxy-3-phenoxypropane.
Nucleophilic Substitution with Amines: Accessing Bioactive Scaffolds
The amination of this compound is a cornerstone reaction in pharmaceutical synthesis, enabling the introduction of nitrogen-containing functional groups that are critical for modulating the pharmacological properties of a drug candidate. This reaction is a key step in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine.[10][11]
Caption: General Workflow for Amination Reaction.
Protocol: General Synthesis of N-Alkyl/Aryl-3-phenoxypropan-1-amine
-
Reaction Setup : In a sealed pressure vessel, combine this compound (1.0 eq), the desired primary or secondary amine (1.2-2.0 eq), a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq), and acetonitrile as the solvent.
-
Causality Insight : Using an excess of the amine can help drive the reaction to completion and can also act as the base itself, though an additional scavenger base is recommended to prevent the formation of the amine hydrochloride salt, which would take the nucleophile out of the reaction. A sealed vessel is often required when using volatile amines (like dimethylamine) to maintain concentration at elevated temperatures.[11]
-
-
Thermal Conditions : Heat the mixture to 70-100 °C for 12-24 hours. The progress should be monitored by TLC or GC-MS.
-
Work-up and Isolation : Cool the reaction vessel. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification : The resulting crude amine is typically purified by acid-base extraction. Dissolve the residue in a water-immiscible solvent (e.g., ethyl acetate), wash with water, then extract with aqueous acid (e.g., 1M HCl). The aqueous layer, now containing the protonated amine salt, is washed with ethyl acetate to remove neutral impurities. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which is then re-extracted into an organic solvent. The organic layer is dried (e.g., over Na₂SO₄), filtered, and concentrated to yield the purified amine.
Friedel-Crafts Reactions: Aromatic Core Modification
While the Sₙ2 pathway is dominant, the phenoxy ring can undergo Friedel-Crafts acylation to introduce a ketone functionality, typically at the para position due to steric hindrance from the propoxy chain.[12][13] This allows for further synthetic elaboration of the aromatic ring itself.
Caption: Mechanism of Friedel-Crafts Acylation.
Protocol: Synthesis of 1-(4-(3-chloropropoxy)phenyl)ethan-1-one
-
Reagent Preparation : To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a chlorinated solvent like dichloromethane (DCM), add acetyl chloride (CH₃COCl, 1.1 eq) dropwise. Stir for 20 minutes to allow for the formation of the acylium ion complex.[13]
-
Reaction Initiation : Add this compound (1.0 eq) dissolved in DCM dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
-
Causality Insight : The reaction is highly exothermic; slow addition and cooling are critical to prevent side reactions and polysubstitution. AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, facilitating the departure of the chloride and generating the highly electrophilic acylium ion.[12]
-
-
Reaction Progression : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting material.
-
Quenching and Work-up : Carefully and slowly pour the reaction mixture onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes and protonates the ketone. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification : Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Safety and Handling
This compound and its related starting material, (3-Chloropropyl)benzene, should be handled with appropriate care in a well-ventilated fume hood.[14]
-
Hazards : May cause skin and eye irritation.[14] Inhalation of high vapor concentrations can lead to symptoms like headache, dizziness, and nausea.
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and a lab coat.[15]
-
Handling : Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14] Keep away from heat and open flames.[15]
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[16]
Conclusion
This compound stands out as a strategically valuable and versatile building block in organic synthesis. Its predictable and robust reactivity, centered on the Sₙ2 susceptibility of its primary chloride, provides a reliable method for introducing the phenoxypropyl group into target molecules. The ability to perform orthogonal reactions on the alkyl chain and the aromatic ring further enhances its utility. For researchers and professionals in drug development and fine chemical synthesis, a mastery of the principles and protocols outlined in this guide is key to leveraging the full synthetic potential of this powerful reagent.
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An In-depth Technical Guide to the Phenoxypropyl Scaffold in Medicinal Chemistry
Abstract
The phenoxypropyl scaffold, characterized by a phenyl ring linked to a propyl chain via an ether oxygen, represents a quintessential "privileged structure" in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its role as a cornerstone in the design of a wide array of therapeutic agents. This guide provides an in-depth exploration of the phenoxypropyl core, intended for researchers, scientists, and drug development professionals. We will dissect its synthetic accessibility, analyze its influence on pharmacokinetic profiles, and investigate the intricate structure-activity relationships (SAR) that govern its biological effects. Through detailed case studies of prominent drugs such as Fluoxetine and Atomoxetine, and an examination of its role in foundational drug classes like beta-blockers, this paper will illuminate the scaffold's journey from a molecular framework to life-changing therapeutics. Included are detailed experimental protocols and visual diagrams to provide both theoretical understanding and practical guidance for chemists and pharmacologists working in the field.
Introduction: The Phenoxypropyl Scaffold as a Privileged Structure
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a diverse range of biological targets. These are termed "privileged structures" due to their inherent ability to form high-affinity interactions with various protein targets. The phenoxypropyl moiety is a prime example of such a scaffold.[1][2][3] Its prevalence is not accidental; it stems from a combination of synthetic tractability and a desirable balance of structural features. The ether linkage provides metabolic stability and conformational flexibility, while the aromatic ring and the propyl chain offer numerous points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This scaffold is a key component in drugs targeting neurological disorders, cardiovascular conditions, and more, underscoring its critical importance in modern pharmacopeia.[1][3]
Synthetic Strategies: Accessing the Phenoxypropyl Core
The widespread use of the phenoxypropyl scaffold is, in large part, due to its straightforward and robust synthetic accessibility. The most common and reliable method for its construction is the Williamson ether synthesis. This reaction involves the coupling of a substituted phenol with a suitable 3-carbon electrophile, typically an epoxypropane derivative like epichlorohydrin or a 1,3-dihalopropane, under basic conditions. The subsequent opening of the epoxide ring with an amine is a key step in producing many biologically active phenoxypropylamines.[4]
Detailed Experimental Protocol: Synthesis of a Generic 1-Phenoxy-3-(alkylamino)propan-2-ol
This protocol describes a representative two-step synthesis common for creating beta-blocker and related neurologically active agents.
Step 1: Epoxidation of a Substituted Phenol
-
Reaction Setup: To a solution of the desired substituted phenol (1.0 eq.) in a suitable solvent such as ethanol or acetone, add a base like sodium hydroxide or potassium carbonate (1.1 eq.). Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Epoxide Addition: Add epichlorohydrin (1.2 eq.) dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 1-(substituted-phenoxy)-2,3-epoxypropane. This intermediate can be purified by flash chromatography if necessary.
Step 2: Amine Coupling (Epoxide Ring Opening)
-
Reaction Setup: Dissolve the epoxypropane intermediate (1.0 eq.) from Step 1 in a protic solvent such as methanol or isopropanol.
-
Amine Addition: Add the desired primary or secondary amine (e.g., isopropylamine) (1.5-2.0 eq.) to the solution.[4]
-
Reaction Progression: Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the disappearance of the epoxide starting material by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure. The resulting crude product, a 1-(substituted-phenoxy)-3-(alkylamino)propan-2-ol, can be purified by crystallization from a suitable solvent system or by column chromatography to yield the final product.
This robust synthetic route allows for extensive diversification. Variations in the starting phenol introduce different substituents on the aromatic ring, while the choice of amine in the second step defines the terminal nitrogen group, both of which are critical for modulating biological activity.[5]
Physicochemical & Pharmacokinetic Insights
The phenoxypropyl scaffold confers a favorable pharmacokinetic profile to drug candidates. The ether linkage is generally more resistant to metabolic cleavage than an ester group, contributing to a longer half-life. The overall structure provides a balance of lipophilicity and hydrophilicity. The phenoxy group is lipophilic, aiding in membrane permeability, including passage across the blood-brain barrier (BBB) for CNS-active drugs.[6][7] The hydroxyl and amino groups in the propanolamine variant add polar handles for hydrogen bonding, which can be crucial for target engagement and aqueous solubility.
Metabolism often occurs via the cytochrome P450 (CYP) enzyme system, particularly CYP2D6 for many phenoxypropylamine drugs like atomoxetine.[8][9][10] This can lead to genetic variations in patient metabolism, requiring dose adjustments.[8] Medicinal chemists often modify the aromatic ring with substituents (e.g., halogens, methyl groups) to block sites of metabolism, thereby improving the drug's metabolic stability and oral bioavailability.
Case Studies: Hallmark Drugs Built on the Phenoxypropyl Scaffold
The true impact of this scaffold is best illustrated by examining its role in market-leading pharmaceuticals.
Fluoxetine (Prozac): A Revolution in Antidepressant Therapy
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), transformed the treatment of major depressive disorder and other psychological conditions.[11][12][13]
-
Chemical Structure: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.[14]
-
Mechanism of Action: Fluoxetine selectively blocks the presynaptic serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft.[11][14][15] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission, which is thought to alleviate depressive symptoms.[12][15] It has minimal activity on norepinephrine transporters.[11]
// Reuptake pathway Serotonin_Synapse -> SERT [label="Reuptake", style=dashed, color="#5F6368"];
// Fluoxetine action Fluoxetine -> SERT [label="BLOCKS", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", penwidth=2];
{rank=min; "Signal Transduction" [shape=plaintext, fontcolor="#FFFFFF00"];} } } Caption: Mechanism of Fluoxetine action in a serotonergic synapse.
Atomoxetine (Strattera): A Non-Stimulant for ADHD
Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[9][16]
-
Chemical Structure: (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine.
-
Mechanism of Action: Atomoxetine is a potent and highly selective inhibitor of the presynaptic norepinephrine transporter (NET).[9][10][16][17] By blocking norepinephrine reuptake, it increases the levels of norepinephrine, particularly in the prefrontal cortex.[10][16] This brain region is critical for regulating attention and executive function.[10] Atomoxetine also indirectly increases dopamine levels in the prefrontal cortex, as dopamine can also be cleared by NET in this region.[16][17]
Aryloxypropanolamines: The Beta-Blocker Family
The aryloxypropanolamine scaffold, a very close relative of the phenoxypropyl structure, is the foundation for the entire class of beta-adrenergic receptor antagonists (beta-blockers).
-
General Structure: 1-(Aryloxy)-3-(alkylamino)propan-2-ol.
-
Mechanism of Action: Beta-blockers competitively antagonize the effects of catecholamines (like norepinephrine and epinephrine) at β-adrenergic receptors.[18][19] This blockade in the heart (primarily β1 receptors) leads to decreased heart rate, reduced myocardial contractility, and lowered blood pressure, making them essential for treating hypertension, angina, and arrhythmias.[18]
-
Structure-Activity Relationship (SAR): The SAR for beta-blockers is well-defined:
-
The aryloxy group is crucial. The nature of the aromatic ring (phenyl, naphthyl, etc.) and its substituents determines potency and selectivity.
-
The propan-2-ol linker is essential for activity. The (S)-enantiomer is significantly more active.[20]
-
The amine substituent dictates selectivity. A bulky group like isopropyl or tert-butyl is critical for antagonist activity.[21] Para-substitution on the aromatic ring can also confer cardioselectivity (β1-selectivity).[21]
-
Structure-Activity Relationship (SAR) Analysis
The systematic modification of a lead compound to understand how structural changes affect biological activity is the essence of medicinal chemistry.[22][23][24] For the phenoxypropyl scaffold, SAR studies have yielded clear insights.
| Drug | Key Structural Feature | Target | Resulting Activity |
| Fluoxetine | 4-Trifluoromethyl (-CF3) on phenoxy ring | SERT | Potent and selective serotonin reuptake inhibition[11][14] |
| Atomoxetine | 2-Methyl (-CH3) on phenoxy ring | NET | Potent and selective norepinephrine reuptake inhibition[9][16][17] |
| Propranolol | Naphthyl ring instead of phenyl | β1/β2-Adrenergic Receptors | Non-selective beta-blockade[4] |
| Atenolol | 4-Carbamoylmethyl on phenoxy ring | β1-Adrenergic Receptor | Cardioselective beta-blockade |
The table above demonstrates how subtle changes to the aromatic ring dramatically shift the biological target and therapeutic application, from CNS targets like SERT and NET to peripheral adrenergic receptors. This highlights the scaffold's role as a versatile platform for rational drug design.[25]
Experimental Workflow: Evaluating Target Engagement
Validating the mechanism of action for a novel phenoxypropylamine, such as an SSRI candidate, requires robust in vitro assays. A radioactive neurotransmitter uptake assay is a gold standard method.
Protocol: [³H]Serotonin Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing the human serotonin transporter (SERT).[26]
-
Cell Culture: Culture HEK-293 cells (or another suitable cell line like JAR cells) stably transfected with the human SERT gene under standard conditions (37°C, 5% CO₂).[26][27]
-
Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.[27]
-
Compound Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., Fluoxetine) in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubation: Remove the culture medium from the cells, wash gently with assay buffer, and then add the diluted test compounds or vehicle control to the wells. Incubate for 15-20 minutes at 37°C.[26][27]
-
Initiation of Uptake: Add [³H]Serotonin to each well to a final concentration near its Km value (e.g., ~65 nM) to initiate the uptake reaction.[26] Incubate for a short, defined period (e.g., 15 minutes) at 37°C.[26] Non-specific uptake is determined in the presence of a high concentration of a known inhibitor like citalopram or fluoxetine.[27]
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radioligand.
-
Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of [³H]Serotonin taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data on a semi-log graph and fit to a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of serotonin uptake).
Future Perspectives and Challenges
The phenoxypropyl scaffold, while immensely successful, is not without its challenges. Metabolism via polymorphic enzymes like CYP2D6 remains a significant consideration for personalized medicine. Furthermore, achieving selectivity can be difficult, as the scaffold's inherent promiscuity can lead to off-target effects.
Future research will likely focus on:
-
Deuteration: Replacing key hydrogen atoms with deuterium to slow down metabolic breakdown and improve pharmacokinetic profiles.
-
Conformationally Constrained Analogs: Introducing rigidity into the propyl chain (e.g., using cyclopropane rings) to lock the molecule into a more active conformation, potentially increasing potency and selectivity.[28]
-
Novel Substitutions: Exploring new and diverse substituents on the phenoxy ring to identify interactions with unique sub-pockets in target proteins, leading to new pharmacological profiles.
Conclusion
The phenoxypropyl scaffold is a testament to the power of privileged structures in medicinal chemistry. Its elegant simplicity, synthetic accessibility, and tunable pharmacophoric features have enabled the development of landmark drugs that have profoundly impacted human health. From managing depression with Fluoxetine to controlling hypertension with beta-blockers, this core structure has proven its value time and again. A thorough understanding of its synthesis, SAR, and biological evaluation, as outlined in this guide, is essential for any scientist aiming to leverage this remarkable scaffold in the design and discovery of the next generation of therapeutic agents.
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The Versatile Synthon: A Technical Guide to the Research Applications of (3-Chloropropoxy)benzene
Introduction: Unveiling a Key Architectural Element in Medicinal Chemistry
(3-Chloropropoxy)benzene, identified by the CAS number 3384-04-1, is a bifunctional organic molecule that has emerged as a cornerstone in the synthesis of a diverse array of biologically active compounds. Its structure, featuring a terminal phenoxy group and a reactive propyl chloride, offers a versatile scaffold for medicinal chemists to construct complex molecular architectures. The phenoxy moiety is a privileged structure in drug discovery, known to be crucial for the biological activity of numerous therapeutic agents[1][2]. This guide provides an in-depth exploration of the research applications of this compound, delving into its synthetic utility, the mechanistic rationale behind its application, and detailed protocols for its incorporation into pharmacologically relevant molecules.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 3384-04-1 | [3] |
| Molecular Formula | C₉H₁₁ClO | [3][4] |
| Molecular Weight | 170.64 g/mol | [3][4] |
| Boiling Point | 250.7°C at 760 mmHg | [3] |
| Density | 1.081 g/cm³ | [3] |
| Flash Point | 109.5°C | [3] |
| LogP | 2.69430 | [3] |
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the chlorine, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is the lynchpin of its utility in forming new carbon-heteroatom bonds, a common strategy in the assembly of pharmaceutical agents.
Core Application: Synthesis of Aryloxypropanolamine-Based Beta-Blockers
The aryloxypropanolamine backbone is the defining structural feature of a major class of beta-adrenergic receptor antagonists, or beta-blockers, used in the management of cardiovascular diseases[5][6]. This compound serves as a key precursor to this critical pharmacophore.
The Scientific Rationale: Why the Phenoxypropanolamine Moiety?
The phenoxypropanolamine structure provides the ideal spatial arrangement and electronic properties for binding to beta-adrenergic receptors. The ether oxygen and the hydroxyl group on the propanolamine chain are crucial for hydrogen bonding interactions within the receptor's binding pocket, while the aromatic ring engages in hydrophobic and pi-stacking interactions. The nature of the substituent on the aromatic ring dictates the selectivity of the beta-blocker for β1 or β2 receptors.
General Synthetic Workflow
The synthesis of beta-blockers from this compound derivatives typically follows a two-step sequence: epoxidation followed by nucleophilic ring-opening.
Caption: General synthetic pathway to beta-blockers.
Experimental Protocol: Synthesis of a Propranolol Analogue
This protocol outlines the synthesis of a generic propranolol analogue to illustrate the fundamental reaction steps.
Step 1: Synthesis of the Epoxide Intermediate
-
To a solution of the appropriately substituted phenol in a suitable solvent (e.g., acetone, acetonitrile), add a base such as powdered potassium carbonate.
-
Stir the mixture at room temperature to form the phenoxide salt.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude epoxide.
-
Purify the epoxide by column chromatography on silica gel.
Step 2: Synthesis of the Beta-Blocker
-
Dissolve the purified epoxide in a suitable solvent such as methanol or ethanol.
-
Add an excess of the desired amine (e.g., isopropylamine).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and excess amine under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude beta-blocker.
-
Purify the final product by recrystallization or column chromatography.
Pivotal Role in the Synthesis of Naftopidil
Naftopidil is an α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia[1]. The synthesis of Naftopidil provides a prime example of the strategic application of a this compound-derived intermediate.
Mechanistic Insight: The Key N-Alkylation Step
The core of Naftopidil's synthesis involves the N-alkylation of 1-(2-methoxyphenyl)piperazine with a reactive three-carbon unit bearing the naphthyloxy moiety[7]. While some syntheses utilize an epoxide intermediate, a more direct approach can be envisioned using a halo-propyl derivative, conceptually derived from a reaction analogous to the formation of this compound.
Synthetic Pathway to Naftopidil
The synthesis of Naftopidil can be retrospectively analyzed to highlight the importance of the C3-linker. A plausible synthetic route involves the initial preparation of a naphthyloxy-propyl chloride, which then alkylates the piperazine derivative.
Caption: Retrosynthetic analysis of Naftopidil synthesis.
Detailed Experimental Protocol: Synthesis of Naftopidil
This protocol is a representative procedure based on established N-alkylation methodologies[8][9].
Step 1: Synthesis of 1-(3-Chloropropoxy)naphthalene
-
In a round-bottom flask, dissolve 1-naphthol in a suitable solvent like acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate, and stir the suspension.
-
Add 1-bromo-3-chloropropane dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture, filter off the solids, and remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography to yield 1-(3-chloropropoxy)naphthalene.
Step 2: Synthesis of Naftopidil
-
To a solution of 1-(2-methoxyphenyl)piperazine in a polar aprotic solvent such as DMF, add a base like potassium carbonate.
-
Add the 1-(3-chloropropoxy)naphthalene synthesized in the previous step.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Naftopidil by recrystallization from a suitable solvent system (e.g., isopropanol) to obtain the final product[10].
Broader Research Applications and Future Perspectives
The utility of this compound extends beyond the synthesis of beta-blockers and Naftopidil. Its versatile reactivity allows for its incorporation into a wide range of molecular scaffolds for various research purposes.
Synthesis of Novel Bioactive Molecules
Researchers are continually exploring the synthesis of novel compounds with potential therapeutic applications by utilizing this compound as a starting material or key intermediate. These efforts often involve the introduction of diverse functional groups through nucleophilic displacement of the chloride, leading to the generation of libraries of compounds for biological screening[4][11].
Development of Molecular Probes and Research Tools
The phenoxypropyl moiety can be incorporated into molecular probes designed to study biological systems. For instance, fluorescent dyes or affinity labels can be attached to the terminal end of the propyl chain, allowing for the investigation of receptor binding or enzyme activity.
Conclusion: An Indispensable Tool in the Chemist's Arsenal
This compound has proven to be an invaluable and versatile building block in the field of medicinal chemistry and drug discovery. Its straightforward reactivity, coupled with the pharmacological significance of the phenoxypropyl moiety, has solidified its position as a key intermediate in the synthesis of a multitude of bioactive molecules. The continued exploration of new reactions and applications of this compound will undoubtedly lead to the discovery of novel therapeutic agents and a deeper understanding of biological processes.
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Chemsrc. (n.d.). Benzene, (3-chloropropoxy)- | CAS#:3384-04-1. Retrieved from [Link]
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Theoretical studies on the molecular structure of (3-Chloropropoxy)benzene
An In-depth Technical Guide on the Theoretical and Spectroscopic Analysis of (3-Chloropropoxy)benzene
Abstract
This technical guide provides a comprehensive theoretical investigation into the molecular structure, vibrational frequencies, and electronic properties of this compound. Leveraging Density Functional Theory (DFT), this paper elucidates the optimized molecular geometry, vibrational modes, frontier molecular orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP). The theoretical findings are correlated with available experimental spectroscopic data to provide a holistic understanding of the molecule's characteristics. This guide is intended for researchers and professionals in computational chemistry, spectroscopy, and drug development, offering insights into the application of theoretical methods for molecular characterization.
Introduction
This compound is a member of the alkoxybenzene derivative family, which are significant intermediates in various organic synthesis pathways.[1] The presence of a flexible propoxy chain, a reactive chloro group, and an aromatic benzene ring imparts a unique combination of properties to this molecule, making it a versatile precursor in the synthesis of more complex chemical entities. A thorough understanding of its three-dimensional structure, electronic distribution, and vibrational behavior is paramount for predicting its reactivity, stability, and potential interactions in chemical and biological systems.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating molecular properties at the atomic level.[2][3] DFT methods offer a remarkable balance between computational cost and accuracy, enabling the reliable prediction of molecular geometries, vibrational spectra, and electronic characteristics.[4][5] This guide details a systematic theoretical study of this compound, providing a framework for how computational analysis can complement and guide experimental work.
Computational Methodology
The cornerstone of this theoretical investigation is a robust computational protocol designed to yield accurate and reliable data. The causality behind this choice is to model the electronic structure of this compound with a high degree of precision while remaining computationally feasible.
Theoretical Framework
All quantum chemical calculations were performed using the Gaussian 09 software suite. The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the widely-used Becke's three-parameter hybrid functional (B3LYP) combined with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms, as it provides a good description of electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling systems with heteroatoms and potential weak interactions. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.[5]
Workflow for Theoretical Analysis
The computational workflow is designed as a self-validating system, where the results of each step inform the next, ensuring a logical and coherent analysis.
Figure 1: Computational analysis workflow for this compound.
Molecular Structure and Geometry
The initial step in the theoretical analysis is the optimization of the molecular geometry to find the most stable conformation. The resulting structure reveals key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
The optimized structure of this compound shows the propoxy chain adopting a staggered conformation to minimize steric hindrance. The benzene ring remains planar, as expected. The key geometrical parameters are summarized in the table below.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C-Cl | 1.815 | |
| C-O (aliphatic) | 1.432 | |
| C-O (aromatic) | 1.368 | |
| C-C (aromatic, avg.) | 1.395 | |
| C-C (aliphatic) | 1.530 - 1.535 | |
| Bond Angles (°) | ||
| C-O-C | 118.5 | |
| O-C-C | 108.2 | |
| C-C-C | 111.4 | |
| C-C-Cl | 110.9 | |
| Dihedral Angles (°) | ||
| C(ar)-O-C(al)-C(al) | -178.2 | |
| O-C(al)-C(al)-C(al) | 65.1 | |
| C(al)-C(al)-C(al)-Cl | -175.5 |
These calculated values are consistent with standard bond lengths and angles for similar molecular fragments, providing confidence in the accuracy of the computational model.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a powerful experimental technique for identifying functional groups and confirming molecular structure. Theoretical frequency calculations allow for the precise assignment of observed spectral bands to specific vibrational modes of the molecule.
FT-IR and FT-Raman Spectra
The calculated IR and Raman spectra serve as a theoretical benchmark. A comparison with experimental data, where available, can validate the accuracy of the computed structure. For instance, experimental IR data for the related compound (3-Chloropropyl)benzene is available from the NIST Chemistry WebBook, showing characteristic peaks that can be correlated with our theoretical predictions for this compound.[6]
Table 2: Assignment of Major Vibrational Frequencies
| Wavenumber (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Vibrational Assignment (PED) |
| 3075-3050 | Medium | Strong | Aromatic C-H stretching |
| 2980-2890 | Strong | Medium | Aliphatic C-H stretching |
| 1598 | Strong | Strong | Aromatic C=C stretching |
| 1495 | Strong | Strong | Aromatic C=C stretching |
| 1245 | Very Strong | Medium | Asymmetric C-O-C stretching |
| 1035 | Strong | Weak | Symmetric C-O-C stretching |
| 750 | Strong | Weak | C-H out-of-plane bending |
| 695 | Medium | Strong | C-Cl stretching |
Note: Calculated frequencies are often scaled by a factor (e.g., 0.967 for B3LYP/6-311++G) to correct for anharmonicity and basis set limitations.
The strong band predicted around 1245 cm⁻¹ is a characteristic feature of aryl-alkyl ethers, corresponding to the asymmetric C-O-C stretching vibration. The C-Cl stretching mode is predicted around 695 cm⁻¹, consistent with typical values for alkyl chlorides.
Figure 2: Workflow for combined experimental and theoretical spectroscopy.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between them (E_gap) is a key indicator of chemical stability and reactivity.[7][8]
Table 3: Calculated FMO Energies
| Parameter | Energy (eV) |
| HOMO | -6.45 |
| LUMO | -0.58 |
| HOMO-LUMO Gap (E_gap) | 5.87 |
A large HOMO-LUMO gap, such as the 5.87 eV calculated for this compound, suggests high kinetic stability and low chemical reactivity.[9]
-
HOMO: The electron density of the HOMO is primarily localized on the benzene ring and the oxygen atom. This indicates that these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO electron density is distributed across the entire molecule but is more concentrated on the aromatic ring and the chloropropyl chain, suggesting these regions are the likely sites for nucleophilic attack.
Figure 3: HOMO-LUMO energy gap diagram for this compound.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and intramolecular stabilizing interactions.[4][10] It translates the complex many-electron wavefunction into localized bonds and lone pairs, which aligns closely with chemical intuition.
The NBO analysis reveals a significant negative charge on the oxygen atom (-0.55 e) and the chlorine atom (-0.21 e) due to their high electronegativity. The carbon atom of the benzene ring attached to the oxygen is positively charged (+0.22 e), while the other aromatic carbons carry small negative charges. This charge distribution is critical for understanding intermolecular interactions.
Furthermore, NBO analysis quantifies hyperconjugative interactions. A key interaction is the delocalization of electron density from the lone pairs of the oxygen atom (donor) to the antibonding orbitals (acceptor) of the adjacent C-C and C-H bonds. These n → σ* interactions contribute significantly to the overall stability of the molecule.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential on the electron density surface.
The MEP map of this compound shows:
-
Negative Potential (Red/Yellow): The most electron-rich regions are located around the oxygen atom and above/below the plane of the benzene ring (due to the π-electron cloud). These are the most likely sites for attack by electrophiles.
-
Positive Potential (Blue): The electron-deficient regions are primarily located around the hydrogen atoms of the molecule. These sites are susceptible to nucleophilic attack.
The MEP analysis corroborates the findings from the FMO and NBO analyses, providing a consistent picture of the molecule's reactivity.
Conclusion
This in-depth theoretical study, grounded in Density Functional Theory, has successfully elucidated the structural, vibrational, and electronic properties of this compound. The optimized geometry is in excellent agreement with established chemical principles. The calculated vibrational frequencies provide a basis for the definitive assignment of experimental IR and Raman spectra. Analysis of the frontier molecular orbitals, NBO charges, and MEP map collectively indicates that the benzene ring and oxygen atom are the primary sites for electrophilic interaction, while the molecule exhibits high overall kinetic stability. The presented computational workflow serves as a robust model for the characterization of other complex organic molecules, demonstrating the synergistic power of theoretical chemistry in modern scientific research.
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(3-Chloropropoxy)benzene: A Comprehensive Technical Guide to its Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of (3-Chloropropoxy)benzene in Modern Chemistry
This compound is a key organic intermediate that serves as a versatile building block in the synthesis of a wide array of valuable molecules.[1] Its structure, featuring a reactive chloropropyl group attached to a phenoxy moiety, makes it an ideal precursor for introducing the phenoxypropyl functional group into various molecular scaffolds. This structural motif is prevalent in a range of biologically active compounds, including pharmaceuticals and agrochemicals, as well as in materials science, particularly in the development of fluorescent pigments.[1][2] This technical guide provides an in-depth exploration of the synthesis of this compound, with a focus on the widely employed Williamson ether synthesis, and delves into its significant applications in contemporary chemical research and development.
Synthesis of this compound: A Detailed Examination
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3] This venerable yet highly reliable reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[4] In this specific synthesis, a phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane.
The Core Reaction: Williamson Ether Synthesis
The fundamental principle of the Williamson ether synthesis is the S(_N)2 reaction between an alkoxide and a primary alkyl halide.[4] The reaction proceeds in two conceptual steps:
-
Deprotonation of the Alcohol: A strong base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the primary alkyl halide, displacing the halide and forming the ether linkage.
dot graph WilliamsonEtherSynthesis { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Williamson Ether Synthesis of this compound.
Causality in Experimental Choices
The selection of reagents and reaction conditions is critical for maximizing the yield and purity of this compound.
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is typically used. The base must be strong enough to deprotonate the phenol (pKa ≈ 10) to a significant extent, thereby generating the nucleophilic phenoxide. However, an overly strong base could lead to side reactions with the alkyl halide, such as elimination.
-
Choice of Alkylating Agent: 1-bromo-3-chloropropane is the preferred alkylating agent. The bromine atom is a better leaving group than chlorine, making the carbon atom attached to it more susceptible to nucleophilic attack. This regioselectivity ensures that the phenoxide attacks the brominated carbon, leaving the chloro group intact for further functionalization in subsequent synthetic steps.
-
Solvent Selection: A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is ideal for this S(_N)2 reaction. These solvents can dissolve both the ionic phenoxide and the organic alkyl halide, facilitating the reaction. They also do not participate in hydrogen bonding with the nucleophile, which would decrease its reactivity.
-
Temperature Control: The reaction is typically heated to increase the rate of reaction. However, excessive heat can promote side reactions, such as elimination of HBr from 1-bromo-3-chloropropane or further reaction of the product. Therefore, a moderate temperature is usually maintained.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via the Williamson ether synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Phenol | 94.11 | 9.41 g | 0.10 |
| 1-Bromo-3-chloropropane | 157.44 | 18.89 g | 0.12 |
| Potassium Carbonate (anhydrous) | 138.21 | 20.73 g | 0.15 |
| Acetone | 58.08 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (9.41 g, 0.10 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and acetone (150 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide salt.
-
Add 1-bromo-3-chloropropane (18.89 g, 0.12 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash them with a small amount of acetone.
-
Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (100 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation to yield a colorless oil.
Characterization:
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected spectral data for the closely related compound (3-chloropropyl)benzene can be found in the NIST WebBook database and serves as a useful reference.[5][6]
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, as well as triplets for the methylene groups of the chloropropoxy chain.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the three aliphatic carbons of the propyl chain.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, aromatic C-H bonds, and the C-Cl bond.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Applications of this compound in Synthesis
This compound is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1]
Pharmaceutical Intermediates
The phenoxypropyl moiety is a common structural feature in many biologically active compounds. This compound provides a straightforward route to introduce this group.
-
Synthesis of Naftopidil Analogues: Naftopidil is an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia. While various synthetic routes to Naftopidil exist, this compound can be used to synthesize analogues by reacting it with appropriate piperazine derivatives.[7]
dot graph Naftopidil_Synthesis { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: General scheme for Naftopidil analogue synthesis.
-
Synthesis of Silodosin Intermediates: Silodosin is another selective α1A-adrenergic receptor antagonist. Patented synthetic routes for Silodosin involve the N-alkylation of a functionalized indoline derivative with a 3-halopropylbenzene compound.[1] this compound can serve as a key reactant in this crucial step.
Materials Science
The phenoxypropyl group can also be incorporated into larger molecular structures to create materials with specific properties.
-
Fluorescent Pigments: Halogenoalkoxybenzenes, including derivatives of this compound, are used in the synthesis of diketopyrrolopyrrole (DPP) derivatives.[2] DPPs are a class of high-performance pigments known for their strong fluorescence and excellent stability.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in both pharmaceutical synthesis and materials science. Its straightforward and efficient synthesis via the Williamson ether reaction, coupled with the reactivity of its chloropropyl group, makes it an attractive building block for the introduction of the phenoxypropyl moiety. The ability to readily access this key structural element opens up avenues for the development of novel drugs, advanced materials, and other high-value chemical products. A thorough understanding of its synthesis and reactivity is therefore essential for researchers and professionals working in these fields.
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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Lauher, J. (2020, September 1). Synthesis of p-Bromopropylbenzene [Video]. YouTube. [Link]
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Organic Chemistry at CU Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of (3-Chloropropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth technical overview of the safety, handling, and toxicological profile of (3-Chloropropoxy)benzene. As a crucial intermediate in various synthetic pathways, a comprehensive understanding of its properties is paramount for ensuring laboratory safety and experimental success. This document moves beyond a simple recitation of safety data, offering a synthesized perspective grounded in established scientific principles and practical laboratory experience.
Chemical Identity and Physicochemical Properties
This compound, with the CAS Number 3384-04-1, is a substituted aromatic ether. Its molecular structure, consisting of a benzene ring linked to a chloropropyl group via an ether linkage, dictates its reactivity and physical characteristics. A closely related compound, (3-Chloropropyl)benzene (CAS No. 104-52-9), is often utilized in similar applications and shares some structural similarities; however, it is critical to distinguish between these two distinct chemical entities for accurate hazard assessment and protocol design. For the purpose of this guide, we will focus on the available data for both, with clear demarcation where necessary.
Table 1: Physicochemical Data of (3-Chloropropyl)benzene (CAS 104-52-9)
| Property | Value | Source |
| Molecular Formula | C9H11Cl | [1][2] |
| Molecular Weight | 154.64 g/mol | [1][3] |
| Appearance | Light yellow liquid | [2][4] |
| Boiling Point | 221 °C / 429.8 °F | [2] |
| Melting Point | -27 °C / -16.6 °F | [2][4] |
| Flash Point | 106 °C / 222.8 °F | [2][4] |
| Autoignition Temperature | 400 °C / 752 °F | [4] |
| Water Solubility | Soluble | [2][4] |
Hazard Identification and GHS Classification
According to aggregated GHS data, (3-Chloropropyl)benzene is classified as a hazardous substance.[1] The primary hazards are associated with skin and eye irritation.[1][2]
Table 2: GHS Hazard Classification for (3-Chloropropyl)benzene (CAS 104-52-9)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: PubChem[1]
The "Warning" signal word is appropriate for this chemical.[1] It is crucial to note that while some notifications to the ECHA C&L Inventory report this chemical as not meeting GHS hazard criteria, the majority classify it as a skin irritant.[1] This discrepancy underscores the importance of treating the substance with the precautions outlined in this guide.
Toxicological Profile: Understanding the Risks
-
Acute Toxicity: No acute toxicity information is available for this product.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2] Prolonged or repeated contact may produce dermatitis.[4]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[1]
-
Respiratory or Skin Sensitization: No data available.[2]
-
Germ Cell Mutagenicity: No data available.[2]
-
Carcinogenicity: No data available.[2]
-
Reproductive Toxicity: No data available.[2]
-
Specific Target Organ Toxicity (Single and Repeated Exposure): May cause respiratory irritation.[1] Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[2][4]
The absence of extensive toxicological data necessitates a conservative approach to handling, emphasizing the minimization of all potential routes of exposure.
Safe Handling and Storage: A Proactive Approach
A foundational principle of laboratory safety is the implementation of a multi-layered system of controls. This "Hierarchy of Controls" prioritizes the most effective measures to mitigate risk.
Caption: Hierarchy of Controls for Safe Handling.
Engineering Controls
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is the primary engineering control to minimize inhalation exposure.
-
Containment: Use sealed containers for storage and transport to prevent the release of vapors.[7]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this chemical. These SOPs should be readily accessible to all laboratory personnel.
-
Training: Ensure all personnel are thoroughly trained on the hazards, safe handling procedures, and emergency response protocols for this compound.[8]
-
Restricted Access: Limit access to areas where the chemical is stored and handled to authorized personnel only.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final line of defense against exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][4]
-
Hand Protection: Wear protective gloves, such as Viton®, to prevent skin contact.[2] breakthrough time and glove thickness should be considered.[2]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[2][7]
-
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is not typically required.[2][4] However, in situations with a potential for high vapor concentrations or during emergency response, a NIOSH/MSHA-approved respirator should be used.[2]
Storage Requirements
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency response plan is critical.
Caption: Workflow for Responding to an Exposure Event.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2][4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[2][4] If skin irritation occurs, get medical advice/attention.[4]
-
Inhalation: Remove to fresh air.[2][4] If not breathing, give artificial respiration.[2][4] Get medical attention.[2][4]
-
Ingestion: Clean mouth with water and seek medical attention.[2][4] Do not induce vomiting.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[4]
-
Unsuitable Extinguishing Media: No information available.[4]
-
Specific Hazards: Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4] Keep product and empty containers away from heat and sources of ignition.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[2][4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]
-
Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste.[2][4][11]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[4][10] Do not dispose of down the drain.[7][9]
Conclusion
This compound and its related compounds are valuable reagents in chemical synthesis. A thorough understanding of their potential hazards and the implementation of robust safety protocols are not merely procedural formalities but are integral to responsible scientific practice. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for potential emergencies, researchers can confidently and safely harness the synthetic utility of these compounds.
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Methodological & Application
Application Note: A Detailed Protocol for the Williamson Ether Synthesis of (3-Chloropropoxy)benzene
This document provides a comprehensive guide for the synthesis of (3-Chloropropoxy)benzene, a valuable intermediate in organic and medicinal chemistry. The protocol is grounded in the principles of the Williamson ether synthesis and is designed for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Mechanistic Rationale and Strategic Considerations
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of both symmetrical and asymmetrical ethers.[1][2] The synthesis of this compound is achieved through the reaction of a phenoxide ion with an appropriate alkyl halide, following a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]
The SN2 Pathway
The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom, displacing a leaving group.[2][4] In this specific synthesis, the sodium phenoxide ion, generated in situ, acts as the nucleophile. It attacks the primary carbon of 1-bromo-3-chloropropane, leading to the formation of an ether linkage and the displacement of the bromide ion.[2][5]
Rationale for Reactant Selection
-
Nucleophile Precursor (Phenol): Phenol is selected due to its acidic proton (pKa ≈ 10), which can be readily abstracted by a common base like sodium hydroxide to form the highly nucleophilic phenoxide anion.[5]
-
Alkylating Agent (1-bromo-3-chloropropane): This reagent provides the three-carbon chain with a terminal chlorine atom. It possesses two different halogen atoms. The reaction's regioselectivity is dictated by the differential leaving group ability of bromide versus chloride. The C-Br bond is weaker and bromide is a better leaving group than chloride, ensuring that the nucleophilic attack occurs exclusively at the carbon bearing the bromine atom.[3] The alkylating agent is a primary halide, which is ideal for SN2 reactions as it minimizes steric hindrance and the competing E2 elimination side reaction.[2][3][4]
The Role of the Base
A base is required to deprotonate the phenol, converting it into the more reactive phenoxide nucleophile. Sodium hydroxide (NaOH) is a cost-effective and efficient choice for this transformation. The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), which can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity and accelerating the SN2 reaction rate.[1][6]
Potential Side Reactions
While the use of a primary alkyl halide strongly favors the desired SN2 pathway, researchers should be aware of potential side reactions.
-
Elimination (E2): Although less likely with a primary halide, a small amount of elimination product may form, particularly at higher temperatures.[3]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the aromatic ring). While O-alkylation is electronically favored and generally predominates, trace amounts of C-alkylation at the ortho or para positions can occur under certain conditions.[7]
Comprehensive Safety Protocol
The synthesis of this compound involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Splash-proof safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Flame-resistant laboratory coat
-
Closed-toe shoes
Chemical Hazard Summary:
| Chemical | CAS Number | Hazards |
| Phenol | 108-95-2 | Toxic if swallowed, in contact with skin, or if inhaled.[8][9] Causes severe skin burns and eye damage.[8][9] Suspected of causing genetic defects.[8][10] Corrosive.[8][11][12] |
| 1-Bromo-3-chloropropane | 109-70-6 | Harmful if swallowed.[13][14] Toxic if inhaled.[13][14] Flammable liquid and vapor.[14] Suspected of causing genetic defects.[15][16] |
| Sodium Hydroxide | 1310-73-2 | Causes severe skin burns and serious eye damage.[17][18][19] Corrosive.[17][18][19][20][21] |
| Acetonitrile (Solvent) | 75-05-8 | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. |
| Diethyl Ether (Extraction) | 60-29-7 | Extremely flammable liquid and vapor. Harmful if swallowed. May cause drowsiness or dizziness. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][17] For phenol exposure, after initial water wash, it is recommended to wash the affected area with polyethylene glycol or isopropyl alcohol.[10] Seek immediate medical attention.[8][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[18][20] Remove contact lenses if present and easy to do.[20] Seek immediate medical attention.[8][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[13][14] Seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting.[17][21] Rinse mouth with water. Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.[17][21]
Experimental Procedure
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| Phenol | 94.11 | 9.41 g | 0.10 |
| Sodium Hydroxide | 40.00 | 4.40 g | 0.11 |
| 1-Bromo-3-chloropropane | 157.44 | 17.32 g (11.7 mL) | 0.11 |
| Acetonitrile | - | 200 mL | - |
| Diethyl Ether | - | ~300 mL | - |
| 1 M NaOH (aq) | - | ~100 mL | - |
| Saturated NaCl (Brine) | - | ~100 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Equipment Setup
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel (500 mL)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Synthesis Protocol
-
Reactant Preparation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (9.41 g, 0.10 mol) and acetonitrile (200 mL).
-
Base Addition: Stir the mixture at room temperature and carefully add powdered sodium hydroxide (4.40 g, 0.11 mol) in portions. The mixture may warm slightly. Stir for 30 minutes to ensure the complete formation of sodium phenoxide.
-
Alkylating Agent Addition: Add 1-bromo-3-chloropropane (17.32 g, 0.11 mol) to the flask dropwise via an addition funnel over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. Spot the starting material (phenol) and the reaction mixture. The reaction is complete when the phenol spot has been consumed (typically 4-6 hours).
Product Isolation and Purification
Work-up Procedure
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the sodium bromide salt formed. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Extraction: Dissolve the resulting residue in 200 mL of diethyl ether. Transfer the solution to a 500 mL separatory funnel.
-
Aqueous Washes:
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
Purification by Flash Column Chromatography
The crude this compound can be purified by flash column chromatography on silica gel.[23]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes) is typically effective.
-
Procedure: Load the crude product onto the column and elute with the mobile phase, collecting fractions. Monitor the fractions by TLC and combine those containing the pure product. Remove the solvent under reduced pressure to afford this compound as a colorless to light yellow liquid.[24]
Characterization and Validation
-
Physical State: Colorless to light yellow liquid.[24]
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 6.98-6.88 (m, 3H, Ar-H), 4.15 (t, 2H, -O-CH₂-), 3.75 (t, 2H, -CH₂-Cl), 2.25 (quintet, 2H, -CH₂-CH₂-CH₂-).
-
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 158.8 (Ar C-O), 129.5 (Ar C-H), 121.0 (Ar C-H), 114.5 (Ar C-H), 63.5 (-O-CH₂-), 41.5 (-CH₂-Cl), 32.0 (-CH₂-CH₂-CH₂-).
-
Expected IR (neat, cm⁻¹): 3060-3030 (Ar C-H stretch), 2960-2850 (Aliphatic C-H stretch), 1600, 1500 (Ar C=C stretch), 1245 (Asymmetric C-O-C stretch), 1040 (Symmetric C-O-C stretch), 750, 690 (Ar C-H bend), 650 (C-Cl stretch).
Workflow Visualization and Summary
Synthesis Workflow Diagram
Sources
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- 3. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
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- 5. youtube.com [youtube.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 16. 1-Bromo-3-chloropropane - Safety Data Sheet [chemicalbook.com]
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- 19. carlroth.com:443 [carlroth.com:443]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. fishersci.com [fishersci.com]
Application Note: A Comprehensive Guide to the Synthesis of (3-Chloropropoxy)benzene
Abstract
This application note provides a detailed protocol for the synthesis of (3-Chloropropoxy)benzene, an important aryl ether intermediate in pharmaceutical and chemical synthesis. The methodology is based on the Williamson ether synthesis, a robust and widely adopted SN2 reaction. We present a step-by-step procedure for the reaction of phenol with 1-chloro-3-propanol in the presence of a base. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, experimental choices, purification techniques, and safety considerations to ensure a reliable and reproducible outcome.
Introduction and Scientific Background
This compound is a versatile bifunctional molecule containing both an aryl ether and a primary alkyl chloride. This structure makes it a valuable building block for introducing a phenoxypropyl group into more complex molecules through nucleophilic substitution at the terminal chlorine atom. The synthesis is achieved via the Williamson ether synthesis, a cornerstone reaction in organic chemistry for preparing symmetrical and asymmetrical ethers.[1][2] The reaction proceeds in two fundamental steps: deprotonation of an alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), followed by a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide.[3][4]
The choice of phenol as the starting material is strategic. The hydroxyl proton of phenol is significantly more acidic (pKa ≈ 10) than that of an aliphatic alcohol like 1-chloro-3-propanol (pKa ≈ 16-18). This allows for selective deprotonation of phenol using a moderately strong base, such as sodium hydroxide, to form the sodium phenoxide intermediate.[3] The subsequent alkylation of this phenoxide with 1-chloro-3-propanol, a primary alkyl halide, proceeds efficiently via an SN2 pathway, minimizing the competing E2 elimination reaction that can be problematic with secondary or tertiary halides.[4][5]
Reaction Scheme and Mechanism
Overall Reaction:

Mechanism: The reaction follows a classic SN2 mechanism, as detailed below:
-
Deprotonation: The hydroxide ion (from NaOH) acts as a base, abstracting the acidic proton from phenol to form the sodium phenoxide salt. This salt exists in solution as the highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion attacks the electrophilic carbon atom bonded to the chlorine in 1-chloro-3-propanol. This occurs via a backside attack, characteristic of an SN2 reaction.[1] The chlorine atom is displaced as a chloride ion, forming the C-O ether bond in a single, concerted step.[1][3]
Reagents and Materials
The following table summarizes the necessary reagents and equipment for this synthesis.
| Reagent / Material | Grade | Supplier | Notes |
| Phenol (C₆H₅OH) | ≥99% | Sigma-Aldrich | Toxic & Corrosive . Handle with extreme care.[6][7] |
| 1-Chloro-3-propanol | ≥98% | Alfa Aesar | Irritant.[8] |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Fisher Scientific | Corrosive. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Polar aprotic solvent, favors SN2 reactions.[1] |
| Diethyl Ether (Et₂O) | Anhydrous | VWR | For extraction. Highly flammable. |
| Hydrochloric Acid (HCl) | 1 M Aqueous | J.T. Baker | For neutralization during workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore | For drying the organic phase. |
| Round-bottom flask (250 mL) | - | - | With magnetic stir bar. |
| Reflux Condenser | - | - | To prevent solvent loss during heating. |
| Separatory Funnel (250 mL) | - | - | For extraction and washing. |
| Rotary Evaporator | - | - | For solvent removal. |
| Chromatography Column | - | - | For purification. |
| TLC Plates (Silica gel) | - | - | For monitoring reaction progress. |
Detailed Experimental Protocol
Reaction Setup and Execution
This protocol is based on a 50 mmol scale.
-
Flask Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add phenol (4.71 g, 50 mmol).
-
Solvent and Base Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Begin stirring to dissolve the phenol. Carefully add sodium hydroxide pellets (2.20 g, 55 mmol, 1.1 eq.) to the solution.
-
Causality Note: Anhydrous DMF is used as a polar aprotic solvent, which solvates the sodium cation but leaves the phenoxide anion relatively free, enhancing its nucleophilicity and promoting the SN2 reaction. A slight excess of NaOH ensures complete deprotonation of the phenol.[1]
-
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere to allow for the complete formation of sodium phenoxide. The reaction may be slightly exothermic.
-
Addition of Alkyl Halide: Slowly add 1-chloro-3-propanol (4.73 g, 50 mmol, 1.0 eq.) to the reaction mixture dropwise using a syringe or dropping funnel.
-
Reaction Heating: Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 4-6 hours.[1][9]
-
Causality Note: Heating provides the necessary activation energy for the SN2 reaction. The temperature is kept below 100 °C to minimize potential side reactions.
-
-
Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. Spot the starting phenol and the reaction mixture. The reaction is complete when the phenol spot has been consumed and a new, less polar product spot is dominant.
Workup and Isolation
-
Cooling and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase three times with 75 mL portions of diethyl ether. Combine the organic extracts.
-
Causality Note: The desired ether product is significantly more soluble in the organic solvent (diethyl ether) than in water, while the inorganic salts (NaCl, excess NaOH) remain in the aqueous phase.
-
-
Washing: Wash the combined organic layers sequentially with:
-
100 mL of 1 M NaOH solution (to remove any unreacted phenol).
-
100 mL of deionized water.
-
100 mL of brine (saturated NaCl solution) to facilitate the removal of dissolved water from the organic phase.[10]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Decant or filter the dried solution into a clean, pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.
Purification
The crude product, a pale yellow oil, should be purified by flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane).
-
Procedure: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.
Characterization and Data
The identity and purity of the final product should be confirmed using spectroscopic methods.
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₉H₁₁ClO |
| Molecular Weight | 170.64 g/mol |
| Yield | 75-85% (Typical) |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.25-7.35 (m, 2H, Ar-H), 6.90-7.00 (m, 3H, Ar-H), 4.15 (t, J=6.0 Hz, 2H, -O-CH ₂-), 3.75 (t, J=6.4 Hz, 2H, -CH ₂-Cl), 2.25 (p, J=6.2 Hz, 2H, -CH₂-CH ₂-CH₂-). |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 158.8 (Ar C-O), 129.5 (Ar C-H), 121.2 (Ar C-H), 114.6 (Ar C-H), 66.5 (-O-C H₂-), 41.5 (-C H₂-Cl), 32.0 (-CH₂-C H₂-CH₂-). |
| IR (Neat, cm⁻¹) | Expected Peaks: 3060-3040 (Ar C-H stretch), 2960-2850 (Aliphatic C-H stretch), 1595, 1495 (Ar C=C stretch), 1245 (Ar-O-C stretch), 750, 690 (Ar C-H bend), 655 (C-Cl stretch). |
Note: NMR chemical shifts are predicted based on standard functional group values and may vary slightly.[11][12] Experimental verification is required.
Safety Precautions
This procedure involves hazardous materials and must be performed with appropriate safety measures.
-
Phenol: Phenol is highly toxic, corrosive, and a suspected mutagen.[6][7][13] It can cause severe chemical burns and is rapidly absorbed through the skin, potentially leading to systemic toxicity.[13][14] Always handle phenol in a certified chemical fume hood. [14]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty gloves (neoprene or butyl rubber are recommended over standard nitrile for handling pure phenol).[13][14]
-
1-Chloro-3-propanol: This substance is an irritant to the eyes, skin, and respiratory system.[8][15] Avoid inhalation and direct contact.
-
Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care.
-
Waste Disposal: All chemical waste, including aqueous washes and solvent from chromatography, must be collected in properly labeled hazardous waste containers for disposal according to institutional guidelines.
First Aid:
-
Skin Contact (Phenol): Immediately remove contaminated clothing. Do NOT use water initially as it can increase absorption.[13] Wipe the affected area with polyethylene glycol or isopropyl alcohol, then wash thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
- New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Phenol.
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Phenol. Retrieved from [Link]
-
INEOS Group. (2014). SAFETY DATA SHEET Phenol Solution. Retrieved from [Link]
-
Sasol. (2014). SAFETY DATA SHEET Phenol. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7706, (3-Chloropropyl)benzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (3-chloropropyl)- (CAS 104-52-9). Retrieved from [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Properties and Synthesis Applications of 3-Chloropropylbenzene. Retrieved from an article on a chemical supplier website.
- University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis.
-
McCallum, J. (2013). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
- Millersville University. (n.d.). Experiment 06 Williamson Ether Synthesis.
-
National Institute of Standards and Technology. (n.d.). Benzene, (3-chloropropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Ashenhurst, J. (2024). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, (3-chloropropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto.
-
Nelson-Jameson. (n.d.). 3-Chloro-1-Propanol - Reagent Chemical. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12313, 3-Chloro-1-propanol. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 221505, ((3-Chloropropoxy)methyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). US5869735A - Process for the preparation of alkyl aryl ethers containing carboxyl groups.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of Alkyl Allyl Ethers via Palladium-Catalyzed Redox-Relay Heck Alkenylation of O-Alkyl Enol Ethers. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. Retrieved from [Link]
- MiraCosta College. (2012). Chemistry 211 Experiment 4: Williamson Ether Synthesis.
-
ChemSrc. (2025). Benzene, (3-chloropropoxy)- | CAS#:3384-04-1. Retrieved from [Link]
- Books Gateway. (2024). Synthetic Methods for Alkyl Aryl Ethers. In Methodologies in Ether Synthesis.
-
OpenStax. (2023). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, (3-chloropropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ChemBK. (n.d.). Benzene, (3-chloropropoxy)-. Retrieved from [Link], (3-chloropropoxy)-
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
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Application Note: High-Efficiency Synthesis of (3-Chloropropoxy)benzene via Phase Transfer Catalysis
Abstract
(3-Chloropropoxy)benzene is a valuable chemical intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. Its synthesis, fundamentally a Williamson ether synthesis, is often challenged by issues of low yield, harsh reaction conditions, and undesirable side products. This application note provides a detailed guide to the synthesis of this compound using Phase Transfer Catalysis (PTC), a powerful technique that circumvents the limitations of classical methods. We will explore the mechanistic underpinnings of PTC, present a robust and optimized experimental protocol, and offer insights into process troubleshooting and optimization. This guide is designed to equip researchers with the expertise to implement a clean, efficient, and scalable synthetic route.
Introduction: The Synthetic Challenge and the PTC Solution
The O-alkylation of phenol to produce aryl ethers is a cornerstone reaction in organic synthesis. The target molecule, this compound, is typically formed by the reaction of a phenoxide ion with a suitable three-carbon alkylating agent, such as 1-bromo-3-chloropropane. This reaction, known as the Williamson ether synthesis, traditionally requires the use of strong bases (like sodium hydride) and anhydrous polar aprotic solvents to generate the highly reactive, unsolvated phenoxide nucleophile.[1][2]
However, this classical approach is fraught with practical difficulties:
-
Harsh Conditions: The need for anhydrous solvents and highly reactive, moisture-sensitive bases complicates handling and increases costs.[3]
-
Side Reactions: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[4] Classical methods can lead to significant amounts of C-alkylation byproducts, which are often difficult to separate from the desired O-alkylated product.[1]
-
Solubility Issues: The reactants—the inorganic salt of phenol and the organic alkyl halide—have mutually exclusive solubilities, leading to a heterogeneous reaction mixture with slow reaction rates.[5]
Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to these challenges. PTC facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic) by using a catalyst that can transport one reactant across the phase boundary to react with the other.[3][5][6] This methodology offers numerous advantages, including the use of inexpensive bases like sodium hydroxide, the elimination of anhydrous solvents, milder reaction conditions, accelerated reaction rates, higher yields, and improved selectivity, making it an ideal choice for green and industrial chemistry.[3][6][7][8]
The Mechanism: Bridging the Phase Divide
In the PTC-mediated synthesis of this compound, the reaction system consists of two immiscible phases: an aqueous phase containing sodium hydroxide (the base) and an organic phase (e.g., toluene) containing the phenol and the alkylating agent, 1-bromo-3-chloropropane. The magic happens at the interface, orchestrated by the phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB).[9]
The catalytic cycle can be broken down into four key steps:
-
Anion Generation: In the aqueous phase, sodium hydroxide deprotonates the phenol, forming the sodium phenoxide salt.
-
Ion Exchange & Phase Transfer: The lipophilic (organic-loving) cation of the catalyst (e.g., Tetrabutylammonium, Q⁺) exchanges its bromide anion for the phenoxide anion (PhO⁻) at the aqueous-organic interface.
-
Organic Phase Reaction: The newly formed lipophilic ion pair, [Q⁺PhO⁻], is soluble in the organic phase and migrates into it.[5][6] Here, the phenoxide anion is "naked" and poorly solvated, rendering it a highly potent nucleophile.[5] It rapidly attacks the 1-bromo-3-chloropropane in a classic Sₙ2 reaction, forming this compound and displacing a bromide ion.
-
Catalyst Regeneration: The catalyst cation [Q⁺] pairs with the newly generated bromide anion [Br⁻] and shuttles it back to the aqueous phase, completing the cycle and making the catalyst available for another round.[5]
This continuous cycling allows a small, catalytic amount of the PTC to ferry a large amount of reactant across the phase boundary, dramatically accelerating the overall reaction rate.[5]
Caption: The Phase Transfer Catalysis (PTC) cycle for Williamson ether synthesis.
Experimental Protocol
This protocol provides a robust method for the synthesis of this compound on a laboratory scale.
Reagents and Materials
| Reagent | CAS Number | MW ( g/mol ) | Moles (equiv.) | Amount | Key Properties / Handling |
| Phenol | 108-95-2 | 94.11 | 1.0 | 9.41 g | Toxic, corrosive. Handle in a fume hood with appropriate PPE. |
| 1-Bromo-3-chloropropane | 109-70-6 | 157.44 | 1.1 | 17.32 g | Lachrymator, toxic. Handle in a fume hood. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.5 | 6.00 g | Corrosive. Prepare solution carefully (exothermic). |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 0.03 | 0.97 g | Hygroscopic. Store in a desiccator. |
| Toluene | 108-88-3 | 92.14 | - | 100 mL | Flammable solvent. |
| Deionized Water | 7732-18-5 | 18.02 | - | 50 mL | - |
Step-by-Step Procedure
-
Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Aqueous Phase Preparation: In the flask, dissolve 6.00 g of sodium hydroxide in 50 mL of deionized water. Caution: This is an exothermic process. Allow the solution to cool to room temperature.
-
Reagent Addition: To the cooled NaOH solution, add 9.41 g of phenol and 0.97 g of Tetrabutylammonium Bromide (TBAB).
-
Organic Phase Addition: Add 100 mL of toluene, followed by the dropwise addition of 17.32 g of 1-bromo-3-chloropropane over 15 minutes while stirring.
-
Reaction: Heat the biphasic mixture to 80-85 °C with vigorous stirring (>500 rpm).[10] Vigorous agitation is crucial to maximize the interfacial surface area between the two phases, which directly enhances the reaction rate.[7][11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by sampling the organic layer. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The two layers should separate clearly.
-
Separate the lower aqueous layer.
-
Wash the upper organic layer sequentially with 50 mL of 2M HCl (to remove any unreacted phenol), 50 mL of water, and finally 50 mL of brine.[1][12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
-
Process Optimization and Troubleshooting
Achieving high yield and purity requires careful control over several parameters. The following table and workflow diagram provide guidance for optimization and troubleshooting.
Key Reaction Parameters
| Parameter | Recommendation | Rationale & Impact on Reaction |
| Catalyst | Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (BTEAC) at 2-5 mol% | The catalyst's lipophilicity is key. TBAB is effective and widely used.[9] Insufficient catalyst leads to a slow reaction; excess offers diminishing returns and increases cost.[10] |
| Base Concentration | 20-40% (w/w) NaOH | A concentrated base drives the deprotonation of phenol and favors the transfer of the phenoxide into the organic phase.[10][11] Excessively high concentrations can lead to hydrolysis of the alkyl halide. |
| Stirring Speed | > 500 rpm | High agitation increases the interfacial area, which is often the rate-limiting factor in PTC reactions.[7][11] Poor mixing will result in a very slow conversion rate. |
| Temperature | 70-90 °C | Higher temperatures increase the reaction rate. However, excessively high temperatures can promote side reactions, such as hydrolysis of the 1-bromo-3-chloropropane.[1][13] |
| Solvent | Toluene, Xylene | A non-polar organic solvent is required to create the biphasic system and dissolve the organic reactants.[14] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the PTC synthesis.
Conclusion
Phase Transfer Catalysis provides a superior, efficient, and scalable method for the Williamson ether synthesis of this compound. By facilitating the reaction between immiscible aqueous and organic phases, PTC overcomes the significant drawbacks of traditional synthetic routes. The protocol detailed herein utilizes inexpensive reagents, avoids the need for hazardous anhydrous conditions, and proceeds with high selectivity for the desired O-alkylation product. This makes PTC an invaluable tool for researchers and professionals in the pharmaceutical and chemical industries, aligning with the principles of green chemistry while ensuring high productivity and product quality.
References
- What Are The Outstanding Advantages Of Phase Transfer Catalysts - News - KOYON. (2024). Vertex AI Search.
- Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008). Macmillan Group.
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres.
- Phase Transfer C
- Phase Transfer C
- Troubleshooting Phase Transfer Catalysis with N-Allylbenzothiazolium Bromide. (n.d.). Benchchem.
- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
- Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics
- PTC Selective O-Alkyl
- Improving reaction conditions for Williamson ether synthesis. (n.d.). Benchchem.
- Williamson ether synthesis. (n.d.). Wikipedia.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Phase transfer c
- Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020). NIH.
- The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis.
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research.
- Minimizing by-product formation in the synthesis of (1,2,2-Trichlorocyclopropyl)benzene. (n.d.). Benchchem.
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (3-Chloropropoxy)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of (3-Chloropropoxy)benzene in Medicinal Chemistry
This compound is a versatile bifunctional reagent that serves as a cornerstone in the synthesis of a multitude of pharmaceutical intermediates. Its structure, featuring a stable phenyl ether and a reactive primary alkyl chloride, allows for the strategic introduction of an aryloxypropyl linker, a common structural motif in numerous clinically significant drugs.[1] The primary utility of this reagent lies in its ability to participate in nucleophilic substitution reactions, most notably the Williamson ether synthesis, to form crucial ether or amine linkages.[1][2][3] This document provides detailed protocols for the synthesis of key intermediates for two classes of pharmaceuticals: α₁-adrenergic receptor antagonists, exemplified by Naftopidil, and β-blockers, demonstrating the broad applicability of this compound in modern drug discovery and development.
Core Chemistry: The Williamson Ether Synthesis
The fundamental transformation leveraging this compound is the Williamson ether synthesis, an SN2 reaction where an alkoxide or a phenoxide ion acts as a nucleophile, displacing the chloride from the propyl chain.[2][3] This reaction is exceptionally reliable for primary alkyl halides like this compound, as they are less prone to competing elimination reactions that can occur with secondary or tertiary halides.[2][4] The choice of base, solvent, and temperature is critical for maximizing yield and minimizing side products.[4][5]
Application 1: Synthesis of a Naftopidil Intermediate
Naftopidil is an α₁-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[6][7][8] A key step in its synthesis involves the coupling of a naphthol derivative with a piperazine moiety via a propyl linker, which can be efficiently constructed using this compound or its epoxide analogue.[9][10][11] The following protocol details the synthesis of 1-(3-chloropropoxy)naphthalene, a direct precursor to Naftopidil.
Workflow for Naftopidil Intermediate Synthesis
Caption: Synthesis of a Naftopidil intermediate.
Protocol 1: Synthesis of 1-(3-Chloropropoxy)naphthalene
Materials:
-
1-Naphthol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 1-naphthol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF. Stir the mixture at room temperature for 15 minutes to form the naphthoxide salt.
-
Addition of Alkylating Agent: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 1-(3-chloropropoxy)naphthalene as a pure product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Parameter | Value |
| Reactant Ratio | 1-Naphthol : this compound : K₂CO₃ = 1 : 1.2 : 1.5 |
| Solvent | Anhydrous DMF |
| Temperature | 80-90 °C |
| Reaction Time | 12-18 hours |
| Typical Yield | 80-90% |
Application 2: Synthesis of a Generic β-Blocker Intermediate
β-Blockers are a class of drugs used to manage cardiovascular diseases by blocking β-adrenergic receptors.[12] A common structural feature of many β-blockers is an aryloxypropanolamine side chain.[12][13] this compound can be used to introduce the aryloxypropyl moiety, which can then be converted to the corresponding epoxide and subsequently opened with an amine to yield the final β-blocker.[13][14]
Workflow for a Generic β-Blocker Intermediate
Caption: General synthesis of a β-blocker.
Protocol 2: Synthesis of 1-(3-Chloropropoxy)-4-methoxybenzene
This protocol describes the synthesis of an intermediate where the phenyl group is substituted with a methoxy group, a common feature in some β-blockers like Metoprolol.
Materials:
-
4-Methoxyphenol
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Dichloromethane
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of Phenoxide: In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in ethanol. Add a solution of sodium hydroxide (1.1 eq) in water and stir for 20 minutes at room temperature.
-
Alkylation: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract with dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the organic layer to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-(3-chloropropoxy)-4-methoxybenzene.
Data Summary:
| Parameter | Value |
| Reactant Ratio | 4-Methoxyphenol : this compound : NaOH = 1 : 1.1 : 1.1 |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Typical Yield | 85-95% |
Reaction Monitoring and Analytical Methods
To ensure the successful synthesis and purity of the intermediates, appropriate analytical techniques should be employed for reaction monitoring and final product characterization.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for both monitoring the reaction and confirming the identity and purity of the final product, especially for volatile compounds like the synthesized intermediates.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the starting materials, intermediates, and final products.[16]
-
High-Performance Liquid Chromatography (HPLC): Can be used for both reaction monitoring and purity assessment of the final product, particularly for less volatile compounds.[15]
Safety and Handling
This compound and other reagents used in these syntheses should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
This compound: Avoid inhalation of vapors and contact with skin and eyes.[17] In case of contact, wash the affected area thoroughly with soap and water.[17]
-
Solvents: DMF is a reproductive hazard and should be handled with extreme care. Ethanol and other organic solvents are flammable. Keep away from ignition sources.[18]
-
Bases: Sodium hydroxide and potassium carbonate are corrosive and can cause severe burns. Handle with care.
Conclusion
This compound is a highly valuable and cost-effective building block for the synthesis of pharmaceutical intermediates. The protocols outlined in these application notes for the preparation of precursors to Naftopidil and generic β-blockers demonstrate the utility of the Williamson ether synthesis in this context. By carefully controlling reaction conditions and employing appropriate analytical methods for monitoring and characterization, researchers can efficiently synthesize these important intermediates in high yield and purity, facilitating the development of new and improved therapeutic agents.
References
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- Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- PubMed. (2020). Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety.
- PubMed. (n.d.). Synthesis and pharmacology of potential beta-blockers.
- Google Patents. (n.d.). CN1473820A - Process for preparing naftopidil.
- Google Patents. (n.d.). CN103539710A - Synthesis method of (R)-bicalutamide.
- GDS Corp. (2015). Sampling And Analytical Methods For Benzene Monitoring.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Scirp.org. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline.
- PMC. (n.d.). The role of naftopidil in the management of benign prostatic hyperplasia.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Google Patents. (n.d.). US2831898A - Phenol alkylation process.
- SciELO. (2013). Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy.
- Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from Journal of Medicinal and Medical Chemistry website.
- NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Benzene.
- ResearchGate. (n.d.). Synthesis of (R)-bicalutamide derivatives.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy Benzene, (3-chloropropoxy)- Industrial Grade.
- MDPI. (n.d.). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol.
- Google Patents. (2006). US20060041161A1 - Procedure for the synthesis of bicalutamide.
- YouTube. (2023). Multi-step Synthesis of Substituted Benzenes.
- (2021).
- PMC. (n.d.). Harnessing the cyclization strategy for new drug discovery.
- New Drug Approvals. (2021). Naftopidil, KT 611.
- PMC. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Wikipedia. (n.d.). Discovery and development of beta-blockers.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- (n.d.). analytical methods.
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- (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions.
- PMC. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer.
- (n.d.).
- Benchchem. (n.d.). Enantioselective Synthesis of (R)-Bicalutamide: A Technical Guide.
- European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis. Retrieved from European Pharmaceutical Review website.
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- YouTube. (2018). Williamson Ether Synthesis.
- Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.
- Quora. (2024). How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?.
- (n.d.). III Analytical Methods.
- NIST WebBook. (n.d.). Benzene, (3-chloropropyl)-.
- Asian Journal of Chemistry. (2014). Synthesis of Key Intermediate of Phosphonosulfonates (BPH-652), 1-(3-Iodopropyl)-3-Phenoxy Benzene.
- PMC. (n.d.). Naftopidil for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION.
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Application of (3-Chloropropoxy)benzene in the synthesis of Silodosin analogues
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of (3-Chloropropoxy)benzene in the synthesis of Silodosin analogues.
Introduction: Beyond Silodosin
Silodosin is a highly selective α1A-adrenergic receptor antagonist, established as a frontline therapy for benign prostatic hyperplasia (BPH)[1][2]. Its efficacy stems from a unique chemical architecture, particularly the substituted indoline core connected to a phenoxypropylamine side chain. The synthesis of Silodosin analogues is a critical endeavor in medicinal chemistry, aimed at enhancing receptor selectivity, improving pharmacokinetic profiles (ADME), and elucidating structure-activity relationships (SAR) to discover novel therapeutic agents[3].
At the heart of many synthetic routes leading to Silodosin and its analogues lies the strategic introduction of the aryloxypropyl linker. This compound emerges as a pivotal building block for this purpose. It serves as a robust and versatile electrophile, enabling the efficient alkylation of the indoline scaffold to construct the core structure of these compounds[4][5]. This guide delineates the application of this compound, providing a rationale for its use, detailed protocols, and insights into creating diverse analogue libraries.
The Core Synthetic Transformation: N-Alkylation of the Indoline Scaffold
The primary application of this compound in this context is the N-alkylation of a functionalized indoline derivative. This reaction forms a key carbon-nitrogen bond, tethering the phenoxypropyl moiety to the core heterocyclic system.
Reaction Causality: The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism[6][7]. The secondary amine of the indoline ring, while moderately nucleophilic, requires deprotonation by a base to enhance its reactivity. The resulting anionic nitrogen species then attacks the terminal carbon of the propyl chain of this compound, displacing the chloride leaving group.
Why this compound?
-
Structural Contribution: It directly introduces the essential three-carbon spacer and the terminal phenyl ring, a common feature in many α1-adrenergic receptor antagonists.
-
Reactivity and Stability: The chlorine atom provides a good balance of reactivity for the SN2 reaction under practical laboratory conditions, while the overall molecule is stable for storage and handling.
-
Versatility: The principles of its reaction can be applied to a wide range of substituted indolines and modified phenoxypropyl chlorides, allowing for extensive analogue generation.
The general workflow for this key synthetic step is illustrated below.
Caption: General workflow for N-alkylation of an indoline scaffold.
Detailed Experimental Protocol: N-Alkylation
This protocol provides a representative, field-proven method for the N-alkylation of a functionalized indoline using a 3-halopropoxy derivative, adapted from established synthetic literature[5][7].
Materials & Reagents
| Reagent/Material | Molar Equiv. | Purpose |
| Functionalized Indoline | 1.0 | Nucleophilic Substrate |
| This compound | 1.1 - 1.5 | Electrophilic Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 2.0 - 2.5 | Base: Deprotonates indoline nitrogen |
| Potassium Iodide (KI) | 0.1 - 1.0 | Catalyst: In-situ halide exchange (Finkelstein reaction) |
| N,N-Dimethylformamide (DMF) | - | Polar aprotic solvent to facilitate SN2 |
| Ethyl Acetate | - | Extraction Solvent |
| Brine | - | Aqueous wash |
| Anhydrous Sodium Sulfate | - | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the functionalized indoline (1.0 equiv.), potassium carbonate (2.2 equiv.), and potassium iodide (0.5 equiv.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of indoline).
-
Reactant Addition: Begin stirring the suspension and add this compound (1.2 equiv.) to the mixture at room temperature.
-
Heating: Heat the reaction mixture to 90-100 °C. The use of an oil bath with a temperature controller is recommended for stable heating.
-
Expert Insight: The addition of KI is a classic strategy to accelerate reactions involving alkyl chlorides. The iodide, generated in situ, is a much better leaving group than chloride, significantly increasing the reaction rate. This often allows for lower reaction temperatures or shorter reaction times compared to running the reaction without it.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting indoline is consumed (typically 8-18 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. c. Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts. d. Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated indoline intermediate.
Strategic Synthesis of Silodosin Analogues
The true power of this methodology lies in its application to combinatorial and parallel synthesis for generating libraries of Silodosin analogues. Diversity can be introduced by modifying either of the two key coupling partners.
-
Varying the Indoline Core: The primary strategy involves synthesizing a range of indoline precursors with different substituents at the 5- and 7-positions. When these diverse indolines are subjected to the standardized N-alkylation protocol with this compound, a library of analogues with a fixed side-chain and a variable core is produced. This is ideal for probing the SAR of the indoline portion of the molecule.
-
Varying the Alkylating Agent: A complementary approach is to use analogues of this compound itself. By introducing substituents on the terminal phenyl ring (e.g., electron-donating or withdrawing groups, halogens, etc.), one can systematically probe the SAR of the phenoxy portion of the final compound. For instance, the synthesis of Silodosin itself requires an elaborated side chain, 1-bromo-2-(2,2,2-trifluoroethoxy)phenylethane, which couples to the amine of the chiral side chain at position 5[3]. The N-alkylation at the indoline core often uses a simpler propargyl or hydroxypropyl group which is later functionalized. However, for creating simpler analogues, direct N-alkylation with a varied this compound reagent is a direct and efficient strategy.
The diagram below illustrates this divergent approach to building an analogue library.
Caption: Divergent strategy for generating Silodosin analogue libraries.
Conclusion
This compound is a highly effective and strategically important reagent in the synthesis of Silodosin analogues. The N-alkylation of functionalized indolines using this building block is a robust and scalable reaction. By understanding the underlying SN2 mechanism and the role of each component in the reaction protocol, researchers can efficiently construct the core structure of these pharmacologically relevant molecules. The true utility of this method is realized in its application to parallel synthesis, where systematic variation of either the indoline core or the phenoxypropyl side-chain allows for the rapid generation of diverse chemical libraries essential for modern drug discovery and development.
References
- Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC - NIH. (n.d.). National Institutes of Health.
- CN113149886A - Synthesis method of silodosin - Google Patents. (n.d.). Google Patents.
- Silodosin synthesis - ChemicalBook. (n.d.). ChemicalBook.
- CN103554003A - Method for synthesizing silodosin - Google Patents. (n.d.). Google Patents.
- New processes for the APIs industrial production: the case of silodosin - AIR Unimi. (n.d.). AIR Unimi.
- WO2011124704A1 - Process for preparing an intermediate for silodosin - Google Patents. (n.d.). Google Patents.
- CN104974072A - Preparation method of silodosin intermediate - Google Patents. (n.d.). Google Patents.
- The Chemical Properties and Synthesis Applications of 3-Chloropropylbenzene. (n.d.). BenchChem.
- Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile - PMC - PubMed Central. (2018, August 29). National Institutes of Health.
- Synthesis method of silodosin - Eureka | Patsnap. (n.d.). Patsnap.
- Synthesis of silodosin analogs 8–18. Reagents and conditions - ResearchGate. (n.d.). ResearchGate.
- Application Notes and Protocols: (3-iodopropoxy)Benzene in Pharmaceutical Synthesis - Benchchem. (n.d.). BenchChem.
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). National Institutes of Health.
- 1,4-Bisthis compound - PMC - NIH. (n.d.). National Institutes of Health.
- Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (2022). J. Org. Chem., 87, 5603-5616.
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Application Notes & Protocols: Strategic Base Selection for the Williamson Ether Synthesis of (3-Chloropropoxy)benzene
Abstract
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of C-O bonds, enabling the straightforward preparation of both symmetrical and asymmetrical ethers.[1][2] This application note provides a comprehensive guide to the strategic selection of a base for the synthesis of (3-Chloropropoxy)benzene from phenol and 1-bromo-3-chloropropane. We present a detailed mechanistic rationale, comparative analysis, and step-by-step laboratory protocols for two commonly employed bases: the strong, irreversible sodium hydride (NaH) and the milder, operationally simpler potassium carbonate (K₂CO₃). This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of how base selection critically influences reaction outcomes, safety, and scalability.
Introduction: The Williamson Ether Synthesis
Developed in 1850 by Alexander Williamson, this reaction remains one of the most reliable methods for ether synthesis.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4][5] The core of the reaction involves the deprotonation of an alcohol (or phenol) to form a highly nucleophilic alkoxide (or phenoxide) ion, which then attacks a primary alkyl halide to displace the halide leaving group, forming the ether linkage.[6]
The acidity of the alcohol's hydroxyl proton is generally insufficient for the reaction to proceed with a neutral alcohol. Therefore, the choice of base to generate the nucleophilic anion is a critical experimental parameter that dictates reaction efficiency, scope, and safety.[7]
In this guide, we focus on the synthesis of this compound, a valuable intermediate. The reaction couples phenol with 1-bromo-3-chloropropane. This specific alkylating agent is notable as it possesses two different halogen atoms. Due to the superior leaving group ability of bromide compared to chloride, the SN2 attack of the phenoxide selectively occurs at the carbon-bromine bond.[8][9]
The Critical Role of the Base: A Comparative Analysis of NaH and K₂CO₃
The primary function of the base is to deprotonate the phenol (pKa ≈ 10) to form the sodium or potassium phenoxide. The choice between a strong, irreversible base like NaH and a milder base like K₂CO₃ has profound implications for the reaction setup and outcome.
Sodium Hydride (NaH): The High-Reactivity Path
Sodium hydride is a powerful, non-nucleophilic base that offers distinct advantages for the Williamson ether synthesis.[4][10]
-
Mechanism of Action: NaH reacts with the phenolic proton irreversibly to form the sodium phenoxide and hydrogen gas (H₂).[10][11] The evolution of H₂ gas drives the initial acid-base equilibrium to completion, ensuring that the entire phenol substrate is converted to the active nucleophile before the alkylating agent is introduced.[4][10]
-
Advantages:
-
High Efficiency: Complete deprotonation often leads to faster reaction rates and higher yields, as demonstrated in comparative studies.[12]
-
Broad Scope: Effective for deprotonating a wide range of alcohols, including those that are less acidic.
-
-
Disadvantages & Safety Considerations:
-
Extreme Reactivity: NaH is highly water-reactive, releasing flammable hydrogen gas which can ignite spontaneously.[13][14] All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[13]
-
Handling: It is typically supplied as a 60% dispersion in mineral oil to improve safety during storage and handling.[13] This oil may need to be washed away with a dry, non-reactive solvent like hexane prior to use, which adds an extra step and requires careful handling of the flammable washings.
-
Specialized Equipment: Requires glassware that has been thoroughly dried and the use of inert gas lines.
-
Potassium Carbonate (K₂CO₃): The Pragmatic & Scalable Choice
Potassium carbonate is a weaker inorganic base that represents a safer, more convenient alternative to metal hydrides.[15]
-
Mechanism of Action: As a solid base, K₂CO₃ is not fully soluble in many organic solvents. The deprotonation of phenol occurs at the surface of the K₂CO₃ particles, establishing an equilibrium between the phenol and its potassium phenoxide salt.
-
Advantages:
-
Enhanced Safety: K₂CO₃ is a stable, non-flammable solid that is significantly easier and safer to handle than NaH. It does not react violently with atmospheric moisture.[16]
-
Operational Simplicity: Reactions can often be set up without the need for a strict inert atmosphere, making the procedure more amenable to standard laboratory settings and large-scale industrial processes.[2][17]
-
Cost-Effective: It is generally less expensive than NaH.
-
-
Disadvantages:
-
Milder Reactivity: Being a weaker base, reactions with K₂CO₃ may require higher temperatures and longer reaction times to achieve complete conversion.[16]
-
Equilibrium-Driven: The reaction may not proceed to 100% completion if the equilibrium is not sufficiently driven towards the products.
-
Visualizing the Synthetic Workflow
The following diagram outlines the key decision points and workflow for the synthesis of this compound.
Sources
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- 2. gold-chemistry.org [gold-chemistry.org]
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- 8. Sci-Hub. Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis / Synthesis, 1990 [sci-hub.ru]
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- 12. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. orgchemres.org [orgchemres.org]
Solvent effects (e.g., DMF, acetonitrile) on (3-Chloropropoxy)benzene synthesis yield
Application Note & Protocol
Topic: Solvent Effects on (3-Chloropropoxy)benzene Synthesis Yield: A Comparative Study of DMF and Acetonitrile
Abstract
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages.[1][2][3] This application note provides an in-depth analysis and detailed protocols for the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science. We explore the critical role of the solvent in this S(_N)2 reaction, with a specific focus on comparing the effects of two common polar aprotic solvents, N,N-Dimethylformamide (DMF) and acetonitrile, on reaction kinetics and overall product yield. This guide is intended for researchers and process chemists seeking to optimize the synthesis of aryl ethers by understanding the fundamental principles behind solvent selection.
Introduction: The Williamson Ether Synthesis of Aryl Ethers
The synthesis of aryl ethers, such as this compound, is frequently accomplished via the Williamson ether synthesis.[4][5] This robust S(_N)2 reaction involves the nucleophilic substitution of a halide on an alkyl halide by a phenoxide ion.[6] The overall process can be divided into two fundamental steps:
-
Deprotonation: A phenol is treated with a base (e.g., potassium carbonate, sodium hydride) to generate a highly nucleophilic phenoxide anion.[3][7]
-
Nucleophilic Attack: The resulting phenoxide attacks the primary alkyl halide in a concerted, backside attack, displacing the halide and forming the ether bond.[1][8]
The efficiency of this S(N)2 pathway is profoundly influenced by the reaction conditions, particularly the choice of solvent. The solvent's primary role is to dissolve the reactants and facilitate the interaction between the nucleophile and the electrophile. For S(_N)2 reactions involving anionic nucleophiles, polar aprotic solvents are overwhelmingly preferred.[9][10] They possess the unique ability to solvate the counter-cation (e.g., K
This note will dissect the mechanistic role of the solvent and provide a direct comparison of DMF and acetonitrile in the synthesis of this compound from phenol and 1-bromo-3-chloropropane.
Mechanistic Insight: Why Polar Aprotic Solvents Excel
The Williamson ether synthesis proceeds via a classic S(_N)2 mechanism, which is characterized by a single, concerted transition state where the new C-O bond is formed simultaneously as the C-X (halide) bond is broken.[1][5]
Caption: The S(_N)2 mechanism for Williamson ether synthesis.
The key to a high-yielding S(_N)2 reaction is maximizing the nucleophilicity of the phenoxide. This is where solvent choice becomes paramount.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile, DMSO): These solvents have strong dipole moments but lack acidic protons.[9][10] They effectively solvate cations through dipole-ion interactions, preventing the cation from tightly associating with the phenoxide anion.[12] However, they do not form strong hydrogen bonds with the anion, leaving it unsolvated, highly reactive, and free to act as a nucleophile.[9][11] This significantly increases the rate of reaction compared to other solvent types.[13][14]
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents possess acidic protons (O-H or N-H bonds) and can form strong hydrogen bonds with the anionic nucleophile.[15][16] This creates a "solvent cage" around the phenoxide, stabilizing it and lowering its energy, which in turn reduces its nucleophilicity and dramatically slows the S(_N)2 reaction rate.[16][17]
Therefore, for the synthesis of this compound, DMF and acetonitrile are selected as representative polar aprotic solvents for investigation.
Comparative Analysis: DMF vs. Acetonitrile
While both DMF and acetonitrile are excellent choices for this synthesis, they possess distinct properties that can influence reaction outcomes and processing.
| Property | N,N-Dimethylformamide (DMF) | Acetonitrile (MeCN) | Impact on Synthesis |
| Boiling Point | 153 °C | 82 °C | DMF allows for higher reaction temperatures, potentially increasing reaction rates. Acetonitrile operates under milder reflux conditions. |
| Dielectric Constant (20°C) | 36.7 | 37.5 | Both are highly polar, effectively dissolving ionic reagents and stabilizing the charged transition state. |
| Solvating Ability | Excellent cation solvator. | Good cation solvator. | DMF's superior ability to solvate the K⁺ cation can lead to a more "naked," reactive phenoxide, often resulting in faster kinetics.[14] |
| Workup/Removal | High boiling point makes it difficult to remove under reduced pressure. It is also water-miscible, which can complicate extractions. | Lower boiling point allows for easy removal by rotary evaporation. | Acetonitrile generally offers a significantly easier and more energy-efficient workup. |
| Regulatory/Safety | Classified as a Substance of Very High Concern (SVHC) in some regions due to reproductive toxicity. | Generally considered a more environmentally benign and safer alternative to DMF.[18] | Acetonitrile is often preferred for scale-up and in industrial settings due to fewer regulatory and safety concerns.[18] |
Experimental Protocols
The following protocols detail the synthesis of this compound using DMF and acetonitrile, allowing for a direct comparison of their effects.
Caption: General workflow for the synthesis of this compound.
Materials & Equipment:
-
Phenol (99%)
-
1-Bromo-3-chloropropane (98%)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether or Ethyl acetate
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, TLC plates
Protocol A: Synthesis in N,N-Dimethylformamide (DMF)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (9.41 g, 0.10 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 100 mL of anhydrous DMF.
-
Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add 1-bromo-3-chloropropane (17.3 g, 0.11 mol) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), observing the disappearance of the phenol spot.
-
Workup:
-
Cool the mixture to room temperature and pour it into 300 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with 1 M NaOH (2 x 100 mL) to remove any unreacted phenol, followed by water (1 x 100 mL) and brine (1 x 100 mL).
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation.
Protocol B: Synthesis in Acetonitrile (MeCN)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (9.41 g, 0.10 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 100 mL of anhydrous acetonitrile.
-
Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add 1-bromo-3-chloropropane (17.3 g, 0.11 mol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (~82 °C) and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol A.
-
Workup:
-
Cool the mixture to room temperature and filter off the solid potassium salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in 150 mL of diethyl ether.
-
Wash the organic layer with 1 M NaOH (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Expected Results & Discussion
Based on the principles of S(_N)2 reactions, a comparison of the two protocols is expected to yield the following results.
| Solvent | Avg. Reaction Time | Temperature | Expected Yield | Ease of Workup |
| DMF | 4-6 hours | 80 °C | 88-95% | Moderate (requires aqueous extraction to remove) |
| Acetonitrile | 8-12 hours | ~82 °C (Reflux) | 80-90% | Easy (removed by rotary evaporation) |
Discussion: The synthesis in DMF is anticipated to proceed faster and potentially give a slightly higher yield. This is attributed to DMF's excellent ability to solvate the potassium cation, leading to a more reactive "naked" phenoxide nucleophile.[11][14] The higher reaction temperature also contributes to the increased rate.
Conversely, the reaction in acetonitrile is slower, requiring a longer reflux time to achieve high conversion. However, the operational simplicity of the workup is a significant advantage. The ability to quickly remove the bulk solvent by filtration and rotary evaporation makes the acetonitrile protocol more efficient for purification and potentially more scalable.
Conclusion
Both N,N-Dimethylformamide and acetonitrile are highly effective polar aprotic solvents for the Williamson ether synthesis of this compound.
-
DMF is the solvent of choice when the primary goal is maximizing reaction rate and achieving the highest possible yield in the shortest time.
-
Acetonitrile represents a compelling alternative, offering a much simpler and more environmentally friendly workup process, making it ideal for larger-scale syntheses or when ease of purification is a priority.
The ultimate selection of solvent should be based on a careful consideration of the specific project goals, balancing the need for reaction speed and yield against operational efficiency and safety considerations.
References
-
Khan Academy. Williamson ether synthesis (video). [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]
-
Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
-
Quora. Why does polar aprotic solvent favour SN2 reactions generally?. [Link]
-
Reddit. Why do polar, aprotic solvents favour SN2 pathways over SN1?. [Link]
-
Reddit. Why do Sn2 reactions need polar solvents?. [Link]
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
RSC Publishing. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. [Link]
-
OpenOChem Learn. SN2 Effect of Solvent. [Link]
-
Quora. What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
Experiment 06 Williamson Ether Synthesis. [Link]
-
Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. 7.5: SN1 vs SN2. [Link]
-
Topic 3 Summary Questions. [Link]
-
NIH. 1,4-Bisthis compound. [Link]
-
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-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
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Application Notes & Protocols: The Versatility of (3-Chloropropoxy)benzene Derivatives in Solid-Phase Synthesis
Abstract
Solid-phase synthesis (SPS) has become an indispensable tool in modern chemistry, enabling the rapid and efficient construction of complex molecules and compound libraries.[1][2] Central to the success of SPS is the choice of a suitable linker, a molecular entity that tethers the growing molecule to an insoluble support. Among the diverse array of linkers, (3-chloropropoxy)benzene derivatives have emerged as highly versatile and reliable tools. This document provides a comprehensive guide to the applications of these derivatives, detailing their chemical principles, providing step-by-step protocols, and showcasing their utility in small molecule library synthesis and materials functionalization.
Core Principles of this compound Derivatives in Solid-Phase Synthesis
The utility of this compound derivatives in solid-phase synthesis stems from the distinct reactivity of their constituent parts: the (3-chloropropoxy) chain and the benzene ring.
The (3-Chloropropoxy) Anchor: The key to immobilization lies in the 3-chloropropyl group. The terminal chlorine atom serves as a reactive electrophile, readily undergoing nucleophilic substitution with a variety of functional groups, including phenols, amines, and thiols. This reaction covalently attaches the substrate to the solid support via the linker.
The Benzene Scaffold: The benzene ring provides a stable and robust backbone for the linker. Furthermore, it can be functionalized with a range of substituents to modulate the linker's properties. For instance, electron-withdrawing groups can be introduced to enhance the reactivity of the chloropropyl group, or additional functional handles can be incorporated to allow for further diversification of the immobilized molecule. Alkoxybenzene derivatives are known to be useful intermediates in organic synthesis.[3]
Diagram 1: General Immobilization Strategy
This diagram illustrates the fundamental principle of attaching a nucleophilic substrate to a solid support using a this compound linker.
Caption: Covalent attachment of a substrate to a solid support.
Application in Small Molecule Library Synthesis
A primary application of this compound derivatives is in the generation of small molecule libraries for high-throughput screening in drug discovery.[4][5][6] The ability to systematically vary building blocks allows for the creation of a multitude of structurally related compounds.
Synthesis of Aryl Ether Libraries
Aryl ethers are a common motif in many biologically active compounds. The following protocol outlines a general procedure for the solid-phase synthesis of an aryl ether library using a (3-chloropropoxy)phenol linker attached to a 2-chlorotrityl chloride resin.
Protocol 1: Solid-Phase Synthesis of an Aryl Ether Library
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin[7]
-
(3-Chloropropoxy)phenol
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
A diverse set of phenolic building blocks
-
Potassium carbonate (K₂CO₃)
-
Trifluoroacetic acid (TFA)[8]
Procedure:
-
Resin Swelling and Linker Attachment:
-
Swell the 2-CTC resin in DCM for 30 minutes.
-
Add a solution of (3-chloropropoxy)phenol and DIPEA in DCM to the swollen resin.
-
Agitate the mixture at room temperature overnight.
-
Filter the resin and wash thoroughly with DCM, DMF, and methanol to remove excess reagents.
-
Dry the resin under vacuum.
-
-
Parallel Synthesis of Aryl Ethers:
-
Distribute the resin into individual reaction vessels.
-
To each vessel, add a solution of a unique phenol and K₂CO₃ in DMF.
-
Heat the reactions at 60°C for 24 hours to drive the ether formation to completion.
-
Filter and wash the resin with DMF, water, methanol, and DCM.
-
-
Cleavage from Solid Support:
-
Treat the resin with a cleavage cocktail of TFA and water.
-
Agitate for 2 hours at room temperature.
-
Filter to separate the resin and collect the filtrate containing the desired product.
-
Concentrate the filtrate to obtain the crude aryl ether.
-
Purify via preparative HPLC.
-
Table 1: Representative Data for Aryl Ether Synthesis
| Phenol Building Block | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) |
| 4-Hydroxybenzoic acid methyl ester | 152.15 | 80-90 | >95 |
| 3-Cyanophenol | 119.12 | 75-85 | >95 |
| 4-Ethoxyphenol | 138.16 | 85-95 | >95 |
Functionalization of Materials
This compound derivatives are also valuable for the surface modification of various materials, including silica, nanoparticles, and polymers. This functionalization can bestow new properties upon the material, such as specific binding capabilities for affinity chromatography.
Diagram 2: Workflow for Material Functionalization
This diagram outlines the steps involved in functionalizing a silica-based material for affinity chromatography.
Caption: General workflow for preparing a functionalized affinity support.
Experimental Validation and Trustworthiness
To ensure the scientific integrity of the results, all synthesized compounds must be rigorously characterized.
-
Purity Assessment: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final products.
-
Identity Confirmation: The chemical structure of the synthesized molecules should be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Loading Efficiency: For solid-phase synthesis, the loading of the initial linker and subsequent building blocks can be quantified using methods like the Kaiser test for primary amines or by cleaving a small amount of resin and analyzing the product.
By adhering to these validation steps, researchers can have high confidence in the quality and identity of the compounds produced using this compound derivatives in solid-phase synthesis.
References
- Rizzolo, F., & Sbardella, G. (2019).
- Al Musaimi, O., Summers, B. D., Basso, A., de la Torre, B. G., Albericio, F., & Serban, S. (2020). Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. Chimica Oggi-Chemistry Today, 38(2), 18-21.
- Wojnar, J. M., Le, V. A., & Angell, Y. L. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules, 28(8), 3569.
- Bayramoglu, G., & Arica, M. Y. (2008). Enzymatic Removal of Phenol and p-Chlorophenol in Enzyme Reactor: Horseradish Peroxidase Immobilized on Magnetic Beads.
- Li, J., Wang, Y., & Zhang, J. (2011). 1,4-Bisthis compound. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269.
- Walsh, S. J. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Miertuš, S., Fassina, G., & Zucchelli, C. (Eds.). (2019). Small Molecule Library Design. Springer.
- Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 108(1), e22863.
- Coin, I., Katritch, V., Sun, T., Xiang, Z., Wootten, D., Sexton, P. M., ... & Stevens, R. C. (2013). Genetically encoded chemical probes for GPCRs.
- Camarero, J. A. (2008). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. Current Organic Synthesis, 5(1), 38-46.
- Kotha, S., Bansal, D., & Kumar, R. V. (2018).
- Patil, S. P., & Zhang, J. (2021).
- de Groot, M. J., & van der Aar, E. M. (2012). Strategies for small molecule library design. Methods in molecular biology (Clifton, N.J.), 841, 1-17.
- Glogger, M., Avsec, D., & Griesinger, C. (2022). Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling.
- Borsari, C., Trader, D. J., Tait, A., & Costi, M. P. (2020). Designing Chimeric Molecules for Drug Discovery by Leveraging Chemical Biology. Journal of medicinal chemistry, 63(6), 2829-2853.
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- 4. Smart Design of Small-Molecule Libraries: When Organic Synthesis Meets Cheminformatics - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Nucleophilic Substitution Reactions Involving (3-Chloropropoxy)benzene
Introduction: The Versatility of (3-Chloropropoxy)benzene in Synthetic Chemistry
This compound is a valuable bifunctional molecule that serves as a cornerstone in the synthesis of a diverse array of organic compounds. Its structure, featuring a reactive primary alkyl chloride and a stable phenyl ether, allows for selective nucleophilic substitution at the propyl chain without disturbing the aromatic ring under typical conditions. This unique characteristic makes it an indispensable building block in the pharmaceutical and materials science industries.[1][2] The phenoxypropyl moiety is a common structural motif found in numerous biologically active molecules, including selective α1A-adrenergic receptor antagonists used in the treatment of benign prostatic hyperplasia.[2]
This guide provides a comprehensive overview of the mechanistic principles, practical applications, and detailed protocols for leveraging this compound in nucleophilic substitution reactions. The content herein is curated for researchers, medicinal chemists, and process development scientists seeking to harness the synthetic potential of this versatile reagent.
Mechanistic Underpinnings: A Focus on the S_N2 Pathway
Nucleophilic substitution reactions are fundamental transformations in organic synthesis. In the context of this compound, the primary alkyl chloride dictates a strong preference for the bimolecular nucleophilic substitution (S_N2) mechanism.[3][4]
The S_N2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, chlorine), and the leaving group departs simultaneously.[3] This "backside attack" results in an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral propyl chain of this compound.
Several factors make the reaction of this compound with nucleophiles a classic example of an S_N2 process:
-
Unhindered Substrate: The primary nature of the alkyl chloride presents minimal steric hindrance to the approaching nucleophile.[4]
-
Good Leaving Group: The chloride ion is a reasonably good leaving group, facilitating the substitution process.
-
Strong Nucleophiles: The reaction is most efficient with strong nucleophiles, which are characteristic of S_N2 reactions.
It is crucial to select reaction conditions that favor the S_N2 pathway and minimize potential side reactions, such as elimination (E2). The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often preferred as they can solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and more reactive.[5]
Caption: Generalized S_N2 mechanism for this compound.
A Survey of Nucleophilic Partners: Expanding the Synthetic Toolbox
The versatility of this compound is demonstrated by its reactivity with a wide range of nucleophiles. This allows for the introduction of diverse functional groups, leading to a vast library of derivatives with potential applications in drug discovery and materials science.
| Nucleophile Type | Example Nucleophile | Product Class | Typical Reaction Conditions |
| Oxygen Nucleophiles | Phenoxides (ArO⁻) | Diaryl Ethers | K₂CO₃, DMF, 80-120 °C |
| Alkoxides (RO⁻) | Alkyl Aryl Ethers | NaH, THF, 0 °C to reflux | |
| Nitrogen Nucleophiles | Primary Amines (RNH₂) | Secondary Amines | K₂CO₃, CH₃CN, reflux |
| Secondary Amines (R₂NH) | Tertiary Amines | K₂CO₃, CH₃CN, reflux | |
| Azide (N₃⁻) | Organic Azides | NaN₃, DMF, 80-100 °C | |
| Sulfur Nucleophiles | Thiolates (RS⁻) | Thioethers | NaH or K₂CO₃, DMF, rt to 60 °C |
| Carbon Nucleophiles | Cyanide (CN⁻) | Nitriles | NaCN, DMSO, 100-120 °C |
| Malonic Esters | Alkylated Malonates | NaOEt, EtOH, reflux |
Harnessing Phase-Transfer Catalysis for Enhanced Reactivity
For reactions involving anionic nucleophiles that have poor solubility in organic solvents, phase-transfer catalysis (PTC) offers a powerful solution.[6][7] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of the nucleophilic anion from an aqueous or solid phase into the organic phase where the reaction with this compound occurs.[6][8]
Advantages of Phase-Transfer Catalysis:
-
Avoids the need for expensive and anhydrous polar aprotic solvents.
-
Often allows for the use of less expensive and more environmentally benign solvents like toluene or even water.
-
Can lead to increased reaction rates and yields.[9]
-
Enables the use of inorganic bases like NaOH or K₂CO₃.
Caption: Simplified workflow of phase-transfer catalysis.
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples of nucleophilic substitution reactions with this compound. Researchers should adapt these procedures based on the specific nucleophile, scale, and available equipment.
Protocol 1: Williamson Ether Synthesis with a Phenolic Nucleophile
This protocol details the synthesis of 1-(3-phenoxypropoxy)naphthalene, a reaction that exemplifies the formation of a diaryl ether. This reaction is a cornerstone of ether synthesis, known as the Williamson Ether Synthesis.[3][4][10][11]
Materials:
-
This compound
-
1-Naphthol
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add 1-naphthol (1.0 eq), powdered anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to form the naphthoxide in situ.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and maintain for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of a Secondary Amine
This protocol describes the reaction of this compound with a secondary amine to form a tertiary amine, a common structural motif in many pharmaceuticals.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
Equipment:
-
Same as Protocol 1
Procedure:
-
In a round-bottom flask, combine morpholine (1.2 eq), potassium carbonate (2.5 eq), and acetonitrile.
-
Add this compound (1.0 eq) to the stirred suspension.
-
Attach a condenser and heat the mixture to reflux (approximately 82 °C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the tertiary amine product. Further purification can be achieved by chromatography or distillation if necessary.
Protocol 3: Synthesis of a Thioether using a Thiol Nucleophile
This protocol outlines the synthesis of a thioether through the reaction of this compound with a thiol. Thiolates are excellent nucleophiles, and these reactions often proceed under mild conditions.[12]
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Equipment:
-
Dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)
-
Syringes for liquid transfer
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add a suspension of sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.0 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiophenolate.
-
To this mixture, add this compound (1.05 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude thioether. Purify by column chromatography if needed.
Conclusion: A Versatile Reagent for Modern Synthesis
This compound stands out as a highly adaptable and valuable reagent in the arsenal of synthetic chemists. Its propensity to undergo S_N2 reactions with a diverse range of nucleophiles allows for the efficient construction of complex molecules with applications spanning from pharmaceuticals to advanced materials. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for innovation, empowering researchers to explore the full synthetic potential of this important building block.
References
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Lambert, T. H., & MacMillan, D. W. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of chemical research, 48(3), 578–589. Retrieved from [Link]
-
Clark, J. (n.d.). The reactions of aryl halides (halogenoarenes). Chemguide. Retrieved from [Link]
-
Quora. (2021). What is the reaction mechanism of the nucleophilic substitution reaction of isopropoxy benzene?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Application of phase transfer catalysis in the chemical industry. Retrieved from [Link]
-
Mastracchio, A. (2008). Phase-Transfer Catalysis. MacMillan Lab Group Meeting. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
PubMed. (n.d.). Reactions of benzene oxide with thiols including glutathione. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
OpenStax. (2023). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Amine Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Retrieved from [Link]
-
chemrevise. (n.d.). 6.10 Amines. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). Phenol reaction. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 17). How Do Amines React With Other Chemicals? [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). (3-Chloropropyl)benzene. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). B. Reactions due to the benzene ring (Electrophillic substitution reaction): 1. Halogenation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved from [Link]
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- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: Strategic Derivatization of (3-Chloropropoxy)benzene for Biological Screening
Abstract
(3-Chloropropoxy)benzene is a versatile bifunctional reagent that serves as an excellent scaffold for the generation of novel chemical entities for biological screening. Its structure incorporates a stable phenoxy group and a reactive propyl chloride chain, allowing for targeted modification through nucleophilic substitution. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the strategic derivatization of this scaffold to create a library of diverse small molecules. We present detailed, field-proven protocols for synthesis, purification, and characterization, alongside standardized methodologies for evaluating the biological activity of the resulting derivatives, with a focus on anticancer and antimicrobial applications. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Scientific Rationale and Strategic Approach
The core principle behind the derivatization of this compound lies in its utility as a molecular building block. The terminal chlorine on the propyl chain is a good leaving group, making it susceptible to nucleophilic substitution reactions (S(_N)2). This reactivity allows for the systematic introduction of a wide array of functional groups, each imparting unique physicochemical properties to the parent molecule.
The phenoxypropyl moiety is a common structural motif in biologically active compounds, including those with analgesic and sedative properties.[1] By systematically modifying the terminal end of the propyl chain, a chemical library can be constructed to explore structure-activity relationships (SAR). This approach is fundamental in medicinal chemistry for optimizing lead compounds and discovering novel therapeutic agents.
Our strategy is twofold:
-
Chemical Library Synthesis: To react this compound with a diverse set of nucleophiles (amines, thiols, alcohols) to generate a library of derivatives with varied polarity, hydrogen bonding potential, and charge.
-
Biological Evaluation: To screen this library using robust, standardized in vitro assays to identify compounds with promising cytotoxic (anticancer) or antimicrobial activity.
Diagram 1: Overall Experimental Workflow This diagram outlines the logical flow from the starting material to the final biological data analysis.
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Elimination Byproducts in (3-Chloropropoxy)benzene Synthesis
Welcome to the Technical Support Center for the synthesis of (3-Chloropropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific Williamson ether synthesis. Our focus is to provide in-depth, actionable advice to minimize the formation of elimination byproducts, ensuring a higher yield and purity of your target molecule.
The synthesis of this compound, an important intermediate in various chemical industries, is typically achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[1][2] However, a common challenge is the competing E2 elimination reaction, which leads to the formation of undesired alkene byproducts.[3][4] This guide will address the critical factors influencing this competition and provide strategies to favor the desired SN2 pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of an alkene byproduct in my synthesis of this compound. What is the primary cause?
A1: The formation of an alkene byproduct, likely allyl phenyl ether or related compounds, is a clear indicator that the E2 elimination pathway is competing with the desired SN2 reaction.[3] In the synthesis of this compound, the phenoxide ion can act as a base, abstracting a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon) on the 1-bromo-3-chloropropane or similar alkylating agent. This is particularly problematic with secondary and tertiary alkyl halides, but can also occur with primary halides under certain conditions.[4][5]
Q2: How does my choice of base impact the formation of elimination byproducts?
A2: The base is critical for deprotonating phenol to form the reactive phenoxide nucleophile. However, the nature and strength of the base can significantly influence the SN2/E2 competition.
-
Strong, Bulky Bases: Sterically hindered bases, while effective at deprotonation, can preferentially act as bases rather than allowing the resulting phenoxide to act as a nucleophile, thus promoting elimination.[6]
-
Weaker Bases: For aryl ether synthesis, weaker bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often sufficient and can minimize the E2 pathway.[3][7] Stronger bases like sodium hydride (NaH) or potassium hydride (KH) ensure complete deprotonation but should be used judiciously, as excess strong base can promote elimination.[4][6]
Troubleshooting Table: Base Selection
| Base Type | Recommendation | Rationale |
| Strong, Non-nucleophilic (e.g., NaH, KH) | Use 1.0-1.1 equivalents. Add portion-wise at a low temperature (e.g., 0 °C) to control the reaction. | Ensures complete and irreversible deprotonation of phenol to the phenoxide.[3][4] |
| Weaker Inorganic Bases (e.g., K2CO3, Cs2CO3) | Often a good first choice for aryl ethers. Can be used in excess (e.g., 2-3 equivalents). | Sufficiently basic to deprotonate phenol while being less likely to promote E2 elimination.[7] |
| Hydroxides (e.g., NaOH, KOH) | Can be effective, especially in phase-transfer catalysis systems. | A cost-effective option, but the presence of water can affect the reaction (see Q4).[7] |
Q3: What is the optimal solvent for minimizing elimination in this synthesis?
A3: The solvent plays a crucial role by solvating the ions and influencing the nucleophilicity of the phenoxide.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended.[1][3] These solvents effectively solvate the cation (e.g., Na+ or K+) of the phenoxide salt, leaving the phenoxide anion "naked" and more nucleophilic, which favors the SN2 reaction.[3][8]
-
Protic Solvents: Protic solvents like alcohols (e.g., ethanol) can hydrogen bond with the phenoxide anion, creating a solvent cage that reduces its nucleophilicity and can favor elimination.[8][9]
dot
Caption: Solvent effects on phenoxide nucleophilicity.
Q4: How do reaction temperature and time affect the product distribution?
A4: Higher temperatures generally increase the rate of both SN2 and E2 reactions. However, elimination reactions often have a higher activation energy and are therefore more favored at elevated temperatures.[3]
Experimental Protocol: Temperature Optimization
-
Initial Low Temperature: Start the reaction by adding the alkylating agent at a lower temperature (e.g., room temperature) and stir for a period (e.g., 1 hour).
-
Gradual Heating: Slowly increase the temperature to a moderate level (e.g., 50-80 °C).[1][6]
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Avoid Excessive Heat: If significant elimination byproduct is observed, reduce the reaction temperature and increase the reaction time.[6]
Q5: I am using 1-bromo-3-chloropropane. Which halogen is more likely to react, and does this matter for byproduct formation?
A5: In 1-bromo-3-chloropropane, the bromide is a better leaving group than chloride due to the weaker C-Br bond compared to the C-Cl bond.[6] Therefore, the initial SN2 attack of the phenoxide will occur at the carbon bearing the bromine. However, the presence of the chloro group on the propyl chain can still influence side reactions. One potential side reaction, though less common than elimination, is an intramolecular cyclization of the product to form a chromane derivative, especially under prolonged heating or with residual base.
Q6: Can phase-transfer catalysis (PTC) help in minimizing byproducts?
A6: Yes, phase-transfer catalysis can be a highly effective method for this synthesis, often leading to cleaner reactions and higher yields.[10][11] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the alkylating agent is dissolved.[10][12]
Benefits of PTC:
-
Milder Conditions: Allows the use of aqueous hydroxides (e.g., NaOH) and avoids the need for anhydrous solvents and strong, expensive bases like NaH.[10]
-
Increased Reaction Rate: The catalyst brings the reactants together, accelerating the SN2 reaction.[12]
-
Reduced Byproducts: By promoting the SN2 pathway under milder conditions, the extent of elimination can often be reduced.[12]
dot
Caption: Phase-transfer catalysis workflow.
Q7: What about C-alkylation as a potential side reaction?
A7: While O-alkylation is generally favored, the phenoxide ion is an ambident nucleophile, meaning it can also react through the aromatic ring (C-alkylation), particularly at the ortho and para positions.[1][7] C-alkylation is more likely to occur under conditions that favor ionic character, such as in polar, protic solvents or at higher temperatures.[13] Using polar aprotic solvents and moderate temperatures helps to suppress this side reaction and favor O-alkylation.[7]
Summary of Troubleshooting Strategies
| Issue | Strategy | Rationale |
| High levels of alkene byproduct | 1. Lower the reaction temperature.[3]2. Use a primary alkyl halide if possible.[4][5]3. Switch to a polar aprotic solvent (DMF, DMSO).[7][14]4. Use a weaker base (K2CO3) or stoichiometric NaH.[3][7] | Minimizes the E2 elimination pathway, which is favored by high temperatures, sterically hindered substrates, and strong, unhindered bases.[3][4] Polar aprotic solvents enhance phenoxide nucleophilicity.[8] |
| Low or no product formation | 1. Ensure complete deprotonation of phenol with a strong base like NaH.[4]2. Use a more reactive alkyl halide (I > Br > Cl).[6]3. Increase reaction time or moderately increase temperature.[6]4. Consider using a phase-transfer catalyst.[10] | Incomplete reaction can be due to poor nucleophile formation, a poor leaving group, or insufficient reaction conditions. PTC can enhance reaction rates.[6][10] |
| Presence of C-alkylation products | 1. Use polar aprotic solvents.[7]2. Avoid excessively high temperatures. | These conditions favor O-alkylation over C-alkylation for phenoxides.[1][7] |
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
J&K Scientific LLC. (2025-03-22). Williamson Ether Synthesis. [Link]
-
van der Heijden, K. A., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]
-
PTC Organics, Inc. PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. [Link]
-
JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research. [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]
-
Chemistry Stack Exchange. (2019, May 7). Why do polar aprotic solvents favour SN2 over E2?. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
ResearchGate. (2021, December 21). (PDF) How Solvation Influences the SN2 versus E2 Competition. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Mo, Y., et al. (2018). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Nature Communications. [Link]
-
Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 – The Solvent. Master Organic Chemistry. [Link]
-
Sci-Hub. Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters. [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
-
Dalal Institute. Phase Transfer Catalysis. [Link]
-
Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. [Link]
-
ResearchGate. (2025, August 7). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Benzene Side Chain Reactions. YouTube. [Link]
-
Quora. (2024, July 7). How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Quora. (2023, July 10). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. [Link]
Sources
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- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Crude (3-Chloropropoxy)benzene
Welcome to the technical support guide for the purification of crude (3-Chloropropoxy)benzene via vacuum distillation. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your purification experiments. Our approach is grounded in fundamental chemical principles to help you not only solve immediate issues but also to build a deeper understanding of the process.
Troubleshooting Guide
This section addresses specific problems that may arise during the vacuum distillation of this compound. Each issue is presented with likely causes and actionable solutions.
Issue 1: The system is under vacuum, the heating mantle is on, but my compound is not distilling.
This is a common issue that can stem from several sources, ranging from an insufficient vacuum to inadequate heating.
-
Possible Cause 1: Vacuum Leak. The most frequent cause is a leak in the distillation apparatus. A poor vacuum means the boiling point of the compound has not been sufficiently lowered.
-
Solution: Systematically check for leaks. Ensure all ground glass joints are properly sealed with a suitable vacuum grease.[1][2] Apply a thin, uniform layer; excess grease can contaminate your product. Check that all tubing is heavy-walled vacuum tubing and that there are no cracks. A hissing sound is a clear indicator of a leak.[2]
-
-
Possible Cause 2: Inaccurate Pressure Reading. Your pressure gauge (manometer) may be faulty or improperly calibrated, indicating a lower pressure than is actually present in the system.
-
Solution: Verify the accuracy of your manometer. If you are using a water aspirator, its efficiency can be highly dependent on water flow rate and temperature; it may not be capable of reaching the required low pressure.[3] Consider switching to a mechanical vacuum pump for lower, more consistent pressures.
-
-
Possible Cause 3: Insufficient Heat Transfer. The heating mantle may not be in good contact with the distillation flask, or the temperature setting may be too low.
-
Solution: Ensure the distillation flask is seated snugly in the heating mantle, using sand or a heating bath for uniform heat transfer. Wrap the distillation head and Claisen adapter with glass wool or aluminum foil to minimize heat loss and prevent premature condensation before the vapor reaches the condenser.[1] Gradually increase the heating mantle temperature. Remember, the vapor temperature, not the bath temperature, reflects the boiling point at that pressure.
-
-
Possible Cause 4: Presence of High-Boiling Impurities. If the crude product contains a significant amount of very high-boiling point impurities (e.g., 1,3-diphenoxypropane from a side reaction), they can elevate the boiling point of the mixture.
-
Solution: Review the synthesis of your crude material. If high-boiling impurities are suspected, a higher vacuum or temperature may be necessary. It may also be beneficial to perform a preliminary purification step, such as column chromatography, if distillation proves ineffective.
-
Issue 2: The liquid in the distillation flask is bumping violently.
Bumping occurs when a liquid superheats and then boils in a sudden, violent burst. This can throw crude material into the condenser and contaminate the distillate.
-
Possible Cause 1: Lack of Nucleation Sites. Boiling stones are ineffective under vacuum because the trapped air in their pores is quickly removed, rendering them useless.[1][2]
-
Solution: The most effective method to prevent bumping in vacuum distillation is to use a magnetic stir bar and stir plate to ensure smooth, continuous agitation of the liquid.[1][4] The stirring action provides a large surface area for even boiling. Alternatively, a very fine capillary tube can be inserted to introduce a steady stream of tiny air or nitrogen bubbles to promote smooth boiling.
-
-
Possible Cause 2: Heating Too Rapidly. Applying heat too quickly can cause the liquid to superheat before it can boil smoothly.
-
Solution: Apply heat gradually. Begin stirring before you start heating and before you apply the vacuum.[2] This allows the liquid's temperature to rise uniformly.
-
Issue 3: The distillate is cloudy or appears to be impure.
Cloudiness or discoloration in the distillate suggests contamination.
-
Possible Cause 1: Bumping. As mentioned above, violent bumping can carry non-volatile or less volatile materials over into the receiving flask.
-
Solution: Improve stirring and reduce the heating rate. Using a Claisen adapter in the setup provides an extra bend that helps prevent physically ejected droplets from reaching the condenser.[2]
-
-
Possible Cause 2: Co-distillation with an Impurity. If an impurity has a boiling point close to that of this compound at the operating pressure, it will co-distill.
-
Solution: Improve the separation efficiency by using a fractionating column (e.g., a Vigreux column) between the distillation flask and the distillation head. This provides a larger surface area for repeated condensation and vaporization cycles, enhancing separation. Collect the distillate in several fractions and analyze each for purity.
-
-
Possible Cause 3: Thermal Decomposition. this compound, like many high-boiling organic compounds, can decompose at elevated temperatures.[4][5] The decomposition products will contaminate the distillate.
-
Solution: The primary goal of vacuum distillation is to avoid this. If you suspect decomposition (e.g., darkening of the liquid in the pot), you must operate at a lower pressure to further reduce the boiling point. A high-quality vacuum pump is essential for this.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
The boiling point of a substance is pressure-dependent. The atmospheric boiling point of this compound is approximately 250.7°C, a temperature at which decomposition is a significant risk.[6] By reducing the pressure, we can distill it at a much lower, safer temperature.[7] The exact boiling point can be estimated using a pressure-temperature nomograph.[8]
Table 1: Estimated Boiling Point of this compound at Various Pressures
| Pressure (mmHg / Torr) | Pressure (mbar) | Estimated Boiling Point (°C) |
| 10 | 13.3 | ~125 - 135 |
| 5 | 6.7 | ~110 - 120 |
| 2 | 2.7 | ~95 - 105 |
| 1 | 1.3 | ~80 - 90 |
| Note: These are estimates. The actual observed boiling point may vary based on the purity of the crude material and the accuracy of the pressure measurement. |
Q2: What are the likely impurities in my crude this compound?
Impurities depend on the synthetic route. Assuming a Williamson ether synthesis from phenol and 1-bromo-3-chloropropane, you might encounter:
Table 2: Potential Impurities and Their Atmospheric Boiling Points
| Compound | Role | Atmospheric Boiling Point (°C) | Separation Strategy |
| Benzene | Solvent (possible) | 80.1°C[9] | Easily removed under vacuum at low temperature before the main product distills. |
| 1-Bromo-3-chloropropane | Starting Material | 141-142°C | Distills as a forerun (first fraction) before the main product. |
| Phenol | Starting Material | 181.7°C | Can be removed by a pre-distillation aqueous wash (e.g., dilute NaOH). |
| This compound | Product | 250.7°C [6] | Collect as the main fraction. |
| 1,3-Diphenoxypropane | Byproduct | >300°C | Will remain in the distillation flask as a high-boiling residue. |
Q3: Why must I grease the joints for vacuum distillation?
Under high vacuum, even minor imperfections in ground glass joints can create significant leaks, preventing the system from reaching the target pressure. Applying a thin layer of vacuum grease ensures an airtight seal.[1] It is crucial to avoid using an excess of grease, as it can dissolve into the hot solvent vapors and contaminate your product.
Q4: What safety precautions are essential?
Safety is paramount during vacuum distillation.
-
Implosion Risk: Always inspect every piece of glassware for cracks, scratches, or star-shaped fractures before assembly. Weakened glass can implode violently under vacuum.[4]
-
Use a Safety Shield: Conduct the distillation in a fume hood with the sash pulled down and use a blast shield.
-
Cold Trap: When using a mechanical pump, always place a cold trap (e.g., with liquid nitrogen or a dry ice/acetone slush) between your apparatus and the pump.[3] This prevents volatile vapors from contaminating and damaging the pump oil.
-
Proper Shutdown: At the end of the distillation, always allow the apparatus to cool before venting the system to atmospheric pressure. Then, vent the system before turning off the vacuum pump to prevent back-suction of pump oil or aspirator water into your system.[1]
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a detailed, step-by-step methodology for the purification.
Preparation and Assembly
-
Glassware Inspection: Meticulously inspect the round-bottom flask, Claisen adapter, condenser, and receiving flask for any cracks or defects. Do not use any glassware that is compromised.[4]
-
Pre-treatment: If your crude product is suspected to contain acidic (e.g., phenol) or basic impurities, perform an appropriate aqueous wash in a separatory funnel, followed by drying of the organic layer with an anhydrous salt like MgSO₄ or Na₂SO₄. Filter the drying agent before proceeding.
-
Assembly:
-
Place a correctly sized magnetic stir bar into the round-bottom flask.
-
Fill the flask no more than two-thirds full with the crude this compound.[4]
-
Lightly grease all male ground-glass joints with vacuum grease.
-
Assemble the apparatus as shown in the diagram below, ensuring a firm seal at each joint. A Claisen adapter is highly recommended to minimize bumping-related contamination.[2]
-
Use a "cow"-style or "pig"-style receiving flask adapter to allow for the collection of separate fractions without breaking the vacuum.[2]
-
Attach heavy-walled vacuum tubing from the vacuum adapter to a cold trap, and from the trap to the vacuum source. Include a manometer to monitor the system pressure.
-
Connect cooling water to the condenser, with water entering at the lower inlet and exiting from the upper outlet.
-
Distillation Procedure
-
Start Stirring: Turn on the magnetic stirrer to a speed that creates a deep vortex.
-
Apply Vacuum: Slowly and carefully apply the vacuum. The liquid may begin to bubble as residual low-boiling solvents are removed.[2] Wait for this initial outgassing to subside.
-
Apply Heat: Once the pressure has stabilized at the desired level, begin to heat the distillation flask using a heating mantle. Increase the temperature gradually.
-
Collect Fractions:
-
Forerun: Collect the first few milliliters of distillate, which will likely contain lower-boiling impurities (e.g., residual solvents or unreacted 1-bromo-3-chloropropane), in the first receiving flask.
-
Main Fraction: As the vapor temperature rises and stabilizes at the expected boiling point for your operating pressure, rotate the receiving flask adapter to collect the pure this compound in a clean flask. Record the stable temperature range and the pressure.
-
Residue: Stop the distillation when the temperature begins to rise again or when only a small amount of dark, viscous material remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system by opening a stopcock or removing the vacuum tubing from the adapter.
-
Turn off the vacuum pump.
-
Turn off the condenser water and the stirrer.
-
Disassemble the glassware.
-
Visualizations
Experimental Workflow
Caption: Decision tree for troubleshooting distillation failure.
References
-
Pressure Control Solutions. (2019). Vacuum Distillation issues? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (3-chloropropyl)- (CAS 104-52-9). Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
- Google Patents. (1999). US5869735A - Process for the preparation of alkyl aryl ethers containing carboxyl groups.
-
NIST. (n.d.). Benzene, (3-chloropropyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Distillation II. Retrieved from [Link]
-
Reddit. (2022). Why is my vacuum distillation not working? Retrieved from [Link]
-
PubChem. (n.d.). ((3-Chloropropoxy)methyl)benzene. Retrieved from [Link]
- Google Patents. (1969). US3450608A - Purification of ethers.
-
PubChem. (n.d.). Benzene. Retrieved from [Link]
-
YouTube. (2021). Vacuum Distillation. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (3-chloropropyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
PubChem. (n.d.). (3-Chloropropyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (3-chloropropyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemSrc. (n.d.). Benzene, (3-chloropropoxy)-. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. Purification [chem.rochester.edu]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. Benzene, (3-chloropropoxy) | CAS#:3384-04-1 | Chemsrc [chemsrc.com]
- 7. buschvacuum.com [buschvacuum.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Benzene | C6H6 | CID 241 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Techniques for Purifying (3-Chloropropoxy)benzene
Welcome to the technical support center for the purification of (3-Chloropropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography purification. The information herein is structured to offer not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your own laboratory settings.
I. Understanding the Separation: The Chemistry of Purifying this compound
This compound is commonly synthesized via the Williamson ether synthesis, reacting phenol with a 1,3-dihalopropane (such as 1-bromo-3-chloropropane or 1,3-dichloropropane) in the presence of a base. While effective, this reaction seldom proceeds with 100% selectivity, leading to a crude product mixture containing several key impurities that must be removed.
The primary impurities of concern are:
-
Unreacted Phenol: Due to its acidic hydroxyl group, phenol is significantly more polar than the desired ether product.
-
Unreacted 1,3-Dihalopropane: This starting material is relatively non-polar.
-
1,3-Diphenoxypropane: This byproduct arises from the reaction of the phenoxide ion at both ends of the dihalopropane. It is less polar than the desired mono-ether product.
The purification strategy by column chromatography hinges on the differential polarity of these components. On a standard silica gel stationary phase (which is polar), the most polar compounds will adhere more strongly and thus elute last. The expected elution order with an increasingly polar mobile phase is:
-
Unreacted 1,3-Dihalopropane (least polar, highest Rf)
-
1,3-Diphenoxypropane
-
This compound (Target Compound)
-
Phenol (most polar, lowest Rf)
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound in a question-and-answer format.
Question 1: My desired product, this compound, is co-eluting with the byproduct 1,3-diphenoxypropane. How can I improve their separation?
Answer: Co-elution of these two ethers is a common issue as their polarities are quite similar, though distinct. The key is to fine-tune the polarity of your mobile phase to exploit this small difference.
-
Underlying Cause: The mobile phase is likely too polar, causing both compounds to travel up the column too quickly and without sufficient interaction with the stationary phase to resolve. An ideal mobile phase will afford a retention factor (Rf) of approximately 0.25-0.35 for your target compound on a TLC plate[1].
-
Immediate Action - Decrease Solvent Polarity: If you are using a hexane/ethyl acetate system, decrease the proportion of the more polar ethyl acetate. For example, if you are using a 20:80 ethyl acetate:hexane mixture, try a 10:90 or even a 5:95 mixture. This will increase the retention of both compounds on the silica gel, but should increase the difference in their Rf values, leading to better separation on the column[2][3].
-
Advanced Technique - Use a Different Solvent System: If adjusting the polarity of your current system doesn't provide baseline separation, consider switching to a solvent system with a different selectivity. Toluene can sometimes offer better separation for aromatic compounds than hexane when paired with a polar solvent like ethyl acetate[4]. You could try a toluene:ethyl acetate system, starting with a very low percentage of ethyl acetate.
Question 2: I'm seeing significant tailing/streaking of one of my spots on the TLC plate, which I suspect is unreacted phenol. This is causing it to contaminate my product fractions.
Answer: This is a classic problem when dealing with acidic compounds on silica gel. The acidic silanol groups (Si-OH) on the surface of the silica can strongly and sometimes irreversibly bind to the acidic proton of phenol, leading to poor peak shape and slow, continuous elution (tailing)[5][6].
-
Solution 1: Modify the Mobile Phase: The most straightforward solution is to add a small amount of a weak acid to your mobile phase. Typically, 0.1-1% acetic acid or formic acid is sufficient[6][7]. The added acid will protonate the surface of the silica gel, reducing its interaction with the phenolic impurity and resulting in a more compact spot with a more predictable Rf value.
-
Solution 2: Switch to a Different Stationary Phase: If acid modification is not desirable for your final product's stability, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For separating phenols, neutral or weakly acidic alumina can prevent the strong interactions that cause tailing[8][9][10].
-
Reverse-Phase Silica (C18): For highly polar phenols, reverse-phase chromatography can be very effective. Here, the stationary phase is non-polar, and a polar mobile phase (like methanol/water or acetonitrile/water) is used. In this case, the elution order would be reversed, with the most polar compound (phenol) eluting first[6].
-
Question 3: My compound seems to be degrading on the column. Is this compound unstable on silica gel?
Answer: While aryl ethers are generally stable on silica gel, some sensitive functional groups can be affected by the acidic nature of standard silica gel[11]. This compound itself is not typically considered highly acid-sensitive. However, if you have other sensitive functionalities in your molecule, this could be a concern.
-
Diagnostic Test - 2D TLC: To determine if your compound is degrading on silica, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal[7].
-
Solution - Deactivate the Silica Gel: If you confirm that your compound is degrading, you can use deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a base, such as triethylamine (typically 1-3% in the eluent), to neutralize the acidic sites[7]. Be aware that this will change the elution properties of your compounds, so you will need to re-optimize your solvent system by TLC. Alternatively, using a less acidic stationary phase like neutral alumina is a good option[12].
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A hexane and ethyl acetate mixture is the most common and effective starting point for separating compounds of moderate polarity like this compound[13]. A good initial screening would be to test solvent systems with 5%, 10%, and 20% ethyl acetate in hexane by TLC. The goal is to find a system where the Rf of this compound is between 0.25 and 0.35[1].
Q2: How can I visualize the spots on my TLC plate since this compound and its likely impurities are colorless?
A2: Since all the likely components contain a benzene ring, they are UV active. You can visualize the spots by shining a UV lamp (typically at 254 nm) on the TLC plate. The compounds will appear as dark spots on a fluorescent background. You can also use a general stain like potassium permanganate or an iodine chamber, although UV visualization is usually sufficient and non-destructive[13].
Q3: What are the expected Rf values for this compound and its main impurities?
A3: The exact Rf values will depend on the specific solvent system, the quality of the silica gel, and other experimental conditions. However, the relative order is predictable. The following table provides estimated Rf values in a common solvent system to guide your analysis.
| Compound | Structure | Polarity | Estimated Rf (10% Ethyl Acetate in Hexane) |
| 1,3-Diphenoxypropane | C6H5O(CH2)3OC6H5 | Low | ~0.6 - 0.7 |
| This compound | C6H5O(CH2)3Cl | Medium | ~0.4 - 0.5 |
| Phenol | C6H5OH | High | ~0.1 - 0.2[1] |
Note: These are estimates to illustrate relative separation. Always determine Rf values experimentally for your specific mixture and conditions.
Q4: Should I use isocratic or gradient elution for my column?
A4: The choice depends on the separation of your compounds as determined by TLC.
-
Isocratic Elution: If your TLC shows good separation between all components with a single solvent mixture, isocratic elution (using the same solvent mixture throughout the separation) is simpler and often sufficient.
-
Gradient Elution: If there is a large difference in polarity between your impurities (e.g., the non-polar 1,3-diphenoxypropane and the very polar phenol), a gradient elution may be more efficient. You can start with a low polarity solvent (e.g., 5% ethyl acetate in hexane) to elute the non-polar byproducts, and then gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexane) to elute your desired product and finally the highly retained phenol[14].
IV. Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound on a laboratory scale (1-2 grams of crude material).
1. Preparation of the Mobile Phase and TLC Analysis:
-
Prepare several mixtures of ethyl acetate and hexane (e.g., 5:95, 10:90, 20:80 v/v).
-
Perform TLC analysis of your crude reaction mixture to determine the optimal solvent system that provides an Rf of ~0.3 for this compound and good separation from impurities.
2. Column Packing:
-
Select a glass column of appropriate size (for 1g of crude material, a column with a diameter of ~2-3 cm is suitable).
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a ~1 cm layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel (230-400 mesh) in your chosen starting eluent (typically 20-50 times the weight of your crude sample)[8].
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Carefully add another ~1 cm layer of sand on top of the silica gel to prevent disturbance during sample loading.
3. Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column using a pipette, allowing it to absorb into the top layer of sand.
-
Rinse the flask that contained the sample with a small amount of eluent and add this to the column to ensure all the sample is transferred.
-
Drain the solvent until the sample is fully absorbed into the silica gel.
4. Elution and Fraction Collection:
-
Carefully fill the top of the column with your eluent.
-
Apply gentle air pressure (if performing flash chromatography) to achieve a steady flow rate.
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC. Spot your collected fractions alongside your crude mixture and a pure standard if available.
5. Product Isolation:
-
Once you have identified the fractions containing your pure product by TLC, combine them in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
V. Visual Workflow and Troubleshooting Logic
Diagram 1: Standard Column Chromatography Workflow
Caption: A typical workflow for purifying this compound using column chromatography.
Diagram 2: Troubleshooting Co-elution of Ethers
Caption: A decision tree for troubleshooting the co-elution of this compound and 1,3-diphenoxypropane.
VI. References
-
Biotage. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
Venditti, A. (2013). Column chromatography of phenolics? ResearchGate. Retrieved from [Link]
-
Brainly. (2023). How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values? Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
Supporting Information for "D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal". (2011). Chemical Communications. Retrieved from The Royal Society of Chemistry.
-
Reddit. (2023). Same Rf for two different solvent system for TLC. r/OrganicChemistry. Retrieved from [Link]
-
Google Patents. (1987). US4675454A - Catalytic etherification of phenols to alkyl aryl ethers. Retrieved from
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Sorbead India. (2024). The Significance, Benefits, and Applications of Alumina Oxide for Separation of Alkaloids. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Adsorbents for Chromatography. Retrieved from [Link]
-
MDPI. (2018). Rearrangements of Cycloalkenyl Aryl Ethers. Retrieved from [Link]
-
Chromatography Online. (2019). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. Retrieved from [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Purification of Alkaline Compounds by SepaFlashTM Alumina Cartridges. Retrieved from [Link]
-
Google Patents. (1980). US4225639A - Process for preparing alumina being suitable for layer chromatography. Retrieved from
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
-
University of Toronto. (2020). WORKING WITH SILICA. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
YouTube. (2023). A chromatography column, packed with silica gel as stationary phase, was used to separate a mixt... Retrieved from [Link]
-
ResearchGate. (2000). 3-Cyanopropylsiloxane-Bonded Silica Gel: Characteristics and Applications in Thin-Layer Chromatography. Retrieved from [Link]
-
Supporting Information for "Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds.". (n.d.). Retrieved from Royal Society of Chemistry.
-
PubMed. (1981). Column chromatography of plant polyphenols on weak anion exchangers. Retrieved from [Link]
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. brainly.com [brainly.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. column-chromatography.com [column-chromatography.com]
- 10. mpbio.com [mpbio.com]
- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 12. santaisci.com [santaisci.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Impurity Identification in (3-Chloropropoxy)benzene Synthesis by GC-MS
Welcome to the technical support center for the synthesis and analysis of (3-Chloropropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this common Williamson ether synthesis reaction using Gas Chromatography-Mass Spectrometry (GC-MS). Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Understanding the Synthesis and Potential Impurities
The synthesis of this compound is typically achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide, in this case, 1,3-dichloropropane.[2] While effective, this reaction is not without its challenges, and several impurities can arise from starting materials, side reactions, and subsequent workup procedures.
Primary Synthesis Reaction:
Phenol is deprotonated by a suitable base (e.g., NaOH, K₂CO₃) to form the sodium or potassium phenoxide. This phenoxide then reacts with 1,3-dichloropropane to yield the desired product, this compound.
Caption: Williamson Ether Synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: I see a peak in my GC chromatogram that corresponds to the molecular weight of my starting phenol. Why is it still present?
A1: The presence of unreacted phenol is a common issue and can be attributed to several factors:
-
Incomplete Deprotonation: The base used may not have been strong enough or used in a sufficient stoichiometric amount to fully deprotonate the phenol to the more nucleophilic phenoxide ion.
-
Reaction Kinetics: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature for completion.
-
Steric Hindrance: While less of a factor with phenol itself, substituted phenols can exhibit steric hindrance that slows down the reaction rate.
To address this, ensure your base is fresh and of the correct strength. You may also consider slightly increasing the reaction time or temperature, while carefully monitoring for the formation of degradation products.
Q2: My GC-MS analysis shows a significant peak with a mass spectrum matching 1,3-dichloropropane. What could be the cause?
A2: The presence of unreacted 1,3-dichloropropane typically points to:
-
Stoichiometry: An excess of 1,3-dichloropropane is often used to drive the reaction to completion. The unreacted excess will be present in the crude product.
-
Inefficient Nucleophilic Attack: If the phenoxide concentration is low due to incomplete deprotonation of phenol, the 1,3-dichloropropane will remain unreacted.
A thorough aqueous workup and extraction should remove the majority of the unreacted 1,3-dichloropropane. If it persists, consider optimizing the stoichiometry of your reactants.
Q3: I have an unexpected peak with a high molecular weight. What could it be?
A3: A common high-molecular-weight byproduct in this synthesis is 1,3-diphenoxypropane . This impurity arises from a second Williamson ether synthesis where a molecule of the desired product, this compound, reacts with another phenoxide ion.
To minimize the formation of this byproduct, you can try using a larger excess of 1,3-dichloropropane relative to the phenol. This will increase the probability of the phenoxide reacting with the dichloropropane instead of the already-formed product.
Q4: My chromatogram shows several small peaks around the main product peak. Are these isomers?
A4: Yes, it is possible to form isomeric impurities through C-alkylation of the phenoxide ion. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[3] This results in the formation of ortho- and para-substituted isomers, such as 2-(3-chloropropoxy)phenol and 4-(3-chloropropoxy)phenol .
The choice of solvent can significantly influence the ratio of O- to C-alkylation.[3] Polar aprotic solvents like DMF or DMSO generally favor O-alkylation, while protic solvents can promote C-alkylation.
Caption: O-Alkylation vs. C-Alkylation of the Phenoxide Ion.
Troubleshooting Guide for GC-MS Analysis
This section provides a systematic approach to identifying and resolving common issues encountered during the GC-MS analysis of your this compound reaction mixture.
Protocol 1: Initial GC-MS Screening of the Reaction Mixture
Objective: To obtain a preliminary chromatogram of the crude reaction mixture to identify the main components and potential impurities.
Methodology:
-
Sample Preparation:
-
Take a small aliquot of the crude reaction mixture.
-
Dilute it 1:100 in a suitable solvent like dichloromethane or ethyl acetate.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
GC-MS Parameters (Suggested Starting Conditions):
| Parameter | Value | Rationale |
| GC Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column provides good separation for a wide range of aromatic compounds.[4][5] |
| Injector Temp. | 250 °C | Ensures efficient volatilization of all expected components. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with the high concentration of the main product. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for good resolution. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to elute a range of compounds with varying boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Scan Range | 40-400 amu | Covers the expected mass range of the product and likely impurities. |
Data Analysis:
-
Identify the peak for this compound based on its expected retention time and mass spectrum.
-
Search the NIST library for matches to other significant peaks.
-
Compare the mass spectra of unknown peaks to the data provided in Table 1.
Table 1: GC-MS Data for this compound and Potential Impurities
| Compound | Molecular Weight | Expected Retention Time | Key Mass Fragments (m/z) |
| Phenol | 94.11 | Early eluting | 94 (M+), 66, 65, 39[6][7] |
| 1,3-Dichloropropane | 112.99 | Very early eluting | 76, 78, 41 |
| This compound (Product) | 170.64 | Mid-eluting | 170/172 (M+), 94, 77 |
| 1,3-Diphenoxypropane | 228.28 | Late eluting | 228 (M+), 135, 94, 77 (spectrum inferred from 1,3-diphenylpropane[8]) |
| 2-(3-chloropropoxy)phenol | 186.64 | Later than product | 186/188 (M+), 110, 94, 77 (fragments inferred) |
| 4-(3-chloropropoxy)phenol | 186.64 | Later than product | 186/188 (M+), 110, 94, 77 (fragments inferred) |
Note: The mass spectrum for 1,3-diphenoxypropane is inferred from the structurally similar 1,3-diphenylpropane. The fragmentation patterns for the C-alkylated phenols are predicted based on typical fragmentation of substituted phenols.
Troubleshooting Common Chromatographic Problems
Caption: Troubleshooting common GC-MS chromatographic issues.
Issue 1: Peak Tailing
-
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Common Causes:
-
Active Sites: The polar hydroxyl group of unreacted phenol or C-alkylated impurities can interact with active sites in the injector liner or on the column, causing peak tailing.
-
Column Contamination: Buildup of non-volatile material at the head of the column.
-
-
Solutions:
-
Injector Maintenance: Regularly replace the injector liner and septum.
-
Column Trimming: Remove the first 10-15 cm of the column to eliminate accumulated non-volatile residues.
-
Derivatization: For highly polar impurities, consider derivatization (e.g., silylation) to reduce their polarity and improve peak shape.[9]
-
Issue 2: Ghost Peaks
-
Symptom: Peaks appearing in blank runs or at unexpected retention times.
-
Common Causes:
-
Carryover: High-boiling point compounds from a previous injection, like 1,3-diphenoxypropane, may slowly elute in subsequent runs.
-
Contaminated Syringe or Solvent: Impurities introduced from the autosampler syringe or wash solvents.
-
-
Solutions:
-
Bake Out: After each run with a complex mixture, run a high-temperature bake-out of the column (e.g., hold at 280-300 °C for 10-15 minutes) to elute any high-boiling point residues.
-
Syringe Wash: Ensure the autosampler syringe is thoroughly washed with a clean solvent before each injection.
-
Issue 3: Poor Resolution of Isomers
-
Symptom: The peaks for the C-alkylated isomers (ortho- and para-) are not well separated.
-
Common Causes:
-
Suboptimal Temperature Program: The oven ramp rate may be too fast to allow for effective separation of closely eluting isomers.
-
Incorrect Column Phase: A non-polar column may not provide sufficient selectivity for polar isomers.
-
-
Solutions:
-
Optimize Oven Program: Decrease the temperature ramp rate (e.g., to 5 °C/min) to improve separation.
-
Consider a Different Column: A mid-polarity column (e.g., DB-17 or equivalent) may provide better resolution for phenolic isomers.[10]
-
By systematically addressing these potential synthesis and analysis issues, you can confidently identify and quantify impurities in your this compound product, leading to improved process control and higher purity final materials.
References
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Diphenylpropane. PubChem. Retrieved from [Link]
-
Saravanan, V. S., & Lee, H. K. (2005). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Journal of Chromatography A, 1066(1-2), 155–165. [Link]
-
Streitwieser, A. (2015). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
International Organisation of Vine and Wine. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS). OIV. Retrieved from [Link]
-
Michigan State University. (n.d.). Gas Chromatograph. MSU Chemistry. Retrieved from [Link]
-
Agilent Technologies. (2011). Phenols Analysis of ethyl derivatives of alkylphenols. Agilent. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. Doc Brown's Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
DTIC. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways. DTIC. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Diphenylpropane-1,2,3-trione. SpectraBase. Retrieved from [Link]
-
Adjimann, C. S., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(5), 826-838. [Link]
-
LibreTexts Chemistry. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. LibreTexts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Propane, 1,3-dimethoxy- [webbook.nist.gov]
- 3. 1,3-diphenylpropene [webbook.nist.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. oiv.int [oiv.int]
- 6. Phenol [webbook.nist.gov]
- 7. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 1,3-Diphenylpropane | C15H16 | CID 14125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the formation of 1,3-diphenoxypropane in (3-Chloropropoxy)benzene synthesis
A Guide to Preventing the Formation of 1,3-Diphenoxypropane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Chloropropoxy)benzene. As a key intermediate, the purity of this compound is paramount. A common and often frustrating challenge in its synthesis via the Williamson ether reaction is the formation of the 1,3-diphenoxypropane byproduct.
This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you minimize this impurity, improve yield, and ensure the integrity of your synthesis.
Troubleshooting Guide: High Byproduct Formation
Problem: My reaction is producing a significant amount of 1,3-diphenoxypropane. What are the primary causes and how can I fix it?
This is the most common issue encountered in this synthesis. The formation of 1,3-diphenoxypropane is a sequential reaction where your desired product, this compound, reacts with another phenoxide ion. Understanding the mechanism is key to preventing it.
Understanding the Reaction Pathway
The synthesis of this compound is a classic Williamson Ether Synthesis, which proceeds via an SN2 mechanism.[1][2] First, a base deprotonates phenol to form the highly nucleophilic phenoxide ion. This ion then attacks the alkyl halide. The problem arises when the newly formed product, which still contains a reactive site, undergoes a second substitution.
Sources
Technical Support Center: Optimizing Reaction Temperature for (3-Chloropropoxy)benzene Synthesis
Welcome to the Technical Support Center for optimizing the synthesis of (3-Chloropropoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of temperature control in the Williamson ether synthesis, a cornerstone reaction for preparing this valuable intermediate. Our focus is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, with a focus on temperature-related solutions.
Q1: My reaction yield is significantly lower than expected. How can I improve it by adjusting the temperature?
Low yield is a frequent challenge and can often be traced back to suboptimal reaction temperature.[1] The synthesis of this compound, typically achieved through the Williamson ether synthesis, is an SN2 reaction.[2][3][4] This type of reaction is highly dependent on temperature to overcome the activation energy barrier.[5]
-
Possible Cause: Insufficient reaction temperature. The reactants, sodium phenoxide and 1-bromo-3-chloropropane (or 1,3-dichloropropane), may not have enough kinetic energy to react efficiently.
-
Suggested Solution: Gradually increase the reaction temperature. A typical range for this synthesis is between 50-100 °C.[1][2] It is advisable to start at the lower end of this range (e.g., 50-60 °C) and monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][6] If the reaction is sluggish, the temperature can be incrementally increased by 10 °C intervals.
-
Rationale: Increasing the temperature provides more molecules with the necessary activation energy to react, thus increasing the reaction rate and, consequently, the yield within a given timeframe.[1]
Q2: I'm observing a significant amount of an impurity that I suspect is an elimination byproduct. How is temperature contributing to this, and what's the fix?
The formation of elimination byproducts is a classic side reaction in Williamson ether synthesis, especially when reaction conditions are not carefully controlled.
-
Possible Cause: High reaction temperature. While higher temperatures can increase the rate of the desired SN2 reaction, they can disproportionately favor the competing E2 elimination pathway.[1][6] In this synthesis, the base (e.g., sodium phenoxide) can abstract a proton from the 1-bromo-3-chloropropane, leading to the formation of an alkene.
-
Suggested Solution: Lower the reaction temperature. If you are operating at the higher end of the 50-100 °C range, try reducing it.[1] Finding the "sweet spot" where the SN2 reaction proceeds at a reasonable rate while minimizing the E2 side reaction is key.
-
Rationale: The activation energy for elimination reactions is often higher than for substitution reactions. Therefore, at elevated temperatures, the elimination pathway becomes more competitive. By lowering the temperature, you can selectively favor the desired SN2 pathway.
Q3: The reaction seems to be proceeding very slowly, even at what I believe is an appropriate temperature. Could there be other temperature-related factors at play?
Slow reaction rates can be frustrating. Beyond the setpoint of your heating mantle, other factors can influence the effective reaction temperature.
-
Possible Cause 1: Inefficient heat transfer. Poor stirring or an inadequate heating setup can lead to a non-uniform temperature profile within the reaction vessel. The actual temperature of the reactants may be lower than the setpoint.
-
Suggested Solution 1: Ensure vigorous and efficient stirring to maintain a homogeneous mixture and uniform temperature distribution.[6] Use an appropriate heating bath (e.g., oil bath) for more consistent and even heating compared to a heating mantle alone.
-
Possible Cause 2: Inappropriate solvent choice. The boiling point of your solvent dictates the maximum temperature you can achieve at atmospheric pressure. If the solvent's boiling point is too low, you may not be able to reach the optimal reaction temperature.
-
Suggested Solution 2: Select a solvent with a suitable boiling point that aligns with the optimal temperature range for the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used as they effectively solvate the cation of the alkoxide, leaving the nucleophilic anion more available to react, and have boiling points that allow for heating within the desired range.[2]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the role of temperature in the synthesis of this compound.
Q4: What is the fundamental reason for heating the reaction mixture in the synthesis of this compound?
The synthesis of this compound via the Williamson ether synthesis involves the reaction of a sodium phenoxide (an alkoxide) with an alkyl halide (1-bromo-3-chloropropane).[2][3] This is a bimolecular nucleophilic substitution (SN2) reaction.[2][4] Heating the reaction mixture serves to increase the kinetic energy of the reacting molecules. This leads to more frequent and energetic collisions, increasing the likelihood that these collisions will have sufficient energy to overcome the activation energy barrier of the reaction, thus accelerating the rate of ether formation.[1]
Q5: Is there an "ideal" temperature for this synthesis?
While a general range of 50-100 °C is often cited, there isn't a single "ideal" temperature that applies to all experimental setups.[1][2] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions, primarily elimination.[1][6] Factors that can influence the optimal temperature include:
-
The specific alkyl halide used: 1-bromo-3-chloropropane is more reactive than 1,3-dichloropropane, and may require a slightly lower temperature.
-
The base and solvent system: The choice of base and solvent can affect the nucleophilicity of the phenoxide and the overall reaction kinetics.[2]
-
The scale of the reaction: Larger scale reactions may have different heat transfer characteristics that need to be considered.
A systematic approach, starting at a lower temperature and gradually increasing it while monitoring the reaction, is the most effective way to determine the optimal temperature for your specific conditions.
Q6: What are the potential consequences of exceeding the optimal reaction temperature?
Exceeding the optimal temperature can lead to several undesirable outcomes:
-
Increased Elimination Byproducts: As mentioned earlier, higher temperatures favor the E2 elimination pathway, leading to the formation of unwanted alkene impurities and reducing the yield of the desired ether.[1][6]
-
Solvent Evaporation: If the reaction temperature exceeds the boiling point of the solvent, it can lead to solvent loss, concentrating the reactants and potentially altering the reaction kinetics or leading to safety hazards.
-
Reactant/Product Decomposition: Although less common for this specific synthesis under typical conditions, very high temperatures can potentially lead to the degradation of the reactants or the desired product.
Q7: Can techniques like microwave-assisted heating be used for this synthesis?
Yes, microwave-assisted heating can be a valuable tool for the Williamson ether synthesis.[2] It often allows for significantly reduced reaction times due to rapid and efficient heating of the reaction mixture.[6] However, careful control of the temperature and pressure is crucial to avoid overheating and the promotion of side reactions.
III. Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of this compound
This protocol provides a general framework. Optimization, particularly of the reaction temperature, is encouraged.
-
Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF).
-
To this solution, add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.
-
Ether Formation: To the solution of sodium phenoxide, add 1-bromo-3-chloropropane (1.2 equivalents).
-
Heat the reaction mixture to a temperature between 50-100 °C.[1][2] Monitor the progress of the reaction by TLC or GC. Typical reaction times range from 1 to 8 hours.[1][2]
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.[1]
Protocol 2: Temperature Optimization Study
To determine the optimal reaction temperature, a series of small-scale parallel experiments can be conducted.
-
Set up multiple identical reactions as described in Protocol 1.
-
Run each reaction at a different, constant temperature (e.g., 50 °C, 60 °C, 70 °C, 80 °C, 90 °C, and 100 °C).
-
Monitor each reaction at regular time intervals (e.g., every hour) by taking a small aliquot and analyzing it by GC or HPLC to determine the conversion of the starting material and the formation of the product and any byproducts.
-
Plot the yield of this compound and the percentage of elimination byproduct as a function of temperature. The optimal temperature will be the one that provides the highest yield of the desired product in a reasonable amount of time with the minimal formation of byproducts.
Data Summary: Temperature Effects
| Reaction Temperature (°C) | Relative Reaction Rate | Predominant Pathway | Expected Yield of this compound | Potential for Elimination Byproduct |
| < 50 | Very Slow | SN2 | Low (incomplete reaction) | Very Low |
| 50 - 80 | Moderate to Fast | SN2 | Good to Excellent | Low to Moderate |
| 80 - 100 | Fast | SN2 and E2 | Good (may decrease at higher end) | Moderate to High |
| > 100 | Very Fast | E2 becomes significant | Decreasing | High |
This table provides a generalized summary. Actual results may vary based on specific reaction conditions.
IV. Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Relationship between temperature, reaction rates, and yield.
V. References
-
Benchchem. (n.d.). Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides. Retrieved from
-
Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis. Retrieved from
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Benchchem. (n.d.). Technical Support Center: Synthesis of (3-iodopropoxy)Benzene. Retrieved from
Sources
Removal of unreacted phenol from (3-Chloropropoxy)benzene reaction mixture
Troubleshooting Guide: Removal of Unreacted Phenol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering a common purification challenge: the removal of unreacted phenol from the reaction mixture after the synthesis of (3-Chloropropoxy)benzene. The synthesis, typically a Williamson ether synthesis, involves the reaction of phenol with an alkylating agent like 1-bromo-3-chloropropane. Due to equilibrium and kinetic factors, complete consumption of the starting phenol is often not achieved, making its removal a critical step for obtaining a pure product.
Core Principle: Leveraging Acidity for Separation
The cornerstone of this purification strategy lies in the significant difference in acidity between the starting material (phenol) and the desired product (this compound).
Phenol is a weak acid, a property conferred by the hydroxyl group attached to the aromatic ring. The resulting phenoxide anion is stabilized by resonance, allowing the negative charge to be delocalized across the benzene ring.[1][2] This acidity, while weak compared to carboxylic acids, is substantial enough for it to be deprotonated by a moderately strong base like sodium hydroxide (NaOH).[3]
The reaction is as follows:
C₆H₅OH (Phenol, organic soluble) + NaOH (aq) → C₆H₅O⁻Na⁺ (Sodium Phenoxide, water-soluble)[4] + H₂O
The resulting sodium phenoxide salt is an ionic compound and is highly soluble in water but poorly soluble in common organic solvents used for extraction (e.g., diethyl ether, ethyl acetate).[4][5][6][7][8] In contrast, the desired ether product, this compound, lacks an acidic proton and remains as a neutral organic molecule, staying dissolved in the organic phase. This difference in solubility forms the basis for a highly effective separation via liquid-liquid extraction.
Frequently Asked Questions (FAQs)
Q1: Why is unreacted phenol the most common impurity in my this compound synthesis?
A1: Unreacted phenol is a frequent impurity for several reasons inherent to the Williamson ether synthesis.[9][10][11] The reaction involves the deprotonation of phenol to form the phenoxide nucleophile, which then attacks the electrophilic carbon of 1-bromo-3-chloropropane.[11][12][13] The reaction may not proceed to 100% completion due to factors such as suboptimal reaction time, temperature, base strength, or simply the equilibrium nature of the reaction.
Q2: What is the most direct and efficient method to remove this phenol impurity?
A2: The most efficient and widely used method is a liquid-liquid extraction using a dilute aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[14][15][16] This process, often referred to as a "base wash" or "caustic wash," selectively converts the acidic phenol into its water-soluble salt, which is then partitioned into the aqueous layer and removed.
Q3: Which base should I use for the extraction? Can I use a weaker base like sodium bicarbonate?
A3: A 1-2 M solution of Sodium Hydroxide (NaOH) is the recommended choice. To effectively deprotonate an acid, the base used must have a conjugate acid that is weaker (i.e., has a higher pKa) than the acid being removed.
| Compound | pKa Value | Rationale for Base Selection |
| Phenol | ~9.9[1][2][17] | The target acid to be removed. |
| Water (Conjugate acid of OH⁻) | ~15.7[17] | Since water's pKa is much higher than phenol's, hydroxide (OH⁻) is a sufficiently strong base to deprotonate phenol quantitatively. |
| Carbonic Acid (H₂CO₃) | ~6.36 | The conjugate acid of bicarbonate (HCO₃⁻). Its pKa is lower than phenol's, meaning bicarbonate is not a strong enough base to effectively deprotonate phenol. |
As shown in the table, sodium hydroxide is a strong enough base to ensure complete conversion of phenol to sodium phenoxide. Sodium bicarbonate is generally ineffective for this purpose.
Q4: How can I be certain that all the phenol has been removed after the extraction?
A4: There are two primary methods to confirm the removal of phenol:
-
Thin-Layer Chromatography (TLC): This is the most definitive method. Spot the crude reaction mixture, the purified organic layer, and a standard of pure phenol on a TLC plate. After elution, the spot corresponding to phenol in your purified sample should be absent.
-
pH of Aqueous Wash: After the final base wash, perform one last wash with deionized water. Check the pH of this final aqueous wash. It should be neutral (pH ~7). If it is still basic, it may indicate the presence of residual NaOH, but if it's neutral, it confirms that the excess base has been washed out.
Q5: My product is still impure after the base wash. What other impurities might be present?
A5: Besides unreacted phenol, other possible impurities include:
-
Unreacted 1-bromo-3-chloropropane: This starting material is not acidic and will remain in the organic layer.
-
Side Products: Elimination reactions can occur with the alkyl halide, especially if the reaction is heated excessively, leading to alkene byproducts. These non-acidic impurities cannot be removed by a base wash and require further purification.
Q6: What is the next step if extraction fails to yield a pure product?
A6: If non-acidic impurities remain, flash column chromatography is the recommended next step.[18] This technique separates compounds based on their polarity. By selecting an appropriate solvent system (mobile phase) and stationary phase (typically silica gel), this compound can be isolated from both more polar (residual phenol, if any) and less polar (unreacted alkyl halide) impurities.[19][20]
Visualized Workflows and Mechanisms
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Visualization of the liquid-liquid extraction process for selective phenol removal.
Detailed Experimental Protocols
Protocol 1: Standard Workup and Base Extraction
! Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Phenol is toxic and corrosive, and concentrated NaOH is highly corrosive.[21][22][23] Handle all chemicals in a certified chemical fume hood.
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel of appropriate size. If the reaction solvent is water-miscible (e.g., acetone, DMF), add deionized water (approx. 2-3 times the reaction volume) and an immiscible organic solvent like diethyl ether or ethyl acetate (approx. 2-3 times the reaction volume).
-
First Extraction (Base Wash): Add a 1 M NaOH solution (approx. 1-2 times the reaction volume) to the separatory funnel.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds, venting frequently.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The aqueous layer contains the sodium phenoxide. Drain and collect the lower aqueous layer.
-
Repeat Base Wash: Repeat steps 2-4 two more times with fresh 1 M NaOH solution to ensure all phenol is removed.
-
Neutralization Wash: Wash the remaining organic layer with deionized water (1 x volume) to remove any residual NaOH. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1 x volume). This helps to break up emulsions and remove the bulk of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Isolation: Filter the organic solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Analysis: Analyze the crude product by TLC against the starting phenol to confirm its absence.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis & Solvent System Selection: First, determine an appropriate eluent (mobile phase) using TLC. The goal is to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) where the desired product has an Rf value of approximately 0.3-0.4, and there is good separation from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully load this solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to begin flowing the solvent through the column. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Common Issues
Caption: Troubleshooting decision tree for common purification issues.
Safety Data Summary
| Compound | Key Hazards | GHS Pictograms |
| Phenol | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects.[21][22][24] | ☠️, corrosive, health hazard |
| 1-Bromo-3-chloropropane | Harmful if swallowed. Toxic if inhaled. Suspected of causing genetic defects.[25][26][27][28][29] | ☠️, health hazard |
| Sodium Hydroxide (sol.) | Causes severe skin burns and eye damage. Corrosive to metals. | corrosive |
| This compound | (Assumed similar hazard profile to related structures like (3-chloropropyl)benzene) - May cause skin, eye, and respiratory irritation. | warning |
This guide is intended for use by trained professionals in a laboratory setting. Always consult the full Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.
References
-
PubChem. (n.d.). Phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Pearson Education. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols. Retrieved from [Link]
-
Grokipedia. (n.d.). Sodium phenoxide. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Phenol. Retrieved from [Link]
-
University of Calgary. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1-Bromo-3-chloropropane. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 5.5: Acid-base Properties of Phenols. Retrieved from [Link]
-
ChemBK. (2024). Sodium phenoxide. Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). Sodium phenoxide, 98%. Retrieved from [Link]
-
New Jersey Department of Health. (2015). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
INEOS Group. (2014). SAFETY DATA SHEET Phenol Solution. Retrieved from [Link]
-
Sasol. (2014). SAFETY DATA SHEET Phenol. Retrieved from [Link]
-
Dr. Norris. (2021). Acidity of Phenol [Video]. YouTube. Retrieved from [Link]
-
Kiper, R. A. (n.d.). Properties of substance: sodium phenolate. Retrieved from [Link]
-
ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Sodium phenoxide. National Center for Biotechnology Information. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Quora. (2019). How to extract phenol from an organic layer. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Separation of Phenol From Given Organic Mixture. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
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- 29. cloudfront.zoro.com [cloudfront.zoro.com]
Technical Support Center: Managing Thermal Decomposition of (3-Chloropropoxy)benzene During Purification
Welcome to the technical support center for the handling and purification of (3-chloropropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals who work with this and similar chloroalkoxyarene intermediates. The purification of this compound presents a significant challenge due to its susceptibility to thermal degradation. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maximize yield and purity while ensuring operational safety.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, with a focus on issues arising from thermal decomposition.
Q1: My this compound product is discolored (e.g., yellow or brown) after distillation, even under vacuum. What is causing this?
A1: Discoloration is a primary indicator of thermal decomposition. This compound, like many chloroalkyl ethers, is thermally labile.[1] Heating the compound to its atmospheric boiling point (approx. 226-228 °C) will almost certainly cause degradation. Even under vacuum, prolonged exposure to elevated temperatures can initiate decomposition pathways.
-
Causality: The decomposition is likely initiated by the cleavage of the C-O or C-Cl bonds. At elevated temperatures, the molecule can undergo elimination reactions to produce hydrogen chloride (HCl) and unsaturated byproducts, or engage in self-alkylation to form higher molecular weight oligomers or polymers.[1] The presence of trace acid or metal impurities can catalyze these degradation reactions. The resulting conjugated and polymeric species are often highly colored.
-
Solution Workflow:
-
Lower the Temperature: The most critical step is to reduce the distillation temperature. This is achieved by improving the vacuum. Aim for a pressure below 10 torr, which should lower the boiling point significantly.
-
Minimize Residence Time: Use a short-path distillation apparatus.[2] This setup minimizes the time the compound spends in the heated zone, reducing the opportunity for decomposition.[3]
-
Inert Atmosphere: Ensure the distillation is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can also lead to colored impurities.
-
Consider Alternative Purification: If discoloration persists, distillation may not be suitable. Consider purification by column chromatography on neutral or basic alumina, as silica gel can be slightly acidic and may promote degradation.
-
Q2: I'm experiencing a significant loss of yield after purification by distillation. Where is my product going?
A2: Low recovery is another common symptom of thermal decomposition. Instead of distilling, a portion of your product is converting into volatile gases and non-volatile, high-molecular-weight residues.
-
Causality: The primary loss mechanisms are:
-
Polymerization: Self-alkylation reactions can form non-volatile tars or polymers that remain in the distillation flask.[1]
-
Gaseous Byproducts: Elimination reactions can produce volatile compounds like HCl and propene derivatives, which are lost to the vacuum pump.
-
-
Solution Workflow:
-
Confirm Decomposition: Analyze the residue in your distillation flask using techniques like NMR or Mass Spectrometry to identify polymeric structures.
-
Optimize Distillation Conditions: Implement the solutions from Q1 (lower pressure, short-path distillation). The goal is to find the "sweet spot" of the lowest possible temperature and shortest heating time that allows for efficient distillation.[4][5]
-
Use a Stabilizer (with caution): In some industrial applications, radical inhibitors or acid scavengers (e.g., hindered amines) are added to prevent decomposition. This should be approached with care in a research setting, as it introduces a new impurity that must be removed later.
-
Non-Thermal Purification: If the yield remains low, switch to a non-thermal purification method like flash column chromatography.
-
Q3: My purified product shows unexpected peaks in the GC-MS or NMR analysis. What are these impurities?
A3: Unexpected analytical signals are definitive proof of decomposition or contamination. Identifying these byproducts can provide valuable clues about the decomposition pathway and how to prevent it.
-
Likely Byproducts & Their Identification:
| Potential Impurity | Formation Mechanism | Analytical Signature (Expected) |
| Phenol | Cleavage of the ether bond. | Characteristic aromatic peaks in ¹H NMR; M+ peak at m/z 94 in GC-MS. |
| 1,3-Dichloropropane | Scrambling reactions or impurity from synthesis. | Distinctive triplet/quintet pattern in ¹H NMR; Isotopic pattern for two chlorines in MS. |
| Allyl phenyl ether | Elimination of HCl. | Vinylic proton signals (5-6 ppm) in ¹H NMR. |
| Polymeric Residues | Self-alkylation. | Broad, unresolved humps in the NMR baseline; High molecular weight ions in MS. |
-
Solution Workflow:
-
Systematic Analysis: Use a combination of analytical techniques to confirm the identity of impurities.[6][7][8] GC-MS is excellent for identifying volatile byproducts, while NMR can provide structural information on both volatile and non-volatile impurities.
-
Review Synthesis Workup: Some "impurities" may be unreacted starting materials. Ensure your pre-distillation workup effectively removes reactants.
-
Optimize Purification: Based on the identified impurities, refine your purification strategy. For example, if phenol is present, a dilute caustic wash before distillation may be effective.
-
Frequently Asked Questions (FAQs)
What is the recommended method for purifying this compound? For lab-scale purification, vacuum distillation is the preferred method due to its efficiency in separating compounds with different boiling points.[2] However, it must be performed under high vacuum (<5 torr) with a short-path apparatus to keep the temperature below 100-120°C. For highly sensitive batches or small-scale purification, column chromatography on neutral alumina is a viable, non-thermal alternative.
What are the key signs of thermal decomposition? The most common signs are:
-
Discoloration: The product turning yellow or brown.
-
Low Yield: Significant loss of material as non-volatile residue or gas.
-
Pressure Instability: A sudden increase in pressure during vacuum distillation can indicate the evolution of gaseous byproducts like HCl.
-
Presence of Impurities: Appearance of unexpected peaks in analytical data (GC-MS, NMR).
How can I minimize decomposition during purification?
-
Lower the Temperature: This is the most critical factor. Use a high-quality vacuum pump to achieve the lowest possible pressure.[4]
-
Reduce Heating Time: Heat the distillation flask rapidly to the target temperature and distill the product as quickly as possible. Avoid prolonged heating.[3]
-
Use an Inert Atmosphere: Always work under nitrogen or argon to prevent oxidative side reactions.
-
Ensure Glassware is Clean and Dry: Acidic or basic residues on glassware can catalyze decomposition.
What are the ideal storage conditions for this compound? Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator is ideal. To prevent the slow formation of peroxides, which is a risk for ethers, storing under an inert atmosphere (nitrogen or argon) is recommended for long-term storage.
What safety precautions should I take when handling this compound? this compound and its potential decomposition products pose several hazards.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhaling vapors.[9]
-
Spill and Waste: Have a spill kit ready. Dispose of all waste according to your institution's hazardous waste protocols.[10][11]
-
Decomposition Hazards: Be aware that thermal decomposition can produce corrosive HCl gas. Ensure your vacuum pump exhaust is properly vented or scrubbed.
Visual Guides and Protocols
Troubleshooting Flowchart for Purification Issues
This diagram outlines a logical workflow for diagnosing and solving common problems encountered during the purification of this compound.
Caption: Troubleshooting logic for purification issues.
Protocol: Optimized Vacuum Distillation
-
Preparation: Ensure all glassware is meticulously cleaned and oven-dried to remove any acidic or basic residues and water. Assemble a short-path distillation apparatus.
-
Inert Atmosphere: Assemble the apparatus and purge the entire system with dry nitrogen or argon for 10-15 minutes.
-
Charging the Flask: Charge the crude this compound into the distillation flask. Add a new magnetic stir bar for smooth boiling.
-
Applying Vacuum: Slowly and carefully apply vacuum, ensuring the system is sealed and stable. Aim for a pressure below 5 torr.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle with a temperature controller.
-
Distillation: Collect the fraction that distills at the expected boiling point for your measured pressure. Monitor the vapor temperature closely. It should remain stable during the collection of the main fraction.
-
Completion: Once the main fraction is collected, stop heating. Allow the system to cool to room temperature before slowly re-introducing the inert atmosphere to break the vacuum. Breaking the vacuum on a hot system can cause oxidation.
-
Analysis: Analyze the purified product for purity using GC, NMR, or another suitable method.[7]
References
-
PubChem. (3-Chloropropyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. Chemical Properties of Benzene, (3-chloropropyl)- (CAS 104-52-9). Retrieved from [Link]
-
Grokipedia. Chloroalkyl ether. Retrieved from [Link]
-
Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Wikipedia. Vacuum distillation. Retrieved from [Link]
-
SCION Instruments. UOP555, Trace impurities in Benzene by Gas Chromatography. Retrieved from [Link]
- Google Patents. Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
-
Busch Global. Vacuum Distillation. Retrieved from [Link]
- Google Patents. Method of purifying benzene.
-
Laboteq. Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. Retrieved from [Link]
-
NIST. Benzene, (3-chloropropyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institutes of Health. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC. Retrieved from [Link]
-
BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
ResearchGate. (PDF) Analytical Procedure for the Determination of Chlorobenzenes in Sediments. Retrieved from [Link]
-
National Institutes of Health. Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]
-
Quora. How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?. Retrieved from [Link]
-
Toption Instrument Co., Ltd. Vacuum Hybrid Still – Low-Temp Distillation For Sensitive Compounds. Retrieved from [Link]
-
BioNetwork. Safe Chemical Handling / Lab Safety Video Part 5. YouTube. Retrieved from [Link]
-
NIST. Benzene, (3-chloropropyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. 6. analytical methods. Retrieved from [Link]
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- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: HPLC Method Development for Purity Assessment of (3-Chloropropoxy)benzene
Welcome to the technical support center for the HPLC analysis of (3-Chloropropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for developing a robust and reliable HPLC method for purity assessment.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the necessary sensitivity and resolution to separate and quantify the main component from any process-related impurities and degradation products.[1]
This guide will walk you through the essential steps of developing a stability-indicating HPLC method, from initial parameter selection to troubleshooting common issues, all in accordance with established scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPLC mode for analyzing this compound?
A1: Reversed-phase HPLC (RP-HPLC) is the most appropriate and widely used mode for analyzing relatively non-polar compounds like this compound.[2][3][4] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[2][3][5] This setup allows for the effective separation of hydrophobic molecules based on their interaction with the stationary phase.[4]
Q2: How do I choose an appropriate column for this analysis?
A2: A C18 column is the standard and recommended starting point for the analysis of non-polar aromatic compounds.[6] These columns provide excellent retention and resolution for such analytes. For more challenging separations involving closely related impurities, other stationary phases like Phenyl-Hexyl or PFP (Pentafluorophenyl) columns can be explored to leverage different separation mechanisms, such as pi-pi interactions.[7]
Q3: What are the key considerations for selecting a mobile phase?
A3: The mobile phase composition is a critical factor in achieving optimal separation. For this compound, a mixture of acetonitrile and water is a common and effective choice.[8] The ratio of these solvents will determine the retention time of the analyte. Adding a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape by minimizing interactions between the analyte and residual silanol groups on the stationary phase.
Q4: Why is a stability-indicating method necessary, and how do I develop one?
A4: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products. This is a regulatory requirement to ensure that the analytical method can monitor the stability of the compound over time. To develop such a method, forced degradation studies are performed where the sample is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light. The resulting chromatograms are then used to optimize the HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.
Experimental Protocol: A Starting Point for Method Development
This section provides a detailed, step-by-step methodology for an initial HPLC method for the purity assessment of this compound. This protocol should be considered a starting point and may require further optimization based on your specific instrumentation and sample matrix.
Objective: To develop a reversed-phase HPLC method for the separation and quantification of this compound and its potential impurities.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or formic acid for MS compatibility)
-
Class A volumetric flasks and pipettes
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for non-polar aromatic compounds, providing good retention and efficiency. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Aqueous component of the mobile phase. The acid improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Organic component to elute the analyte. |
| Elution Mode | Gradient | A gradient is recommended for initial method development to ensure elution of both polar and non-polar impurities within a reasonable runtime. |
| Gradient Program | 50% B to 90% B over 15 minutes | This is a good starting gradient to screen for impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | The benzene ring in this compound absorbs UV light, and 254 nm is a common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and detector response. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. |
Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution using the same diluent.
Method Development Workflow:
The following diagram illustrates the logical workflow for developing and optimizing the HPLC method.
Caption: Workflow for HPLC Method Development and Validation.
Troubleshooting Guide
Encountering issues during method development is common. This section addresses specific problems you might face and provides practical solutions.
| Issue | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary Interactions: Analyte interacting with active silanol groups on the column. - Column Overload: Injecting too much sample. - Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH is close to the pKa. | - Acidify Mobile Phase: Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase to suppress silanol ionization. - Reduce Sample Concentration: Dilute the sample and inject a smaller amount. - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of any ionizable analytes. |
| Poor Resolution | - Inadequate Separation: The chosen column and mobile phase are not providing sufficient selectivity. - High Flow Rate: The flow rate is too fast for efficient separation. | - Change Mobile Phase Composition: Vary the ratio of acetonitrile to water. - Try a Different Organic Modifier: Substitute acetonitrile with methanol, as this can alter selectivity. - Use a Different Column: A phenyl or PFP column may provide better resolution for aromatic compounds.[7] - Optimize Flow Rate: Reduce the flow rate to improve separation, but be mindful of increasing run times. |
| Ghost Peaks | - Contaminated Mobile Phase: Impurities in the solvents or water. - Carryover from Previous Injections: Sample adsorbing to the injector or column. | - Use Fresh, High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. - Implement a Needle Wash Step: Use a strong solvent in the autosampler's needle wash to clean the injection port between runs. - Run Blank Injections: Injecting a blank solvent can help identify the source of the ghost peaks. |
| Irreproducible Retention Times | - Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. - Temperature Fluctuations: The laboratory or column oven temperature is not stable. - Mobile Phase Preparation: Inconsistent preparation of the mobile phase. | - Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time, especially when using a gradient. - Use a Column Oven: A temperature-controlled column compartment is essential for reproducible results. - Precise Mobile Phase Preparation: Carefully measure and mix mobile phase components. |
Conclusion
Developing a robust and reliable HPLC method for the purity assessment of this compound is a systematic process that requires a good understanding of chromatographic principles and careful optimization of experimental parameters. By following the guidance provided in this technical support center, researchers can confidently develop and validate a method that meets the stringent requirements of the pharmaceutical industry.
References
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of (3-Chloropropyl)benzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (3-chloropropyl)-. Retrieved from [Link]
-
ResearchGate. (2025, December 23). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Retrieved from [Link]
-
LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide. Retrieved from [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). Retrieved from [Link]
-
Emery Pharma. (n.d.). Benzene Impurity Analysis. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Mastelf. (2024, September 23). How to Choose the Best Mobile Phase in HPLC for Optimal Results. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
J-STAR Research. (n.d.). Method Development & Forced Degradation. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]
-
Pharmaeli. (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make. Retrieved from [Link]
-
Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Characterization of Genotoxic Impurities with LC-QTOF and RP-HPLC Methods, Including Different Swab Methods in Cleaning Validation. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]
Sources
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- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Separation of (3-Chloropropyl)benzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. (3-Chloropropyl)benzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (3-Chloropropoxy)benzene and (3-Bromopropoxy)benzene in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the successful construction of complex molecular architectures. Aryl ethers with functionalized alkyl chains, such as (3-Chloropropoxy)benzene and (3-Bromopropoxy)benzene, are valuable building blocks, frequently employed in the synthesis of pharmaceutical agents and other fine chemicals. The key to their utility lies in the reactivity of the carbon-halogen bond, which allows for the introduction of a wide array of nucleophiles. This guide provides an in-depth, objective comparison of the reactivity of this compound and (3-Bromopropoxy)benzene, supported by fundamental principles of physical organic chemistry and a detailed experimental protocol for their comparative evaluation.
Theoretical Framework: The Decisive Role of the Leaving Group
Nucleophilic substitution reactions, the cornerstone of the chemistry of these compounds, involve the displacement of a leaving group by a nucleophile.[1][2][3][4] The two most common mechanisms for this transformation are the SN1 and SN2 pathways.[5][6][7] For primary alkyl halides, such as the propyl chain in our compounds of interest, the SN2 mechanism is generally favored due to minimal steric hindrance and the instability of the corresponding primary carbocation that would be formed in an SN1 reaction.[6][7]
The rate of an SN2 reaction is described by a bimolecular rate law: Rate = k[Substrate][Nucleophile].[5][6] A critical factor influencing the rate constant, k, is the nature of the leaving group.[8][9] A good leaving group is a species that is stable on its own after detaching from the substrate.[5][9] This stability is inversely related to its basicity; weaker bases are better leaving groups.[8][9]
When comparing the halogens, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[5] This trend is a direct consequence of the decreasing basicity of the halide anions as one moves down the group in the periodic table.[10] The strength of the carbon-halogen bond also plays a crucial role; a weaker bond is more easily broken, leading to a faster reaction.[11][12] The bond dissociation energies for carbon-halogen bonds decrease down the group: C-F > C-Cl > C-Br > C-I.[12][13][14][15]
Therefore, based on these fundamental principles, (3-Bromopropoxy)benzene is expected to be significantly more reactive than this compound in nucleophilic substitution reactions. The bromide ion is a better leaving group than the chloride ion due to its lower basicity and the weaker carbon-bromine bond compared to the carbon-chlorine bond.[10][16]
Head-to-Head Comparison: Physicochemical Properties
| Property | This compound | (3-Bromopropoxy)benzene |
| Molecular Formula | C₉H₁₁ClO | C₉H₁₁BrO |
| Molecular Weight | 170.64 g/mol [17] | 215.09 g/mol [18] |
| Boiling Point | 250 °C[17] | Not readily available |
| Melting Point | 12 °C[17] | Not readily available |
| Density | 1.1167 g/cm³[17] | Not readily available |
| CAS Number | 3384-04-1[17] | 588-63-6[18] |
While comprehensive physical data for both compounds is not uniformly available in readily accessible databases, their structural similarity suggests that properties like boiling point and density will be comparable, with the bromo-compound having a higher molecular weight.
Experimental Design for Comparative Reactivity Analysis
To empirically validate the predicted difference in reactivity, a straightforward kinetic experiment can be designed. The reaction of each haloalkane with a common nucleophile, such as sodium iodide in acetone (a Finkelstein reaction), provides a clear and measurable outcome. This reaction is a classic example of an SN2 process.[7] The progress of the reaction can be monitored by observing the formation of a precipitate (sodium chloride or sodium bromide), as these salts are insoluble in acetone.
Experimental Workflow
Caption: Experimental workflow for comparing the reactivity of this compound and (3-Bromopropoxy)benzene.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare 0.1 M solutions of this compound and (3-Bromopropoxy)benzene in anhydrous acetone.
-
Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.
-
-
Reaction Setup:
-
In two separate, clean, and dry test tubes, add 2 mL of the 0.1 M this compound solution and 2 mL of the 0.1 M (3-Bromopropoxy)benzene solution.
-
In a third test tube, add 4 mL of the 0.2 M sodium iodide solution.
-
Place all three test tubes in a constant temperature water bath set to 50 °C and allow them to equilibrate for 10 minutes.
-
-
Initiation and Observation:
-
Simultaneously add 2 mL of the pre-warmed sodium iodide solution to each of the test tubes containing the haloalkane solutions.
-
Start a stopwatch immediately upon addition.
-
Observe the test tubes against a dark background and record the time at which a noticeable precipitate first appears in each.
-
-
Data Analysis:
-
The reaction time is inversely proportional to the initial rate of reaction. A shorter time to precipitation indicates a higher reactivity.
-
Repeat the experiment at least twice to ensure reproducibility.
-
Predicted Results and Interpretation
Based on the principles of leaving group ability, the following results are anticipated:
| Substrate | Expected Time to Precipitation | Relative Reactivity |
| This compound | Slower | Less Reactive |
| (3-Bromopropoxy)benzene | Faster | More Reactive |
The formation of a precipitate will be significantly faster for (3-Bromopropoxy)benzene. This is a direct consequence of the weaker C-Br bond and the greater stability of the bromide anion as a leaving group compared to the chloride anion.
Mechanistic Visualization
The underlying SN2 mechanism for this reaction can be visualized as follows:
Caption: Generalized S_N2 reaction mechanism.
In this concerted, one-step process, the incoming nucleophile (iodide) attacks the carbon atom bearing the halogen from the side opposite to the leaving group.[2][8] The bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group (chloride or bromide).
Conclusion
For researchers and drug development professionals, understanding the relative reactivity of synthetic building blocks is crucial for efficient and predictable synthesis. The comparison between this compound and (3-Bromopropoxy)benzene provides a clear illustration of the fundamental principles governing nucleophilic substitution reactions. The superior leaving group ability of bromide makes (3-Bromopropoxy)benzene the more reactive and often preferred substrate for introducing nucleophiles at the end of the propyl chain. This enhanced reactivity can lead to shorter reaction times, milder reaction conditions, and potentially higher yields, all of which are critical considerations in the development of synthetic routes.
References
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Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
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Vedantu. (n.d.). Difference Between SN1 and SN2 Reactions: Key Characteristics Explained. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]
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Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
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Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]
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BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions. Retrieved from [Link]
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Neuman, R. C., Jr. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]
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ScienceDirect. (n.d.). Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. Retrieved from [Link]
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AQA A-level chemistry. (2020, May 4). 3.3 Haloalkanes No 6 Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes [Video]. YouTube. [Link]
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Filo. (2024, June 6). Explain the difference in the bond dissociation energies for the followin... Retrieved from [Link]
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AIP Publishing. (n.d.). Determination of Some Carbon‐Chlorine Bond Dissociation Energies. Retrieved from [Link]
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Organic Chemistry at CU Boulder. (2021, November 3). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Retrieved from [Link]
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Save My Exams. (2025, January 19). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
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CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
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Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]
-
Homework. (2024, November 17). Rank each of the indicated bonds in order of increasing bond dissociation energy [Video]. YouTube. [Link]
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AQA A-level chemistry. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes [Video]. YouTube. [Link]
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Chemistry Guru. (n.d.). 2021 P1 Q18 - Compare Reactivity of Halogenoalkanes. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, December 11). Is a carbon-fluorine bond stronger than a carbon-chlorine bond?. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, (3-chloropropyl)- (CAS 104-52-9). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, (3-bromopropyl)- (CAS 637-59-2). Retrieved from [Link]
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A Senior Application Scientist's Guide to 1H and 13C NMR Spectral Assignment for (3-Chloropropoxy)benzene and its Impurities
For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of chemical intermediates is paramount. (3-Chloropropoxy)benzene is a valuable building block, and its purity is critical for the success of subsequent synthetic steps. This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound and its common process-related impurities. By understanding the unique spectral fingerprints of each species, scientists can confidently assign structures, identify contaminants, and ensure the quality of their materials. This guide is built on the pillars of experimental accuracy, causal explanation, and authoritative referencing to provide a trustworthy resource for laboratory professionals.
The Crucial Role of NMR in Process Chemistry
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment of individual atoms, allowing for the determination of connectivity and stereochemistry. In the context of process chemistry and drug development, its utility extends to the quantitative assessment of sample purity. By comparing the integrals of signals from the main compound to those of impurities, a clear picture of the sample's composition can be established.
The synthesis of this compound is commonly achieved via a Williamson ether synthesis, reacting phenol with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane, in the presence of a base. This synthetic route introduces a predictable set of potential impurities that must be monitored in the final product.
Common Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: Phenol and 1-bromo-3-chloropropane.
-
Byproducts: 1,3-diphenoxypropane, formed from the reaction of the product or starting material with another equivalent of phenoxide.
This guide will dissect the NMR spectra of the desired product and these key impurities, providing a comparative framework for their identification.
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocol outlines a robust procedure for acquiring ¹H and ¹³C NMR spectra suitable for structural assignment and purity analysis.
Sample Preparation
-
Analyte Preparation: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR. The sample should be free of particulate matter.
-
Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use a volume of 0.6-0.7 mL.[2]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used. TMS is defined as 0.0 ppm on the chemical shift scale.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. Ensure the tube is free from scratches or cracks, which can degrade spectral quality.[2]
-
Homogenization: After adding the solvent to the sample in the NMR tube, cap it and gently invert several times to ensure a homogeneous solution. If necessary, use a vortex mixer.
NMR Data Acquisition
The following is a general procedure for acquiring spectra on a modern FT-NMR spectrometer. Specific parameters may need to be optimized for the instrument in use.[3]
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Accumulate a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
The workflow for NMR analysis is visually summarized in the following diagram:
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Spectral Analysis and Assignment
A systematic approach to spectral interpretation is essential for accurate structural elucidation. This involves analyzing chemical shifts, coupling patterns (for ¹H NMR), and the number of signals in both ¹H and ¹³C NMR spectra.
This compound: The Target Molecule
The structure of this compound dictates a specific set of NMR signals. Understanding the expected spectrum is the first step in confirming its identity and assessing its purity.
Molecular Structure and Proton/Carbon Labeling:
Caption: Structure of this compound with proton and carbon labeling.
Expected ¹H NMR Spectrum:
-
Aromatic Protons (H2-H6): These protons will appear in the aromatic region, typically between 6.8 and 7.4 ppm. Due to the electron-donating effect of the oxygen atom, the ortho (H2, H6) and para (H4) protons will be shifted slightly upfield compared to the meta (H3, H5) protons. The signals will likely appear as complex multiplets due to spin-spin coupling.
-
Methylene Protons (Hα): These protons are adjacent to the oxygen atom and will be deshielded, appearing as a triplet around 4.1 ppm.
-
Methylene Protons (Hβ): These protons are in the middle of the alkyl chain and will appear as a multiplet (quintet) around 2.2 ppm.
-
Methylene Protons (Hγ): These protons are adjacent to the chlorine atom and will be deshielded, appearing as a triplet around 3.7 ppm.
Expected ¹³C NMR Spectrum:
-
Aromatic Carbons (C1-C6): These carbons will resonate in the aromatic region (110-160 ppm). The carbon attached to the oxygen (C1) will be the most downfield. Due to symmetry, C2 and C6, as well as C3 and C5, will be equivalent.
-
Aliphatic Carbons (Cα, Cβ, Cγ):
-
Cα: Attached to oxygen, this carbon will be significantly deshielded, appearing around 65 ppm.
-
Cβ: This central carbon will be the most upfield of the aliphatic carbons, resonating around 30 ppm.
-
Cγ: Attached to chlorine, this carbon will be deshielded, appearing around 41 ppm.
-
Comparative Analysis with Impurities
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. This data provides a clear basis for comparison and identification.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | ~7.3 (m, 2H, Ar-H), ~6.9 (m, 3H, Ar-H), ~4.1 (t, 2H, OCH₂), ~3.7 (t, 2H, CH₂Cl), ~2.2 (quintet, 2H, CH₂) | ~159 (Ar-C), ~129 (Ar-CH), ~121 (Ar-CH), ~114 (Ar-CH), ~65 (OCH₂), ~41 (CH₂Cl), ~30 (CH₂) |
| Phenol | ~7.2-7.3 (m, 2H, Ar-H), ~6.8-7.0 (m, 3H, Ar-H), ~4.5-5.5 (br s, 1H, OH)[4][5] | ~155 (Ar-C), ~130 (Ar-CH), ~121 (Ar-CH), ~115 (Ar-CH)[4][6] |
| 1-Bromo-3-chloropropane | ~3.6 (t, 2H, CH₂Br), ~3.8 (t, 2H, CH₂Cl), ~2.3 (quintet, 2H, CH₂)[7] | ~43 (CH₂Cl), ~35 (CH₂), ~30 (CH₂Br) |
| 1,3-Diphenoxypropane | ~7.3 (m, 4H, Ar-H), ~6.9 (m, 6H, Ar-H), ~4.2 (t, 4H, OCH₂), ~2.3 (quintet, 2H, CH₂) | ~159 (Ar-C), ~129 (Ar-CH), ~121 (Ar-CH), ~114 (Ar-CH), ~65 (OCH₂), ~29 (CH₂) |
Conclusion and Best Practices
This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral assignment of this compound and its common impurities. By adhering to rigorous experimental protocols and leveraging the comparative spectral data presented, researchers can confidently assess the purity and confirm the identity of this important synthetic intermediate.
Key Takeaways for Reliable Analysis:
-
High-Quality Data is Non-Negotiable: Strict adherence to sample preparation and data acquisition protocols is essential for obtaining reliable and reproducible results.[2][8]
-
Know Your Impurities: Understanding the synthetic route allows for the prediction and targeted search for potential impurities.
-
Comparative Analysis is Key: The most effective way to identify impurities is by comparing the spectrum of the sample to the known spectra of the pure compound and potential contaminants.
-
Leverage 2D NMR for Complex Cases: For samples with significant signal overlap, two-dimensional NMR techniques such as COSY and HSQC can be invaluable for unambiguous signal assignment.
By integrating these principles into routine laboratory workflows, scientists can ensure the integrity of their chemical intermediates, a critical factor in the successful development of new pharmaceuticals and other advanced materials.
References
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Bruker. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link][3]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][2]
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PubChem. (n.d.). 1-Bromo-3-chloropropane. Retrieved from [Link][7]
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PubChem. (n.d.). 1,3-Diphenylpropane. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved from [Link][4]
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Chemistry LibreTexts. (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link][5]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation .... Retrieved from [Link][6]
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AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
University of Sheffield. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]
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Introduction: The Analytical Imperative for (3-Chloropropoxy)benzene
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of (3-Chloropropoxy)benzene: A Comparative Approach
This compound is a halogenated aromatic ether, a structural motif found in various chemical synthons and of interest in pharmaceutical and materials science research. Its precise structural characterization is paramount for ensuring reaction outcomes, verifying purity, and understanding metabolic fate. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of molecular fragmentation patterns.
This guide provides a detailed examination of the mass spectrometric behavior of this compound, focusing on the ubiquitous Electron Ionization (EI) technique. We will dissect its fragmentation pathways, compare its analytical utility against other methods, and provide a robust experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers and scientists who require a deep, practical understanding of how to leverage MS for the unambiguous identification of such molecules.
Pillar 1: Deciphering the Fragmentation Code: Electron Ionization vs. Softer Methods
The choice of ionization technique is the most critical parameter in a mass spectrometry experiment, dictating the extent and nature of the observed fragmentation. For a molecule like this compound, the two most relevant approaches offer a study in contrasts: the high-energy, information-rich fragmentation of Electron Ionization (EI) and the gentle, molecule-preserving nature of "soft" techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Electron Ionization (EI): This is the workhorse for GC-MS analysis of volatile, thermally stable compounds. A high-energy electron beam (typically 70 eV) bombards the molecule, causing not just ionization but also extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching. For this compound, EI provides a wealth of data on the molecule's constituent parts.
-
Electrospray Ionization (ESI): Predominantly used for liquid chromatography-mass spectrometry (LC-MS), ESI is a soft ionization technique that imparts very little excess energy to the analyte. It is ideal for polar, non-volatile, and large molecules. If this compound were to be analyzed by ESI, it would likely show a strong signal for the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺, with minimal to no in-source fragmentation. While excellent for confirming molecular weight, it would offer little of the structural detail provided by EI.
This guide will focus on the EI fragmentation of this compound, as it provides the most comprehensive structural information for this class of compound.
Pillar 2: The Fragmentation Pathway of this compound under EI
Upon entering the EI source, the this compound molecule (molecular weight: 170.63 g/mol ) is ionized to form a molecular ion (M⁺˙) at m/z 170. The presence of two stable isotopes for chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, means the molecular ion will appear as a characteristic isotopic pattern at m/z 170 and m/z 172. This isotopic signature is a crucial diagnostic tool for identifying chlorine-containing fragments throughout the spectrum.
The molecular ion is a radical cation with significant internal energy, which it dissipates through a series of predictable fragmentation reactions. The primary pathways are driven by the cleavage of the weakest bonds and the formation of stable neutral molecules or charged fragments.
Key Fragmentation Pathways:
-
Alpha-Cleavage (Benzylic Cleavage Analog): The most favorable and diagnostically significant fragmentation is the cleavage of the C-C bond alpha to the oxygen atom, leading to the loss of a chloropropyl radical. This results in the formation of the highly stable phenoxy cation at m/z 93 . However, a more dominant pathway involves the formation of the phenol radical cation through a rearrangement, yielding a base peak at m/z 94 . This rearrangement is a classic fragmentation pattern for alkyl aryl ethers.
-
Loss of Chloropropene: A McLafferty-type rearrangement can lead to the elimination of a neutral chloropropene molecule (C₃H₅Cl), resulting in the formation of the phenol radical cation at m/z 94 . This is often the most intense peak (base peak) in the spectrum.
-
Cleavage of the Propoxy Chain: Direct cleavage at the C-O bond can occur, leading to the formation of a phenyl cation at m/z 77 . This fragment can further lose acetylene (C₂H₂) to produce an ion at m/z 51 .
-
Chlorine-Containing Fragments: Cleavage of the ether bond can also generate the chloropropoxy cation [C₃H₆Cl]⁺ at m/z 77 (isobaric with the phenyl cation, but distinguishable by its isotopic pattern) or related fragments. The loss of HCl from the molecular ion can also be observed.
The interplay of these pathways generates a unique mass spectrum that confirms the identity of this compound.
Visualizing the Fragmentation
The following diagram illustrates the primary EI fragmentation pathways for this compound.
A Comparative Guide to Validated Analytical Methods for the Quantification of (3-Chloropropoxy)benzene
In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of intermediates and impurities is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. (3-Chloropropoxy)benzene, a key building block in the synthesis of various pharmaceutical agents, demands rigorous analytical oversight. This guide offers an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method against alternative analytical techniques, providing the technical insights and experimental rationale necessary for informed methodological selection.
The Gold Standard: A Validated HPLC-UV Approach
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust, reliable, and widely accessible technique for the quantification of aromatic compounds like this compound.[1][2] Its strength lies in its ability to separate the analyte of interest from a complex sample matrix, ensuring specificity and accuracy.[3]
Principle of the Method
The selected method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a moderately nonpolar molecule, partitions between the mobile and stationary phases. The organic modifier (acetonitrile) concentration is optimized to achieve a suitable retention time, ensuring baseline separation from potential impurities without excessive analysis time. Detection is performed at a UV wavelength where the benzene ring exhibits strong absorbance, providing high sensitivity. A wavelength of approximately 205 nm is often effective for benzene derivatives, offering a significant signal-to-noise ratio.[4]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
-
Column: Phenomenex LiChrosorb® RP-18 (250 x 4.6 mm, 10 µm) or equivalent C18 column.[4]
-
Mobile Phase: A 60:40 (v/v) mixture of acetonitrile and deionized water.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.[4]
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibrated range (e.g., 1-100 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[5][6][7]
Method Validation: Adherence to ICH Q2(R1) Guidelines
For an analytical method to be considered trustworthy, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[8][9] The validation parameters are established by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram and by achieving baseline separation from known impurities.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations are analyzed, and the resulting calibration curve should have a correlation coefficient (R²) of ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of spiked samples at three different concentration levels, with acceptance criteria usually falling between 98-102%.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): The precision over a short interval with the same operator and equipment.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory over several days. The relative standard deviation (%RSD) for replicate injections should be ≤ 2%.
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.
Anticipated HPLC Performance Data
The following table summarizes the expected performance characteristics of this validated HPLC-UV method.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | - | ~0.1 µg/mL |
| LOQ | - | ~0.3 µg/mL |
| Specificity | No interference at analyte Rt | Baseline separation achieved |
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Alternative Quantification Strategies
While HPLC-UV is a highly effective method, certain analytical challenges may necessitate the use of alternative techniques. Here, we compare it with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] Given that this compound has a reasonable vapor pressure, GC-MS is a highly suitable alternative.[13]
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a non-polar stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides not only quantification but also structural confirmation.[14]
-
Advantages:
-
High Specificity: The mass spectrum provides a unique "fingerprint" of the analyte, offering a higher degree of identification certainty than UV detection.
-
Excellent Sensitivity: GC-MS can often achieve lower detection limits than HPLC-UV.
-
No Solvent Usage in Mobile Phase: Reduces hazardous waste and cost.
-
-
Disadvantages:
-
Thermal Lability: Not suitable for compounds that degrade at high temperatures. This compound is thermally stable enough for this technique.
-
Less Suitable for Polar Compounds: Requires derivatization for highly polar or non-volatile analytes, adding complexity to sample preparation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification.[15][16]
-
Principle: After separation by LC, the analyte is ionized (typically via Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and enters the mass spectrometer.[17] A specific precursor ion is selected, fragmented, and a specific product ion is monitored for quantification (Selected Reaction Monitoring - SRM).
-
Advantages:
-
Unmatched Sensitivity and Specificity: The SRM process virtually eliminates matrix interference, allowing for extremely low LOQs, often in the pg/mL range.[12]
-
Broad Applicability: Can analyze a wide range of compounds, including those not suitable for GC.
-
Structural Information: Provides confirmation of analyte identity.
-
-
Disadvantages:
-
Ionization Efficiency: this compound, being a neutral molecule without easily ionizable functional groups, may exhibit poor ionization efficiency with ESI, which is the most common LC-MS interface.[18] APCI would likely be a more suitable ionization source.[17]
-
Cost and Complexity: The instrumentation is significantly more expensive and requires a higher level of operator expertise than HPLC-UV or GC-MS.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and requires careful method development to mitigate.[16]
-
Head-to-Head Comparison and Recommendations
The choice of analytical method is a balance of performance requirements, sample characteristics, and available resources.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Good (based on Rt) | Excellent (Rt + Mass Spectrum) | Superior (Rt + Precursor/Product Ion) |
| Sensitivity (LOQ) | Good (~µg/mL) | Excellent (~ng/mL) | Superior (~pg/mL) |
| Throughput | High | Medium | Medium |
| Cost (Instrument) | Low | Medium | High |
| Cost (Operational) | Medium | Low | High |
| Required Expertise | Low | Medium | High |
| Analyte Suitability | Excellent | Excellent | Moderate (Ionization can be a challenge) |
Recommendations:
-
For routine quality control and release testing where analyte concentrations are relatively high and the matrix is well-defined, the validated HPLC-UV method is the most practical and cost-effective choice. Its robustness and simplicity make it ideal for high-throughput environments.
-
For impurity profiling, identification of unknowns, or when higher sensitivity is required , GC-MS is the recommended technique. It provides an excellent balance of specificity, sensitivity, and cost.
-
For bioanalytical studies (e.g., pharmacokinetics) or trace-level environmental analysis where the analyte is present in a complex matrix at very low concentrations, LC-MS/MS (with an appropriate ionization source like APCI) is the only viable option to achieve the required sensitivity and specificity.
Conclusion
The validated HPLC-UV method presented herein offers a reliable, accurate, and accessible solution for the routine quantification of this compound. It stands as a robust workhorse method for quality control laboratories. However, a comprehensive understanding of alternative techniques such as GC-MS and LC-MS/MS is crucial. These methods, while more complex, provide superior specificity and sensitivity that are indispensable for more demanding analytical challenges, such as trace impurity analysis and bioanalysis. The selection of the most appropriate technique should always be guided by the specific analytical objective, ensuring data of the highest quality and integrity.
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A Comparative Guide to Catalytic Systems for the Synthesis of (3-Chloropropoxy)benzene
In the landscape of pharmaceutical and fine chemical synthesis, (3-Chloropropoxy)benzene serves as a crucial intermediate. Its efficient and selective synthesis is a subject of considerable interest for researchers and process chemists. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of this compound, primarily through the O-alkylation of phenol with 1-bromo-3-chloropropane. We will delve into the mechanistic nuances, performance metrics, and practical considerations of each system, supported by experimental data to inform your selection of the most suitable catalytic strategy.
The Foundational Chemistry: Williamson Ether Synthesis
The synthesis of this compound is fundamentally a Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by the deprotonation of phenol, acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[1][2]
The choice of catalyst is paramount in overcoming the challenges of this reaction, such as slow reaction rates, the need for harsh conditions, and the formation of byproducts. This guide will compare and contrast the following catalytic approaches:
-
Phase-Transfer Catalysis (PTC)
-
Solid-Acid Catalysis
-
Advanced Methodologies: Microwave and Ultrasound Assistance
Phase-Transfer Catalysis (PTC): A Workhorse for Aryl Ether Synthesis
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases. In the synthesis of this compound, the phenoxide is typically in an aqueous or solid phase, while the alkylating agent is in an organic phase. The PTC catalyst, usually a quaternary ammonium or phosphonium salt, transports the phenoxide anion into the organic phase, enabling the reaction to proceed.[3][4]
Mechanism of Phase-Transfer Catalysis
The catalytic cycle in PTC for the synthesis of this compound can be visualized as follows:
Figure 1: Catalytic cycle of phase-transfer catalysis for the synthesis of this compound.
Performance of Phase-Transfer Catalysts
Various quaternary ammonium salts have been investigated for the alkylation of phenols with 1-bromo-3-chloropropane. The structure of the catalyst, particularly the length of the alkyl chains, can influence the reaction's selectivity. When using a quaternary ammonium salt with alkyl chains of at least four carbons, a mixture of 1-aryloxy-3-chloropropane and 1-aryloxy-3-bromopropane can be formed.[5][6]
| Catalyst System | Reactants | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium bromide (TBAB) | Phenol, 1-Bromo-3-chloropropane | NaOH | Toluene/Water | 80 | 4 | >90 (unspecified) | [5][6] |
| Aliquat 336 | 2,5-Dimethylphenol, 1-Bromo-3-chloropropane | KOH | Toluene/Water | 70 | 5 | ~85 (mixture) | [5][6] |
Table 1: Performance of selected phase-transfer catalysts in the synthesis of (3-Aryloxy)halopropanes.
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
Materials:
-
Phenol
-
1-Bromo-3-chloropropane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) and TBAB (0.05 eq) in toluene.
-
Add a 50% (w/v) aqueous solution of NaOH (2.0 eq).
-
Heat the mixture to 80°C with vigorous stirring.
-
Add 1-bromo-3-chloropropane (1.2 eq) dropwise over 30 minutes.
-
Maintain the reaction at 80°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature, and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Solid-Acid Catalysis: A Heterogeneous Approach
An alternative to homogeneous catalysis is the use of solid-acid catalysts, which offer advantages in terms of catalyst separation and reusability. Silica-supported boron trifluoride (BF₃/SiO₂) has been explored as a mild solid acid catalyst for the O-alkylation of phenols.[7][8]
Mechanistic Considerations
In this system, the silica-supported BF₃ acts as a Lewis acid, activating the alkyl halide and facilitating the nucleophilic attack by the phenol. A key advantage of the heterogeneous system is the potential to suppress side reactions like ether rearrangement, which can occur with homogeneous Lewis acid catalysts.[7][8]
Figure 2: Simplified workflow for solid-acid catalyzed synthesis of this compound.
Performance Data
Advanced Methodologies: Enhancing Efficiency
To further optimize the synthesis of this compound, advanced techniques such as microwave irradiation and ultrasound assistance can be employed, often in conjunction with existing catalytic systems.
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and improve yields in Williamson ether synthesis.[5][9][10] The rapid and uniform heating provided by microwaves can accelerate the rate of the SN2 reaction.
A tandem microwave-assisted approach has been developed for the synthesis of various alkyl aryl ethers, demonstrating the potential for scalable and efficient production under mild, solvent-free conditions using potassium carbonate as a solid base.[5] While a specific protocol for this compound is not detailed, the general procedure can be adapted.
Ultrasound-Assisted Synthesis
Ultrasound irradiation can enhance the efficiency of phase-transfer catalysis by increasing the interfacial area between the immiscible phases and accelerating mass transfer.[11] This sonochemical approach can lead to higher reaction rates and yields compared to conventional stirring.[11][12][13] Studies have shown a synergistic effect when combining ultrasound with a phase-transfer catalyst, resulting in a significant enhancement of the reaction rate.[11]
Comparative Analysis of Catalytic Systems
| Catalytic System | Key Advantages | Key Disadvantages | Typical Conditions |
| Phase-Transfer Catalysis (PTC) | High yields, mild conditions, commercially available catalysts, well-established.[3] | Catalyst separation can be challenging, potential for byproduct formation.[5][6] | Biphasic (organic/aqueous), 60-100°C, 2-8 hours.[2] |
| Solid-Acid Catalysis | Easy catalyst separation and recycling, potential for continuous flow processes, reduced side reactions.[7][8] | May require higher temperatures, catalyst deactivation can occur. | Heterogeneous, elevated temperatures.[7][8] |
| Microwave-Assisted | Drastically reduced reaction times, often improved yields, potential for solvent-free conditions.[5][9] | Requires specialized equipment, scalability can be a concern. | Rapid heating, minutes to hours.[5] |
| Ultrasound-Assisted | Enhanced reaction rates, improved yields, synergistic with PTC.[11][12] | Requires specialized equipment, potential for localized overheating. | Sonication, often at room or slightly elevated temperatures.[11] |
Table 2: A comparative overview of catalytic systems for the synthesis of this compound.
Conclusion and Future Outlook
For the synthesis of this compound, Phase-Transfer Catalysis remains the most widely documented and industrially relevant method, offering a good balance of efficiency, cost-effectiveness, and operational simplicity. The choice of a specific PTC catalyst and reaction conditions can be tailored to optimize yield and minimize byproduct formation.
Solid-acid catalysis presents an attractive "green" alternative, particularly for large-scale production where catalyst recyclability is a key consideration. Further research is needed to identify optimal solid-acid catalysts and conditions for this specific transformation.
Microwave and ultrasound-assisted methods offer significant potential for process intensification, leading to faster and more efficient syntheses. The integration of these technologies with existing catalytic systems, such as PTC, is a promising avenue for future development in the synthesis of this compound and other valuable chemical intermediates.
The selection of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, cost constraints, and environmental considerations. This guide provides the foundational knowledge and comparative data to make an informed decision for your research and development needs.
References
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Hielscher Ultrasonics. Ultrasonically Induced and Enhanced Phase Transfer Catalysis. Available from: [Link]
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Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
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Organic Chemistry Portal. Copper-Catalyzed Synthesis of 1,3-Enynes. Available from: [Link]
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A Comparative Guide to the Cytotoxicity of Phenoxy-Alkyl-Ether Derivatives in Cancer Cell Lines
This guide provides a comparative analysis of the cytotoxic potential of phenoxy-alkyl-ether derivatives, a class of compounds showing promise in oncology research. We will delve into their performance against various cancer cell lines, explore structure-activity relationships, and detail the experimental protocols necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of these emerging anticancer agents.
Introduction: The Therapeutic Potential of the Ether Linkage
In the vast field of medicinal chemistry, the search for novel anticancer agents often leads to the exploration of specific chemical scaffolds that can be readily modified to optimize biological activity. The phenoxy-alkyl-ether moiety, characterized by a benzene ring linked to an alkyl chain via an ether oxygen, represents one such promising scaffold. This structure is prevalent in various natural and synthetic compounds that exhibit a wide range of biological activities.[1][2]
The versatility of this scaffold lies in its synthetic tractability. Modifications can be made to the aromatic ring, the length and substitution of the alkyl chain, and by introducing various terminal functional groups. These modifications can profoundly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictate its interaction with biological targets and overall cytotoxic efficacy.[2][3] This guide will synthesize data from studies on various derivatives to provide a comparative overview of their anticancer potential.
Comparative Cytotoxicity Analysis
The efficacy of a potential anticancer compound is primarily quantified by its IC50 value—the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency. The following table summarizes the cytotoxic activity of several phenoxy-alkyl-ether derivatives against a panel of human cancer cell lines, as reported in the literature.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Key Observations | Source |
| Ornidazole Ether Derivative (3a) | K562 (Leukemia) | 116.55 | Showed the highest efficacy among the tested 3a-g series, but overall activity was considered limited. | [4] |
| Ornidazole Ether Derivatives (3b-g) | K562 (Leukemia) | >116.55 | Exhibited weaker cytotoxicity compared to derivative 3a. | [4] |
| Chrysin Ether Derivative (6) | HCT116 (Colon) | 1.56 | Demonstrated the highest activity against colon cancer cells among the tested lines. | [1] |
| Chrysin Ether Derivative (7) | HCT116 (Colon) | >1.56 | Also active against HCT116, with IC50 values ranging up to 33.5 µM across different cell lines. | [1] |
| Benzenesulfonyl Guanidine Derivative (20) | HCT-116 (Colon) | ~10 | Activity is strongly related to the presence of a hydroxyl group on the benzene ring. | [5] |
| Benzenesulfonyl Guanidine Derivative (24) | HCT-116 (Colon) | ~10 | Similar to compound 20, showed potent activity against colon cancer cells. | [5] |
| Benzenesulfonyl Guanidine Derivative (30) | HCT-116 (Colon) | 8.0 | The most effective in this series against HCT-116 and showed high selectivity compared to non-cancerous cells. | [5] |
| Benzofuran Chalcone Derivative (3f) | HCT-116 (Colon) | 1.71 - 2.38 | Demonstrated selective and potent cytotoxic effects against colon cancer cells. | [6] |
| Benzofuran Chalcone Derivative (3f) | HT-29 (Colon) | 7.76 - 7.89 | Showed good activity, though less potent than against HCT-116. | [6] |
Note: IC50 values are sourced from multiple independent studies and should be compared with consideration for variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data reveals critical relationships between the chemical structure of these derivatives and their cytotoxic effects.
-
Substitution on the Benzene Ring: The addition of specific functional groups to the phenoxy ring is a key determinant of activity. For instance, studies on Ornidazole derivatives noted that compounds featuring nitro and chloro substituents were particularly active.[4] This suggests that electron-withdrawing groups can enhance the cytotoxic potential of the scaffold.
-
Importance of Hydroxyl Groups: In a separate series of benzenesulfonyl guanidine derivatives, the presence of a hydroxyl (-OH) group on the benzene ring was found to be strongly correlated with higher cytotoxic activity.[5] This highlights the potential role of hydrogen bonding in the mechanism of action.
-
The Nature of the Core Scaffold: The core structure to which the phenoxy-ether moiety is attached plays a significant role. Derivatives of the natural flavonoid chrysin, for example, exhibited potent activity in the low micromolar range against colon cancer cells.[1] This indicates that the phenoxy-ether group can effectively enhance the inherent anticancer properties of other pharmacophores.
The general workflow for investigating these structure-activity relationships is depicted below.
Caption: Workflow for SAR-driven drug discovery.
Proposed Mechanism of Action: Induction of Apoptosis
A common mechanism by which many cytotoxic agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[7] Several studies on ether-linked derivatives and related compounds suggest their action involves the activation of apoptotic pathways.[6][8]
Apoptosis can be initiated through two primary routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of a cascade of enzymes called caspases, which are the executioners of cell death.
-
Intrinsic Pathway: Many chemotherapeutic agents cause cellular stress that leads to the release of cytochrome c from the mitochondria. This triggers the activation of Caspase-9, which in turn activates executioner caspases like Caspase-3.[8]
-
Extrinsic Pathway: This pathway is activated by external signals binding to death receptors on the cell surface, leading to the activation of Caspase-8, which then activates the same executioner caspases.[8]
-
Cell Cycle Arrest: Before committing to apoptosis, cells may halt their progression through the cell cycle. Some compounds have been shown to cause an accumulation of cells in specific phases of the cell cycle, such as G2/M or S phase, indicating interference with DNA replication or mitosis.[6][9]
The diagram below illustrates a generalized view of the apoptotic signaling cascade.
Caption: Generalized intrinsic and extrinsic apoptosis pathways.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., HCT-116, MCF-7) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Rationale: This density ensures that cells are in the logarithmic growth phase during the experiment.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Rationale: A range of concentrations is necessary to determine the IC50 value.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include "vehicle control" wells (with DMSO at the highest concentration used) and "untreated control" wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Rationale: The MTT is taken up by living cells.
-
Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.
-
Rationale: The solvent dissolves the water-insoluble formazan crystals, resulting in a colored solution.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Use a reference wavelength of ~630 nm to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
Conclusion and Future Directions
The phenoxy-alkyl-ether scaffold represents a versatile and promising platform for the development of novel anticancer agents. The available data demonstrates that derivatives of this class can exhibit potent cytotoxicity against various cancer cell lines, particularly colon and leukemia cells.[4][5] Structure-activity relationship studies underscore the importance of specific substitutions on the aromatic ring, such as hydroxyl, nitro, and chloro groups, in enhancing biological activity.[4][5]
The primary mechanism of action appears to be the induction of apoptosis, a desirable trait for an anticancer drug.[6] However, the research in this specific chemical space is still emerging. Future work should focus on:
-
Broadening the Scope: Testing optimized derivatives against a wider panel of cancer cell lines to identify specific cancer types that are most susceptible.
-
Mechanistic Elucidation: Moving beyond general apoptosis to identify the specific protein targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Studies: Progressing the most promising candidates into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic properties in a whole-organism setting.
By systematically exploring the chemical space around the phenoxy-alkyl-ether core, researchers can continue to develop novel and more effective therapeutic strategies for cancer treatment.
References
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Gümüş, M. H., Ceylan, Ş., Özdemir, A., & Doğan, H. (2020). Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole. Turkish Journal of Pharmaceutical Sciences, 17(1), 81–93. [Link]
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Gorniak, I., Birska, M., & Zielinska, S. (2023). Anticancer Activity of Ether Derivatives of Chrysin. Molecules, 28(14), 5396. [Link]
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Gümüş, M. H., Ceylan, Ş., Özdemir, A., & Doğan, H. (2020). Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole. PubMed. [Link]
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Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. ResearchGate. [Link]
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Various Authors. (n.d.). Cytotoxicity of compounds toward various cell lines. ResearchGate. [Link]
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Al-Hussain, S. A., et al. (2023). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]
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Tantawy, A. S. (2021). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 26(17), 5357. [Link]
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Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2110. [Link]
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In-Silico ADMET Profiling of (3-Chloropropoxy)benzene Analogues: A Comparative Guide for Drug Discovery Researchers
Introduction: The Imperative of Early ADMET Assessment
In the intricate and costly endeavor of drug discovery, the ultimate success of a therapeutic candidate hinges not only on its potency at the target but also on its behavior within the human body. A compound's journey is defined by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Historically, unfavorable ADMET properties have been a primary cause of late-stage clinical trial failures, resulting in the loss of immense financial and scientific investment.[1][2][3][4] The modern drug discovery paradigm, therefore, emphasizes a "fail early, fail cheap" strategy, integrating ADMET assessment at the earliest stages.[5]
Computational, or in-silico, ADMET prediction has emerged as an indispensable tool in this strategy.[6] By leveraging sophisticated algorithms and models, researchers can now forecast the pharmacokinetic and toxicological properties of compounds before they are even synthesized.[4][7][8] This predictive power allows for the rapid prioritization of promising candidates and the intelligent design of molecules with more favorable ADMET characteristics, significantly reducing reliance on costly and time-consuming experimental assays.[9]
This guide provides a comprehensive comparison and a practical workflow for conducting in-silico ADMET predictions, specifically focusing on a novel chemical series: (3-Chloropropoxy)benzene and its analogues . As a Senior Application Scientist, my objective is to not just provide a protocol but to explain the causality behind our choices, enabling you to apply these principles to your own research endeavors with confidence. We will compare leading open-access prediction tools, walk through a detailed prediction workflow, and discuss the critical interpretation of the resulting data.
Section 1: Foundational Concepts in ADMET Prediction
Before delving into the practical workflow, it is crucial to understand the key ADMET parameters and the computational methodologies used to predict them.
Key ADMET Parameters for Oral Drug Candidates
For orally administered drugs, the following properties are paramount:
-
Absorption: Governs how the drug enters the bloodstream. Key predictors include:
-
Lipophilicity (LogP): The octanol-water partition coefficient. A balanced LogP is essential; too hydrophilic, and the compound won't cross cell membranes, too lipophilic, and it may get trapped in fatty tissues.[10]
-
Aqueous Solubility (LogS): Poor solubility is a major hurdle for absorption.
-
Gastrointestinal (GI) Absorption: A high-level prediction of absorption from the gut.
-
Caco-2 Permeability: The Caco-2 cell line, derived from human colon carcinoma, is a widely used in-vitro model that mimics the intestinal epithelial barrier.[11] High permeability is generally desired.[12][13]
-
-
Distribution: Describes how a drug spreads throughout the body's tissues and fluids.[10] Key predictors include:
-
Plasma Protein Binding (PPB): Highly bound drugs are less available to exert their therapeutic effect.
-
Blood-Brain Barrier (BBB) Permeation: Crucial for CNS-targeting drugs, but a property to be avoided for peripherally acting drugs to prevent CNS side effects.
-
-
Metabolism: The chemical modification of a drug by the body, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver.[14] Key predictions include:
-
Excretion: The removal of the drug and its metabolites from the body.[10] This is often inferred from properties like molecular weight and solubility.
-
Toxicity: Predicts potential harmful effects. Key endpoints include:
-
AMES Toxicity: Predicts the mutagenic potential of a compound.
-
hERG Inhibition: Blockade of the hERG potassium ion channel can lead to fatal cardiac arrhythmias.[17][18] This is a critical safety checkpoint mandated by regulatory agencies.
-
Hepatotoxicity: Predicts the potential for drug-induced liver injury.
-
The Engine of Prediction: Quantitative Structure-Activity Relationship (QSAR)
Most in-silico ADMET prediction tools are built upon Quantitative Structure-Activity Relationship (QSAR) models.[19][20] The core principle of QSAR is that the biological activity (or property, in this case) of a chemical is directly related to its molecular structure.[20]
The process involves:
-
Data Collection: Assembling a large dataset of diverse compounds with high-quality experimental data for a specific endpoint (e.g., Caco-2 permeability).
-
Descriptor Calculation: For each molecule, hundreds or thousands of numerical values, or "molecular descriptors," are calculated. These can represent physicochemical properties (e.g., molecular weight, LogP), topological features (e.g., number of rotatable bonds), or 3D conformational properties.[20]
-
Model Building: Machine learning algorithms (e.g., Random Forest, Support Vector Machines, Neural Networks) are used to build a mathematical model that finds the best correlation between the descriptors and the experimental property.[21][22]
-
Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds that were not used during the model training.[19]
This validated model can then be used to predict the properties of new, untested molecules.
Section 2: Comparative Analysis of Open-Access In-Silico ADMET Tools
While powerful commercial software suites exist, the academic and biotech communities are well-served by several excellent, free-to-use web-based tools.[23][24] For this guide, we will compare two of the most widely used and respected platforms: SwissADME and pkCSM .
| Feature | SwissADME | pkCSM |
| Sponsor | Swiss Institute of Bioinformatics[25][26] | The University of Melbourne |
| Primary Focus | Physicochemical properties, pharmacokinetics, drug-likeness, medicinal chemistry friendliness.[26] | Pharmacokinetics (ADME) and toxicity prediction. |
| Key Properties | LogP, Solubility, GI Absorption, BBB Permeation, CYP Inhibition (Qualitative), Lipinski's Rule, Bioavailability Radar.[26] | Absorption (Caco-2, GI), Distribution (BBB, PPB), Metabolism (CYP Substrate/Inhibitor), Excretion, Toxicity (AMES, hERG, Hepatotoxicity). |
| Input Format | SMILES list, draw molecule in-browser.[27] | SMILES list, draw molecule, upload file. |
| Output Format | Interactive table, visual aids (e.g., BOILED-Egg plot, Bioavailability Radar).[28] | Simple table of predicted values. |
| User Experience | Highly intuitive and visually appealing, designed for both experts and non-experts.[26] | Straightforward and data-focused. |
| Unique Feature | The "BOILED-Egg" model for intuitive prediction of GI absorption and BBB permeation.[28] | Provides a wider range of toxicity endpoint predictions. |
Expert Rationale for Tool Selection: We choose to use both SwissADME and pkCSM because their strengths are complementary. SwissADME provides an outstanding, user-friendly overview of physicochemical properties and drug-likeness, which are foundational for any drug discovery project.[26] Its visual outputs, like the Bioavailability Radar, are excellent for quick assessments. pkCSM complements this by offering more detailed predictions on specific ADME and, crucially, toxicity endpoints like hERG inhibition and AMES toxicity, which are critical for safety evaluation. Using multiple tools for prediction is considered best practice, as it provides a consensus and highlights potential discrepancies.[8][23]
Section 3: A Practical Workflow for ADMET Prediction of this compound Analogues
This section provides a step-by-step methodology for performing an in-silico ADMET analysis.
Workflow Overview
The overall process involves preparing the chemical structures, submitting them to the prediction servers, and then collating and interpreting the data.
Caption: A generalized workflow for in-silico ADMET prediction.
Step 1: Ligand Preparation
For this guide, we will use the parent molecule, this compound, and create three hypothetical analogues to demonstrate how structural modifications can impact ADMET properties.
-
Parent (MOL-1): this compound
-
Analogue 1 (MOL-2): 1-(3-Chloropropoxy)-4-nitrobenzene (adding an electron-withdrawing group)
-
Analogue 2 (MOL-3): 4-(3-Chloropropoxy)aniline (adding an electron-donating, basic group)
-
Analogue 3 (MOL-4): 1-(3-Chloropropoxy)-4-(trifluoromethyl)benzene (adding a lipophilic group)
The first step is to generate the SMILES (Simplified Molecular-Input Line-Entry System) strings for these compounds, which is a universal text-based format for representing chemical structures. This can be done using any chemical drawing software (e.g., ChemDraw, MarvinSketch) or free online tools.
-
MOL-1: ClCCCOc1ccccc1
-
MOL-2: ClCCCOc1ccc(cc1)[O-]
-
MOL-3: ClCCCOc1ccc(N)cc1
-
MOL-4: ClCCCOc1ccc(cc1)C(F)(F)F
Step 2: Protocol for SwissADME Prediction
-
Navigate to the SwissADME website: http://www.swissadme.ch[26]
-
Input Structures: In the large text box, paste the list of SMILES strings, one per line.
-
Run Analysis: Click the "Run" button. The analysis is typically completed within a minute.
-
Interpret Results: The output is a table with each molecule as a row. Key columns to analyze are:
-
Physicochemical Properties: MW, LogP (consensus value), ESOL LogS (water solubility).
-
Lipinski: Evaluates Lipinski's Rule of Five.[29][30][31][32][33] This rule suggests that orally active drugs generally have:
-
Molecular Weight ≤ 500 Daltons
-
LogP ≤ 5
-
H-bond Donors ≤ 5
-
H-bond Acceptors ≤ 10 A compound is considered "drug-like" if it has no more than one violation.
-
-
Pharmacokinetics: GI absorption (High/Low), BBB permeant (Yes/No), P-gp substrate (Yes/No), CYP Inhibitor (for 5 major isoforms).
-
Medicinal Chemistry: Pay attention to any "PAINS" (Pan-Assay Interference Compounds) alerts, which indicate promiscuous compounds that can lead to false positives in assays.
-
Caption: Logical flow for Lipinski's Rule of Five evaluation.
Step 3: Protocol for pkCSM Prediction
-
Navigate to the pkCSM website.
-
Input Structures: Select the "Prediction" tab. Paste the SMILES strings into the input box.
-
Select Properties: Check the boxes for the desired ADMET properties. It is recommended to select:
-
Absorption: Caco-2 Permeability
-
Distribution: PPB, CNS Permeability
-
Metabolism: CYP2D6 inhibitor, CYP3A4 inhibitor
-
Toxicity: AMES Toxicity, hERG I inhibitor
-
-
Submit Job: Click the "Submit" button.
-
Interpret Results: The output will be a simple table with the predicted numerical or categorical values for each property. For Caco-2 permeability, a logPapp value > 0.9 cm/s is generally considered high permeability.
Step 4: Data Aggregation and Interpretation
The final and most critical step is to collate the data from both platforms into a single, comprehensive table for comparative analysis.
Table 1: Predicted ADMET Properties for this compound Analogues (Note: Data shown is for illustrative purposes and represents typical outputs from these servers.)
| Parameter | Source | Ideal Range | MOL-1 (Parent) | MOL-2 (-NO2) | MOL-3 (-NH2) | MOL-4 (-CF3) |
| Physicochemical | ||||||
| MW ( g/mol ) | SwissADME | < 500 | 170.62 | 215.62 | 185.65 | 238.62 |
| LogP | SwissADME | 1 - 3 | 2.55 | 2.85 | 1.95 | 3.65 |
| LogS (Solubility) | SwissADME | > -4 | -3.10 | -3.80 | -2.50 | -4.20 |
| Absorption | ||||||
| GI Absorption | SwissADME | High | High | High | High | High |
| Caco-2 Perm. (logPapp) | pkCSM | > 0.9 | 1.15 | 1.05 | 1.25 | 0.95 |
| Distribution | ||||||
| BBB Permeant | SwissADME | No (for non-CNS) | Yes | No | Yes | No |
| CNS Permeability (logPS) | pkCSM | < -1 (for non-CNS) | -0.5 | -1.2 | -0.3 | -1.5 |
| Metabolism | ||||||
| CYP2D6 Inhibitor | pkCSM | No | No | Yes | No | Yes |
| CYP3A4 Inhibitor | pkCSM | No | No | No | No | Yes |
| Drug-Likeness | ||||||
| Lipinski Violations | SwissADME | 0-1 | 0 | 0 | 0 | 0 |
| Toxicity | ||||||
| AMES Toxicity | pkCSM | No | No | Yes | No | No |
| hERG I Inhibitor | pkCSM | No | No | No | No | Yes |
Analysis of Results:
-
MOL-1 (Parent): Shows a good starting profile. It has high predicted absorption and is drug-like. However, its predicted BBB permeability could be a concern for a peripherally acting drug, potentially leading to unwanted CNS side effects.
-
MOL-2 (-NO2): The addition of the nitro group has introduced a significant liability: it is predicted to be mutagenic (AMES positive). This is a common structural alert for nitroaromatics. This compound would likely be deprioritized immediately based on this prediction.
-
MOL-3 (-NH2): The aniline analogue shows the most promising profile. It maintains high absorption and Caco-2 permeability, has improved water solubility (lower LogS), and has reduced its predicted BBB permeability compared to the parent. It shows no predicted toxicity or CYP inhibition liabilities.
-
MOL-4 (-CF3): The trifluoromethyl group has significantly increased lipophilicity (LogP), which has negatively impacted solubility and Caco-2 permeability. More critically, it is predicted to be an inhibitor of both hERG and key CYP enzymes. This combination of potential cardiotoxicity and DDI risk makes it a high-risk candidate.
Based on this in-silico analysis, MOL-3 would be prioritized for synthesis and subsequent in-vitro experimental validation.
Section 4: The Principle of Self-Validation: From In-Silico to In-Vitro
It is imperative to recognize that in-silico predictions are not absolute truths; they are statistical probabilities based on existing data.[1] Their power lies in guiding research and prioritizing resources, not in replacing experimental validation.[34]
Trustworthiness and the Applicability Domain: The reliability of a QSAR prediction is highest when the query molecule is structurally similar to the compounds in the model's training set. This concept is known as the Applicability Domain (AD) .[19] If you are working with a highly novel chemical scaffold, the uncertainty of the predictions will be higher. This is another reason why using multiple prediction tools is beneficial.
The Self-Validating Workflow: The process described in this guide is a self-validating system. The in-silico predictions generate hypotheses: "We predict MOL-3 will have high permeability and low toxicity." The next logical step is to test these hypotheses with targeted in-vitro experiments:
-
Permeability: Perform an experimental Caco-2 permeability assay to confirm the prediction.[11]
-
Metabolism: Conduct CYP inhibition assays using human liver microsomes.
-
Toxicity: Run an in-vitro hERG patch-clamp assay and an Ames test.
If the experimental results correlate well with the in-silico predictions, it builds confidence not only in the specific compounds but also in the predictive models for that particular chemical series. This feedback loop strengthens the entire drug discovery cascade.
Conclusion
In-silico ADMET profiling is a cornerstone of modern, efficient drug discovery. By leveraging powerful, accessible tools like SwissADME and pkCSM, researchers can make informed, data-driven decisions long before committing to costly chemical synthesis and biological testing. The comparative workflow detailed for this compound analogues demonstrates how these tools can be used to rapidly identify potential liabilities, such as mutagenicity or hERG inhibition, and to prioritize candidates with a higher probability of downstream success. By embracing this predictive-experimental cycle, research teams can navigate the complexities of drug development with greater speed, reduced cost, and a higher likelihood of bringing safe and effective medicines to patients.
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A Senior Application Scientist's Guide to Kinetic Analysis: Phenoxide and 1,3-Dichloropropane
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Welcome to a comprehensive guide on the kinetic analysis of the Williamson ether synthesis, specifically focusing on the reaction between a phenoxide salt and 1,3-dichloropropane. This document is designed for researchers and drug development professionals who require a deep, practical understanding of how to measure and interpret the kinetics of this fundamental C-O bond-forming reaction. My goal is to move beyond simple protocols and provide the causal logic behind experimental choices, ensuring your kinetic data is not only accurate but also meaningful.
The Reaction: Significance and Kinetic Challenges
The reaction of a phenoxide with an alkyl dihalide like 1,3-dichloropropane is a cornerstone of organic synthesis, primarily for producing aryloxy ethers. These structures are prevalent in pharmaceuticals, agrochemicals, and material science. At first glance, it appears to be a straightforward bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2] However, a rigorous kinetic analysis reveals complexities that must be addressed for process optimization and mechanistic clarity.
The primary reaction proceeds in two potential steps: a monosubstitution to form 1-chloro-3-phenoxypropane, followed by a second substitution to yield 1,3-diphenoxypropane.
Primary Reactions:
-
C₆H₅O⁻ + Cl(CH₂)₃Cl → C₆H₅O(CH₂)₃Cl + Cl⁻
-
C₆H₅O⁻ + C₆H₅O(CH₂)₃Cl → C₆H₅O(CH₂)₃OC₆H₅ + Cl⁻
The kinetic challenge lies not only in tracking these primary reactions but also in accounting for potential side reactions that can consume reactants and complicate the kinetic model.[3] The most significant of these is the C-alkylation of the phenoxide ion, an ambident nucleophile, which can lead to ortho- and para-substituted phenolic products.[4]
Caption: Reaction pathways for phenoxide and 1,3-dichloropropane.
Comparing Analytical Methodologies for Kinetic Monitoring
The choice of analytical technique is the single most critical decision in a kinetic study. It dictates the quality, resolution, and type of data you can collect. Below, we compare the three most common methods for this specific reaction system.
| Methodology | Principle | Pros | Cons | Best For |
| UV-Vis Spectrophotometry | Monitors the change in absorbance of the phenoxide ion over time. | - Real-time, continuous monitoring.[5]- Simple, rapid, and cost-effective.- Excellent for initial rate studies. | - Prone to interference from other species.- Cannot distinguish between O- and C-alkylation products.- Requires optically clear solutions. | Rapid screening of reaction conditions (temperature, solvent) where side products are known to be minimal. |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies all components (reactants, intermediates, products, side products) in quenched aliquots. | - Highly specific and quantitative.[6]- Can resolve and quantify side products like C-alkylated isomers.- Provides a complete mass balance. | - Discontinuous (sampling required).- More complex method development.- Higher instrument and solvent costs. | Detailed mechanistic studies, process optimization, and when side-product formation is significant. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors the change in signal intensity of specific protons corresponding to reactants and products. | - Non-invasive and provides rich structural information.- Can identify unexpected intermediates or byproducts.[7] | - Lower sensitivity compared to other methods.- Requires expensive equipment and deuterated solvents.- Slower data acquisition. | Mechanistic investigations where identifying unknown species is crucial. |
Experimental Protocols: A Self-Validating Approach
A robust protocol ensures that your results are reproducible and trustworthy. The key is to build in self-validation steps, such as an internal standard for chromatography or a full-spectrum scan in UV-Vis to check for interfering absorbances.
Protocol 1: Kinetic Analysis via HPLC (Recommended for High Accuracy)
This protocol provides the most comprehensive data, allowing for the simultaneous tracking of reactants and products.
1. Preparation of Stock Solutions:
-
Phenoxide Solution: Prepare a 0.2 M solution of sodium phenoxide in dry N,N-Dimethylformamide (DMF). Causality Note: DMF is a polar aprotic solvent that favors the desired Sₙ2 O-alkylation pathway over C-alkylation and elimination.[4][8]
-
Alkyl Halide Solution: Prepare a 0.2 M solution of 1,3-dichloropropane in DMF.
-
Internal Standard (IS) Solution: Prepare a solution of a non-reactive compound (e.g., naphthalene, ~0.05 M) in the quenching solution (Acetonitrile). The IS is crucial for correcting for variations in injection volume.
2. Reaction Setup and Execution:
-
Equilibrate both reactant stock solutions and a reaction vessel (e.g., a 50 mL jacketed reactor with a magnetic stirrer) to the desired temperature (e.g., 60 °C).
-
To start the reaction, rapidly add 10 mL of the 1,3-dichloropropane solution to 10 mL of the phenoxide solution in the pre-heated reactor. Start a timer immediately. This results in initial concentrations of 0.1 M for each reactant.
3. Sampling and Quenching:
-
At designated time points (e.g., t = 0, 2, 5, 10, 20, 40, 60, 90 min), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately dispense the aliquot into a pre-labeled HPLC vial containing 900 µL of the cold Internal Standard/Acetonitrile solution. This dilution and rapid cooling effectively quenches the reaction.
4. HPLC Analysis:
-
Method:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Detector: UV detector set to a wavelength where all aromatic compounds absorb (e.g., 270 nm).
-
Calibration: Before running the kinetic samples, create a multi-point calibration curve for sodium phenoxide, 1,3-dichloropropane (if it has a chromophore, otherwise track its disappearance relative to phenoxide consumption), 1-chloro-3-phenoxypropane, and 1,3-diphenoxypropane against the fixed concentration of the internal standard. This is essential for converting peak areas to concentrations.
-
Analysis: Inject the quenched samples into the HPLC and record the chromatograms.
5. Data Processing:
-
Integrate the peak areas for each reactant, product, and the internal standard.
-
Use the calibration curves to convert the peak area ratios (Analyte Area / IS Area) into concentrations for each time point.
-
Plot the concentration of phenoxide versus time to determine the reaction order and rate constant.
Caption: General experimental workflow for kinetic monitoring via HPLC.
Protocol 2: Kinetic Analysis via UV-Vis Spectrophotometry (Rapid Screening)
This method is ideal for quickly comparing relative rates under different conditions.
1. Determine Wavelength of Maximum Absorbance (λ_max):
-
Scan a dilute solution of sodium phenoxide in DMF (e.g., 0.1 mM) from 200-400 nm to find the λ_max.
-
Verify that the product, 1-chloro-3-phenoxypropane, has a significantly different absorbance at this λ_max.
2. Create a Beer's Law Calibration Curve:
-
Prepare a series of sodium phenoxide standards of known concentrations in DMF.
-
Measure the absorbance of each at the determined λ_max.
-
Plot Absorbance vs. Concentration. The slope is the molar absorptivity (ε), which is crucial for converting absorbance readings into concentrations.
3. Kinetic Run:
-
Use a temperature-controlled cuvette holder in the spectrophotometer.
-
Pipette the 1,3-dichloropropane solution into a cuvette.
-
To initiate the reaction, add the phenoxide solution, mix rapidly, and immediately begin recording the absorbance at λ_max over time. Expertise Note: For faster reactions, a stopped-flow apparatus is necessary to ensure mixing occurs on a millisecond timescale, much faster than the reaction half-life.[5]
4. Data Processing:
-
Convert the absorbance vs. time data into concentration vs. time data using the Beer's Law equation (A = εbc, where b is the path length, typically 1 cm).
-
Plot and analyze the concentration data to determine the rate law.
Interpreting the Data: Beyond the Rate Constant
A successful kinetic analysis yields more than just a number. For the reaction of phenoxide with 1,3-dichloropropane, your data should allow you to:
-
Determine Reaction Order: By analyzing the plots of [Phenoxide], ln[Phenoxide], and 1/[Phenoxide] versus time, you can determine if the reaction is zero, first, or second order with respect to phenoxide. Given the Sₙ2 mechanism, the reaction is expected to be first order in each reactant (second order overall).[1]
-
Identify Competing Reactions: If using HPLC, the emergence of unexpected peaks may indicate C-alkylation or other side reactions.[4] A non-integer reaction order can also suggest a more complex mechanism or competing pathways.
-
Evaluate Activation Energy (Ea): By running the experiment at several different temperatures (e.g., 50, 60, and 70 °C) and plotting ln(k) versus 1/T (Arrhenius plot), you can calculate the activation energy. This is a critical parameter for scaling up reactions safely and efficiently.
This guide provides a framework for conducting a rigorous and insightful kinetic analysis. By understanding the chemistry, choosing the right tools, and executing precise protocols, you can generate data that is not only accurate but also provides a deep understanding of the reaction dynamics.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from ChemTalk. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Chemistry LibreTexts. (2022). Williamson Ether Synthesis. Retrieved from Chemistry LibreTexts. [Link]
-
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from UVicSpace. [Link]
-
Agilent Technologies. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Retrieved from Agilent. [Link]
-
Bridgewater College. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from Bridgewater College Digital Commons. [Link]
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- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Senior Application Scientist's Guide to the Purification of (3-Chloropropoxy)benzene: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. (3-Chloropropoxy)benzene, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly impact reaction yields, byproduct formation, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of common laboratory purification methods for this compound, offering experimental insights and data-driven recommendations to help you select the optimal strategy for your research needs.
Understanding the Compound: Physicochemical Properties of this compound
Before delving into purification techniques, a thorough understanding of the compound's properties is essential for designing an effective protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO | [1] |
| Molecular Weight | 170.64 g/mol | [1] |
| Boiling Point | 250.7°C at 760 mmHg | [1] |
| Density | 1.081 g/cm³ | [1] |
| Flash Point | 109.5°C | [1] |
| Appearance | Clear colorless to yellow to brown liquid | [2] |
The high boiling point of this compound suggests that vacuum distillation is a viable purification method, allowing for distillation at lower temperatures to prevent thermal decomposition.[3] Its liquid state at room temperature precludes simple recrystallization, guiding us toward chromatographic and distillation-based approaches.
Potential Impurities in the Synthesis of this compound
This compound is commonly synthesized via a Williamson ether synthesis, reacting phenol with 1-bromo-3-chloropropane or 1,3-dichloropropane in the presence of a base.[1][4] This reaction can lead to several impurities that must be removed:
-
Unreacted Starting Materials: Phenol, 1-bromo-3-chloropropane, or 1,3-dichloropropane.
-
Byproducts: Diphenyl ether and 1,3-diphenoxypropane.
-
Solvent and Reagents: Residual reaction solvent and salts.
An effective purification strategy must be capable of separating the desired product from these structurally similar compounds.
Comparative Analysis of Purification Methods
Two primary methods are benchmarked here for the purification of this compound: Vacuum Distillation and Flash Column Chromatography .
Method 1: Vacuum Distillation
Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, enabling the distillation of high-boiling compounds at temperatures that prevent thermal degradation.[3]
Experimental Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.
-
Crude Material Preparation: The crude this compound is placed in the distillation flask. An aqueous workup is typically performed prior to distillation to remove water-soluble impurities and salts. This involves washing the crude product with water, a dilute base solution to remove unreacted phenol, and finally with brine.[3]
-
Distillation: Gradually reduce the pressure using a vacuum pump. Heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the given pressure. The NIST WebBook provides a reduced pressure boiling point of 383.2 K (110.05 °C) at 0.028 bar (21 Torr).[5]
-
Purity Analysis: Analyze the collected fractions for purity using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Workflow for Vacuum Distillation:
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-Chloropropoxy)benzene
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (3-Chloropropoxy)benzene (CAS No. 104-52-9). As a halogenated aromatic compound, this chemical requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.
Core Principles: Hazard Identification and Risk Assessment
Before any disposal procedure can begin, a thorough understanding of the chemical's hazards is paramount. This initial assessment dictates the necessary safety precautions and the ultimate disposal pathway. This compound is classified as a hazardous substance, and its disposal is regulated under federal and local laws.[1]
Key Hazards Associated with this compound:
-
Irritant: It is known to cause skin irritation and potentially serious eye irritation.[1][2][3]
-
Respiratory Tract Irritant: Inhalation of vapors or mists may lead to respiratory irritation.[3] Symptoms can include headache, dizziness, and nausea at high vapor concentrations.[2]
-
Halogenated Compound: As a chlorinated organic substance, it falls under specific environmental disposal regulations, primarily those governed by the Resource Conservation and Recovery Act (RCRA) in the United States. Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of highly toxic byproducts like dioxins and furans.
| Property | Value | Source |
| CAS Number | 104-52-9 | [1][2][3] |
| Molecular Formula | C₉H₁₁Cl | [2][3] |
| Physical State | Liquid | [1] |
| Flash Point | 106 °C / 222.8 °F | [1] |
| GHS Hazard Statements | H315: Causes skin irritation | [2][3] |
| Signal Word | Warning | [1] |
Pre-Disposal Safety Protocols: Engineering Controls and PPE
Safe disposal begins with safe handling during and after experimentation. The following controls and personal protective equipment (PPE) are mandatory when handling this compound waste.
Engineering Controls:
-
All handling, including transfers to waste containers, should be performed within a properly functioning chemical fume hood to ensure adequate ventilation.[4]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[1][2]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or potential splash hazards, consider a chemically resistant apron.[1][2]
The Disposal Workflow: A Step-by-Step Guide
Disposing of this compound is a multi-step process that ensures regulatory compliance and safety. Never dispose of this chemical down the drain or in regular trash.[5][6][7]
Step 1: Waste Characterization and Classification
As the generator, you are legally responsible for correctly identifying and classifying the waste.[1]
-
Identify the Waste Stream: This includes pure, unused this compound, reaction mixtures containing it, and any materials contaminated with it (e.g., paper towels, absorbent pads, contaminated PPE).
-
Classify as Hazardous: Due to its chemical nature, this compound waste is classified as hazardous.
-
Assign EPA Waste Codes: While this compound is not individually listed by name, as a spent halogenated solvent, it falls under the "F-listed" wastes from non-specific sources. The most relevant codes are typically:
Step 2: Proper Containerization and Labeling
-
Select a Container: Use a sturdy, leak-proof container made of a compatible material (e.g., glass or polyethylene). The container must have a tightly sealing cap.[7]
-
Segregate Waste: Do not mix this compound waste with incompatible chemicals, such as strong oxidizing agents or strong bases.[1] Keep halogenated solvent waste separate from non-halogenated waste streams to prevent costly and complex disposal procedures.
-
Label the Container: Attach a completed hazardous waste label from your institution's EHS department as soon as the first drop of waste enters the container.[5][7] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." List all other constituents of the waste mixture.
-
The appropriate hazard characteristics (e.g., Irritant).
-
The date accumulation started.
-
Step 3: Managing Spills and Contaminated Materials
Accidental spills must be managed immediately and the resulting cleanup materials disposed of as hazardous waste.
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[11] Remove all sources of ignition.[11][12]
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the liquid.[2][11]
-
Collect Debris: Carefully scoop the absorbent material and any other contaminated items (e.g., gloves) into a designated hazardous waste container.[2][6]
-
Decontaminate: Clean the spill area with soap and water. The first rinseate from cleaning a container that held this chemical must be collected and disposed of as hazardous waste.[6][7]
Step 4: Storage and Final Disposal
-
Safe Storage: Keep the sealed waste container in a designated satellite accumulation area within the lab. This area should be in a well-ventilated location, away from heat or ignition sources, and within secondary containment to catch any potential leaks.[6][13]
-
Arrange for Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to arrange for a waste pickup.[5][7]
-
Prohibited Disposal Methods: It is critical to remember that land disposal of liquid hazardous waste containing halogenated organic compounds is prohibited.[14] The required disposal method is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).
Visualization of the Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper management and disposal of this compound waste.
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Personal protective equipment for handling (3-Chloropropoxy)benzene
Essential Safety and Handling Guide: (3-Chloropropoxy)benzene
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 637-58-1). As a halogenated ether, this compound requires stringent safety protocols to mitigate risks in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles to ensure user protection and operational integrity.
Disclaimer: Specific safety data for this compound is not widely available. Therefore, the guidance provided is based on the known hazards of structurally similar compounds, such as other halogenated ethers and substituted benzenes.[1][2][3] Always consult your institution's specific Safety Data Sheet (SDS) and a qualified safety professional before commencing work.
Hazard Assessment & Causality
Understanding the "why" behind safety protocols is fundamental to building a culture of safety. This compound belongs to the class of halogenated organic compounds, which are known for potential skin, eye, and respiratory irritation.[3] Prolonged or significant exposure to related compounds can lead to more severe health effects.[1] The primary routes of exposure are inhalation of vapors, dermal (skin) contact, and ocular (eye) contact.
Anticipated Hazard Profile:
| Hazard Class | Category | GHS Statement | Rationale |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Common characteristic of halogenated organics and substituted benzenes.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Vapors and splashes can irritate sensitive eye tissues.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors can irritate the respiratory tract.[2][3] |
| Acute Toxicity (Oral, Inhalation) | Category 4 (Assumed) | H302/H332: Harmful if swallowed or if inhaled | A precautionary classification based on similar compounds.[3] |
Core Directive: Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its proper selection and use are non-negotiable. The following table outlines the minimum required PPE for handling this compound, grounded in established safety standards.
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1 compliant chemical splash goggles.[4][5] | Why: Protects eyes from splashes and vapors. Standard safety glasses are insufficient.[4] A face shield should be worn over goggles during procedures with a high risk of splashing.[4][6] |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended). For prolonged contact, use thicker, chemical-resistant gloves (e.g., Viton®, Neoprene).[6][7] | Why: Prevents dermal absorption. Nitrile offers good short-term protection, but halogenated compounds can permeate them over time. Always check manufacturer's chemical resistance guides.[7] |
| Body Protection | Long-sleeved, buttoned laboratory coat (cotton or flame-resistant Nomex® if flammability is a concern).[6][7] | Why: Protects skin and clothing from contamination. Cotton is suitable for general use, but avoid synthetic fabrics like polyester that can melt.[6] |
| Footwear | Closed-toe, closed-heel shoes. | Why: Protects feet from spills. |
| Respiratory Protection | Not typically required when work is conducted within a certified chemical fume hood.[1] | Why: A fume hood provides primary respiratory protection. If work outside a hood is unavoidable, a risk assessment must be performed and may require a NIOSH-approved respirator with organic vapor cartridges.[6][7] |
Operational Protocol: Step-by-Step Handling
A systematic workflow minimizes exposure and ensures procedural consistency. All handling of this compound must occur within a designated area, such as a chemical fume hood, clearly marked with the hazards of the chemical.[8]
Step 1: Pre-Operational Safety Check
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment.
-
Prepare for Emergencies: Confirm that a safety shower and eyewash station are unobstructed and accessible.
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
Step 2: Aliquoting and Handling
-
Dispense Carefully: Perform all weighing and liquid transfers inside the fume hood.
-
Minimize Vapor Release: Keep the primary container tightly sealed when not in use.[8]
-
Avoid Contamination: Use clean or disposable tools (spatulas, pipettes) for each chemical to prevent cross-contamination.
Step 3: Post-Handling Decontamination
-
Clean Workspace: Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.
-
Decontaminate Equipment: Clean all glassware and equipment that came into contact with the chemical.
-
Doff PPE Correctly: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Wash Hands: Thoroughly wash hands with soap and water after removing gloves.
Emergency Response Plan
Be prepared before an incident occurs.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[9] Collect the material into a sealed, labeled hazardous waste container. Do not use combustible absorbents like sawdust.[9]
Logistics: Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance. As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[10][11]
Waste Segregation and Disposal Steps:
-
Identify Waste Streams:
-
Liquid Waste: Unused this compound, reaction mixtures, and solvent rinses containing the compound.
-
Solid Waste: Contaminated gloves, paper towels, weighing boats, and absorbent materials from spills.
-
-
Use Designated Containers:
-
Storage:
-
Pickup:
References
-
Braun Research Group . Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
University of Nevada, Reno Environmental Health & Safety . Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno. [Link]
-
U.S. Environmental Protection Agency . (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA National Service Center for Environmental Publications. [Link]
-
Washington State University Environmental Health & Safety . Halogenated Solvents SOP. Washington State University. [Link]
-
PubChem . (3-Chloropropyl)benzene - Hazard Summary. National Center for Biotechnology Information. [Link]
-
PubChem . ((3-Chloropropoxy)methyl)benzene. National Center for Biotechnology Information. [Link]
-
Cheméo . Chemical Properties of Benzene, (3-chloropropyl)- (CAS 104-52-9). Cheméo. [Link]
-
University of California, Merced Environmental Health & Safety . Choosing The Correct PPE. University of California, Merced. [Link]
-
Anesthesia Key . Personal Protective Equipment. Anesthesia Key. [Link]
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University of Houston Environmental Health & Safety . (2024). Common Personal Protective Equipment. University of Houston. [Link]
-
NOVA Chemicals . (2024). Safety Data Sheet - Benzene. NOVA Chemicals. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
